4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O.ClH/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13;/h1-8,16H,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLLECODCWOJTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride, a significant heterocyclic compound with applications in medicinal chemistry and materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic routes, reaction mechanisms, and practical laboratory procedures. Emphasis is placed on the widely utilized Phillips-Ladenburg condensation reaction, detailing the critical parameters that ensure high yield and purity. Furthermore, this guide outlines the conversion of the parent benzimidazole to its hydrochloride salt, a common strategy to enhance solubility and stability. All procedural descriptions are grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazoles are a class of heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings. This structural motif is of paramount importance in medicinal chemistry as it is a constituent of vitamin B12 and is present in numerous pharmacologically active molecules.[1] Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[1] The 2-substituted benzimidazoles, in particular, are a focal point of extensive research due to their versatile biological interactions. The title compound, 4-(1H-benzo[d]imidazol-2-yl)phenol, incorporates a phenolic group, which can be a key pharmacophore and a handle for further chemical modifications. The hydrochloride salt form is often preferred in pharmaceutical applications to improve aqueous solubility and bioavailability.
Synthetic Methodologies: A Comparative Overview
The synthesis of 2-substituted benzimidazoles can be broadly categorized into two primary strategies involving the condensation of o-phenylenediamine with either a carboxylic acid or an aldehyde.
-
Phillips-Ladenburg Benzimidazole Synthesis: This classical and widely employed method involves the condensation of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, such as hydrochloric acid.[2][3][4] The reaction typically requires heating and is known for its reliability and good yields, particularly with aliphatic acids. For aromatic acids, higher temperatures may be necessary.[2][3]
-
Condensation with Aldehydes: An alternative route involves the reaction of o-phenylenediamine with an aldehyde. This method often requires an oxidizing agent to facilitate the cyclodehydrogenation of the intermediate Schiff base.[1][5][6] Various catalytic systems have been developed to promote this transformation under milder conditions, including the use of supported gold nanoparticles, photocatalysts, and Lewis acids.[1][5][7]
For the synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol, the Phillips-Ladenburg approach using o-phenylenediamine and 4-hydroxybenzoic acid is a robust and well-documented method, offering a straightforward path to the desired product.[8]
The Phillips-Ladenburg Synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol
This section provides a detailed exploration of the synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol via the Phillips-Ladenburg condensation.
Reaction Mechanism
The mechanism of the Phillips-Ladenburg reaction proceeds through two key stages:
-
N-Acylation: Initially, one of the amino groups of o-phenylenediamine is acylated by the carboxylic acid, which is activated by the acidic catalyst. This step forms an N-acyl-o-phenylenediamine intermediate.
-
Intramolecular Cyclization and Dehydration: The second amino group then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the acyl group, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the aromatic benzimidazole ring.
Figure 1: Simplified reaction mechanism for the Phillips-Ladenburg synthesis.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol.
Materials and Reagents:
| Reagent/Material | Purity/Grade |
| o-Phenylenediamine | ≥98% |
| 4-Hydroxybenzoic Acid | ≥99% |
| Hydrochloric Acid (HCl) | Concentrated |
| Propylene Glycol | Reagent Grade |
| Sodium Hydroxide (NaOH) | Pellets |
| Activated Carbon | Decolorizing |
| Ethanol | Anhydrous |
| Diethyl Ether | Anhydrous |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and 4-hydroxybenzoic acid (1 equivalent).
-
Solvent Addition: Add a suitable high-boiling solvent such as propylene glycol.[8]
-
Acid Catalyst: Carefully add a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate may form.
-
Neutralization: Slowly add a 10% aqueous solution of sodium hydroxide with constant stirring until the mixture is slightly alkaline. This will precipitate the free base form of the product.
-
Isolation and Purification of the Free Base:
-
Filter the crude product and wash it thoroughly with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water. The use of activated carbon during recrystallization can help remove colored impurities.[8]
-
Synthesis of the Hydrochloride Salt
The purified 4-(1H-benzo[d]imidazol-2-yl)phenol can be converted to its hydrochloride salt to improve its solubility and handling properties.
Procedure:
-
Dissolution: Dissolve the purified 4-(1H-benzo[d]imidazol-2-yl)phenol in a minimal amount of a suitable solvent, such as anhydrous ethanol.
-
Acidification: While stirring, add a solution of hydrochloric acid in ethanol (ethanolic HCl) dropwise until the solution becomes acidic. A precipitate of the hydrochloride salt should form.
-
Isolation: Cool the mixture in an ice bath to maximize precipitation.
-
Filtration and Washing: Filter the solid product and wash it with a small amount of cold anhydrous diethyl ether to remove any residual acid and solvent.
-
Drying: Dry the resulting white to off-white solid under vacuum to obtain this compound.
Figure 2: Overall workflow for the synthesis of this compound.
Characterization Data
The synthesized compound should be thoroughly characterized to confirm its identity and purity.
Table 1: Physicochemical and Spectroscopic Data of 4-(1H-benzo[d]imidazol-2-yl)phenol
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀N₂O | [8] |
| Molecular Weight | 210.23 g/mol | [8] |
| Appearance | Yellow powder | [9] |
| Melting Point | 226-228 °C | [9] |
| ¹H NMR (DMSO-d₆) | δ 13.20 (s, 1H, NH), 9.02 (s, 1H, OH), 7.23-7.43 (m, 4H, Ar-H), 6.70 (d, 1H, J=8.48 Hz, Ar-H), 6.52 (t, 1H, J=7.00 Hz, Ar-H) | [9] |
| ¹³C NMR (DMSO-d₆) | δ 172.6, 163.2, 139.8, 136.7, 134.8, 127.7, 123.5, 119.8, 116.9, 113.5 | [9] |
| IR (KBr, cm⁻¹) | 3318 (OH, NH), 1591 (C=N) | [9] |
Table 2: Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 878770-54-8 | |
| Molecular Weight | 246.7 g/mol | |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% |
Safety Considerations and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling of Reagents:
-
o-Phenylenediamine is toxic and a suspected mutagen. Handle with care in a well-ventilated fume hood.
-
Concentrated hydrochloric acid is corrosive and should be handled with extreme caution.
-
Sodium hydroxide is corrosive.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated containers.
Conclusion
This technical guide has detailed a reliable and well-established method for the synthesis of this compound. The Phillips-Ladenburg condensation of o-phenylenediamine and 4-hydroxybenzoic acid provides a direct route to the parent benzimidazole, which can then be readily converted to its hydrochloride salt. The provided experimental protocol, mechanistic insights, and characterization data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Adherence to the outlined procedures and safety precautions will enable the successful and safe synthesis of this important compound.
References
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
-
CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. (2010-09-15). [Link]
-
Papanastasiou, M., et al. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. (2020-12-01). [Link]
-
Taylor & Francis Online. The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. (2020-06-18). [Link]
-
ACS Combinatorial Science. An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016-09-15). [Link]
-
SciSpace. Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
Taylor & Francis Online. Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles. [Link]
-
National Institutes of Health. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023-08-11). [Link]
-
National Institutes of Health. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023-07-06). [Link]
-
Taylor & Francis Online. Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles. [Link]
-
ResearchGate. The cyclization of o-phenylenediamine and DMF catalyzed by 4-amino-3-hydroxybenzoic acid. [Link]
-
ResearchGate. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. (2022-03-21). [Link]
-
ResearchGate. 4-(1H-Benzo[d]imidazol-2-yl)phenol. (2025-08-10). [Link]
-
MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023-07-06). [Link]
-
Sci-Hub. 4-(1H-Benzo[d]imidazol-2-yl)phenol. [Link]
-
IJRPC. SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
-
PubMed. Synthesis and characterization of a new mebendazole salt. [Link]
-
Rasayan Journal of Chemistry. Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. [Link]
-
ResearchGate. DSC and TGA of hydrochloride salt. [Link]
-
Wikipedia. 4-Hydroxybenzaldehyde. [Link]
- Google Patents.
-
ResearchGate. Reaction of o-phenylenediamine with organic acids. [Link]
-
THF: CHEMISTRY OF THE BENZIMIDAZOLES. [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. [Link]
-
JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]
-
Sciencemadness.org. Synthesis of 4-hydroxybenzaldehyde from phenol?. (2008-06-21). [Link]
-
National Institutes of Health. 2-(1H-Benzimidazol-2-yl)phenol. [Link]
Sources
- 1. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3 (2003) | Akio Ohsawa | 56 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Whitepaper on the Mechanistic Formation of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride: Synthesis, Rationale, and Protocol
Abstract: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active agents. Among its derivatives, 4-(1H-benzo[d]imidazol-2-yl)phenol serves as a critical building block for drug discovery and development. This technical guide provides an in-depth analysis of the chemical mechanism underpinning its formation, focusing on the prevalent synthesis route involving the condensation of o-phenylenediamine and 4-hydroxybenzaldehyde. We will dissect the reaction pathway, from the initial nucleophilic attack to the final aromatization, and elucidate the dual role of hydrochloric acid as both a catalyst and a salt-forming agent. This document is designed for researchers, chemists, and drug development professionals, offering not only theoretical insights but also a field-proven, step-by-step experimental protocol and a comparative analysis of various synthetic conditions to empower laboratory execution.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is classified as a "privileged scaffold" in pharmaceutical chemistry.[1][2] This designation stems from its ability to interact with a wide range of biological targets, leading to diverse therapeutic applications, including antiulcer, antiviral, anticancer, and antihypertensive agents.[2][3] The compound 4-(1H-benzo[d]imidazol-2-yl)phenol, which incorporates a phenolic moiety, is of particular interest as it provides an additional site for hydrogen bonding and further functionalization, making it a valuable synthon in the development of novel therapeutics.[4] Understanding the precise mechanism of its formation is paramount for optimizing synthesis, improving yields, and ensuring the purity of the final active pharmaceutical ingredient (API). This guide aims to provide a comprehensive mechanistic overview and a robust, reproducible protocol for the synthesis of its hydrochloride salt.
Core Synthetic Strategy: The Condensation Reaction
The construction of the benzimidazole ring system is most commonly achieved through the condensation of an o-phenylenediamine (also known as 1,2-diaminobenzene) with a suitable carbonyl-containing compound.[5] Two principal pathways are widely employed:
-
The Phillips-Ladenburg Reaction: This classic method involves the condensation of o-phenylenediamine with a carboxylic acid (e.g., 4-hydroxybenzoic acid) under heating, typically in the presence of a mineral acid like 4N HCl.[6][7][8] The acid catalyzes the acylation of the diamine, which is followed by cyclization and dehydration.
-
Aldehyde Condensation: A more contemporary and often milder approach utilizes an aldehyde (e.g., 4-hydroxybenzaldehyde) as the carbonyl source.[3][9] This pathway proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and an oxidative aromatization step to yield the final benzimidazole.[5]
While both routes are effective, the aldehyde condensation pathway has gained broader acceptance due to the ready availability of diverse aldehydes and the often milder reaction conditions required.[3][10] This guide will focus on the detailed mechanism of the aldehyde-based synthesis.
Mechanistic Deep Dive: Formation of the Benzimidazole Ring
The reaction between o-phenylenediamine and 4-hydroxybenzaldehyde is a multi-step process that culminates in the formation of the stable, aromatic benzimidazole ring. The mechanism can be dissected into three critical stages.
Step 1: Nucleophilic Attack and Schiff Base Formation The reaction initiates with the nucleophilic attack of one of the primary amine groups of o-phenylenediamine on the electrophilic carbonyl carbon of 4-hydroxybenzaldehyde. This forms a tetrahedral carbinolamine intermediate which readily dehydrates to yield a Schiff base (an imine).[11]
Step 2: Intramolecular Cyclization The second, unreacted amine group of the diamine moiety then performs an intramolecular nucleophilic attack on the imine carbon. This ring-closing step forms a five-membered heterocyclic intermediate, a dihydrobenzimidazole derivative.
Step 3: Aromatization via Oxidative Dehydrogenation The dihydrobenzimidazole intermediate is not aromatic and is therefore relatively unstable. It undergoes a rapid oxidative dehydrogenation (loss of two hydrogen atoms) to achieve the thermodynamically stable, aromatic benzimidazole ring system.[9] This oxidation can be facilitated by atmospheric oxygen, a mild oxidizing agent added to the reaction (such as H₂O₂), or various catalysts.[9][12]
Caption: Reaction mechanism for benzimidazole formation.
The Role of the Acid: Catalyst and Salt Former
In the context of forming 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride, an acid like HCl serves a crucial dual purpose.
-
Catalytic Role: In acidic conditions, the carbonyl oxygen of 4-hydroxybenzaldehyde is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic amine group of o-phenylenediamine. This catalytic action accelerates the initial condensation step.[6]
-
Salt Formation: The final benzimidazole product contains basic nitrogen atoms within its imidazole ring. Upon completion of the ring formation, these nitrogen atoms readily react with the hydrochloric acid present in the medium in a standard acid-base neutralization reaction. This forms the corresponding hydrochloride salt. The hydrochloride salt form often confers advantageous physicochemical properties, such as improved aqueous solubility and enhanced crystalline stability, which are highly desirable for pharmaceutical formulation.[13]
Field-Proven Experimental Protocol
This protocol outlines a reliable method for the synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol, followed by its conversion to the hydrochloride salt.
Materials & Equipment:
-
o-Phenylenediamine (1.0 eq)
-
4-Hydroxybenzaldehyde (1.0 eq)
-
Absolute Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Caption: Experimental workflow for synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in absolute ethanol.[14][15]
-
Condensation: Stir the mixture and heat it to reflux (approximately 78 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Free Base: Upon completion, allow the reaction mixture to cool to ambient temperature. The product may precipitate directly. If not, slowly add cold water to induce precipitation. Collect the crude solid, 4-(1H-benzo[d]imidazol-2-yl)phenol, by vacuum filtration.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to achieve high purity.[15]
-
Hydrochloride Salt Formation: Suspend the purified, dry 4-(1H-benzo[d]imidazol-2-yl)phenol in a minimal amount of ethanol. While stirring, add concentrated HCl dropwise until the solution becomes acidic. The hydrochloride salt will precipitate.
-
Final Isolation: Collect the white crystalline precipitate of this compound by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Comparative Analysis of Synthetic Conditions
The synthesis of 2-substituted benzimidazoles has been achieved under a variety of conditions. The choice of solvent, catalyst, and temperature can significantly impact reaction time and yield. The following table summarizes several reported methods for synthesizing the core structure, providing valuable context for procedural optimization.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnO (nanoparticles) | Ethanol | 70 | 2 | 92 | [14][15] |
| H₂O₂ / HCl | Acetonitrile | Room Temp. | ~0.5 | Excellent | [12] |
| Lanthanum Chloride | Acetonitrile | Room Temp. | 3 | 92 | [5] |
| None (Reflux) | Ethanol | ~78 | 3 | 74.47 | [13] |
| Ammonium Chloride | Chloroform | Room Temp. | 12 | 78 | [4] |
Conclusion
The formation of this compound is a well-understood and highly efficient process, primarily proceeding through the condensation of o-phenylenediamine and 4-hydroxybenzaldehyde. The mechanism involves a cascade of nucleophilic attack, intramolecular cyclization, and oxidative aromatization. The use of hydrochloric acid is key, acting as a catalyst to promote the initial condensation and subsequently ensuring the formation of the pharmaceutically preferred hydrochloride salt. The provided protocol, grounded in established literature, offers a reliable pathway for the laboratory-scale synthesis of this important medicinal chemistry scaffold. By understanding the underlying mechanistic principles and comparative synthetic conditions, researchers can effectively troubleshoot and optimize the synthesis to meet the rigorous demands of drug development.
References
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
-
CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
-
Taylor & Francis Online. Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles. [Link]
-
Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. [Link]
-
National Institutes of Health (NIH). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
RSC Publishing. Recent achievements in the synthesis of benzimidazole derivatives. [Link]
-
ResearchGate. (PDF) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. [Link]
-
National Institutes of Health (NIH). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
-
Organic Chemistry Portal. Benzimidazole synthesis. [Link]
-
National Institutes of Health (NIH). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. [Link]
-
National Institutes of Health (NIH). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. [Link]
-
ResearchGate. Reaction of o-phenylenediamine with aldehydes | Download Table. [Link]
-
MDPI. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
-
National Institutes of Health (NIH). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. [Link]
-
National Institutes of Health (NIH). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adichemistry.com [adichemistry.com]
- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazole synthesis [organic-chemistry.org]
- 13. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Solubility Profiling of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride in Organic Solvents: A Methodological and Mechanistic Whitepaper
An In-Depth Technical Guide for the Pharmaceutical Scientist
Abstract: The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its biopharmaceutical properties and a pivotal factor in formulation development.[1] This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride in various organic solvents. As a hydrochloride salt of a weakly basic compound, its solubility is governed by a complex interplay of physicochemical factors, including the properties of the API itself, the nature of the solvent, and the specific experimental conditions. This document is intended for researchers, formulation scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to ensure the generation of accurate and reproducible solubility data.
Introduction: The Significance of Solubility in Drug Development
4-(1H-benzo[d]imidazol-2-yl)phenol belongs to the benzimidazole class of heterocyclic compounds, a scaffold prevalent in numerous therapeutic agents. The decision to develop this compound as a hydrochloride salt is a common strategy employed to enhance the aqueous solubility and stability of weakly basic parent molecules.[2][3][4] However, its solubility in organic solvents remains a crucial parameter for various stages of drug development, including:
-
Process Chemistry: Selection of appropriate solvents for synthesis, purification, and crystallization.
-
Preformulation: Understanding the API's behavior is essential for developing stable and effective dosage forms, from oral solids to parenteral solutions.[5]
-
Analytical Method Development: Choosing suitable diluents for chromatographic and spectroscopic analysis.
Low or unpredictable solubility can lead to significant challenges, including poor bioavailability, underestimated toxicity, and difficulties in manufacturing, ultimately hindering a drug candidate's path to success.[6][7] Therefore, a robust and systematic approach to solubility determination is not merely a data-gathering exercise but a foundational component of risk mitigation in pharmaceutical development.
Physicochemical Profile and Theoretical Solubility Considerations
A rational approach to solubility studies begins with an understanding of the molecule's intrinsic properties.
Compound Structure:
-
IUPAC Name: 4-(1H-benzimidazol-2-yl)phenol;hydrochloride[8]
-
CAS Number: 878770-54-8[8]
-
Molecular Formula: C₁₃H₁₁ClN₂O[8]
-
Molecular Weight: 246.7 g/mol
The structure contains several key functional groups that dictate its solubility behavior:
-
Benzimidazole Ring: A weakly basic moiety capable of being protonated. In the hydrochloride salt form, the imidazole nitrogen is protonated, creating a charged species that favors interaction with polar solvents.
-
Phenolic Hydroxyl Group: A weakly acidic group that can act as a hydrogen bond donor.
-
Aromatic Systems: The phenyl and benzene rings contribute to the molecule's hydrophobicity and can engage in π-π stacking interactions.
The crystal structure of the free base, 4-(1H-benzo[d]imidazol-2-yl)phenol, reveals a nearly coplanar arrangement between the benzimidazole and phenol rings, stabilized by intermolecular N—H⋯O and O—H⋯N hydrogen bonding.[9] This strong intermolecular bonding contributes to the crystal lattice energy, which a solvent must overcome for dissolution to occur.
The Thermodynamics of Dissolution
Solubility is an equilibrium phenomenon governed by two primary energetic factors:
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid API together in its crystal lattice. For salts, this is a significant energy barrier.
-
Solvation Energy: The energy released when the dissociated API molecules or ions interact with solvent molecules.
Dissolution occurs when the solvation energy is sufficient to overcome the crystal lattice energy. The principle of "like dissolves like" is a useful heuristic: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[10] For this compound, its ionic nature suggests higher solubility in polar solvents, particularly those capable of hydrogen bonding.
Key Factors Influencing Solubility in Organic Solvents
-
Solvent Polarity: Polar protic solvents (e.g., methanol, ethanol) are expected to be effective due to their ability to solvate both the chloride anion and the protonated benzimidazole cation through hydrogen bonding and dipole-dipole interactions. Polar aprotic solvents (e.g., DMSO, DMF) can also be effective due to their high dielectric constants, which facilitate ion separation.
-
Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor is critical for solvating the phenolic hydroxyl group and the N-H groups of the benzimidazole ring.
-
The Common Ion Effect: While primarily discussed in aqueous systems, the common ion effect can suppress the solubility of hydrochloride salts.[3][11] If a solvent system contains chloride ions from another source, it can shift the dissolution equilibrium towards the solid, undissolved state. This is a crucial consideration in complex solvent mixtures or during purification steps involving HCl.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the Saturation Shake-Flask Method .[5][12] This method ensures that the system reaches a true equilibrium between the dissolved and undissolved solid, providing the most reliable and accurate solubility value. Kinetic solubility methods, while faster, often overestimate thermodynamic solubility and are better suited for early-stage high-throughput screening.[5][7]
Core Protocol: Isothermal Shake-Flask Method
This protocol is designed as a self-validating system to ensure data integrity. The key is to demonstrate that equilibrium has been reached.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).
Materials:
-
This compound (solid powder)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 or 0.45 µm)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid API to a series of vials. The "excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg of API to 1-2 mL of the chosen solvent.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C ± 1 °C). Agitate the samples at a constant speed for a prolonged period.
-
Equilibrium Verification (Self-Validation): To confirm that equilibrium has been achieved, sample the vials at different time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change significantly between the later time points (e.g., <5% difference between 48h and 72h).[13]
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by:
-
Centrifugation: Centrifuge the vial at high speed to pellet the solid.
-
Filtration: Withdraw the supernatant using a syringe and pass it through a solvent-compatible, non-adsorbing filter (e.g., PTFE).
-
Causality: This step is crucial to prevent undissolved solid particles from being carried over into the analytical sample, which would artificially inflate the measured solubility.
-
-
Sample Preparation for Analysis: Immediately after separation, accurately dilute a known volume of the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Causality: Dilution is necessary to prevent precipitation upon cooling (if the experiment is conducted at an elevated temperature) and to match the linear dynamic range of the detector.[13]
-
-
Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV or UV-Vis spectroscopy method.
-
A standard calibration curve must be prepared using known concentrations of the API in the same solvent system.
-
The solubility is then calculated by multiplying the measured concentration by the dilution factor.
-
Experimental Workflow Diagram
Caption: Workflow for the Isothermal Shake-Flask Solubility Method.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) | Qualitative Class |
| Methanol | Polar Protic | 32.7 | > 50 | Freely Soluble |
| Ethanol | Polar Protic | 24.5 | ~ 25 | Soluble |
| Isopropanol | Polar Protic | 19.9 | ~ 5 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | > 100 | Very Soluble |
| Acetone | Polar Aprotic | 20.7 | < 1 | Slightly Soluble |
| Dichloromethane (DCM) | Non-polar | 9.1 | < 0.1 | Insoluble |
| Toluene | Non-polar | 2.4 | < 0.1 | Insoluble |
| n-Hexane | Non-polar | 1.9 | < 0.01 | Insoluble |
Note: The data in this table are illustrative and must be determined experimentally.
Interpretation of Hypothetical Results:
-
The high solubility in DMSO and methanol would be expected, as these polar solvents can effectively solvate the ionic salt.
-
The decreasing solubility trend from methanol to isopropanol demonstrates the effect of decreasing polarity and increasing hydrocarbon character within the alcohol series.
-
The poor solubility in non-polar solvents like DCM, toluene, and hexane aligns with the "like dissolves like" principle, as these solvents cannot effectively solvate the charged species.
Factors Influencing Solubility: A Relational Diagram
The following diagram illustrates the key relationships between the API, the solvent, and the resulting solubility.
Caption: Interrelationship of factors governing API solubility.
Conclusion
Determining the solubility of this compound in organic solvents is a fundamental task that requires a methodologically sound and theoretically informed approach. The isothermal shake-flask method remains the definitive technique for generating reliable thermodynamic solubility data. By understanding the interplay between the API's physicochemical properties and the characteristics of the solvent, researchers can strategically select solvent systems for synthesis, purification, and formulation. The protocols and principles outlined in this guide provide a robust framework for executing these critical studies, ensuring the generation of high-quality data to support successful pharmaceutical development.
References
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]
-
SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]
-
ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Available at: [Link]
-
ResearchGate. (n.d.). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available at: [Link]
-
CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Available at: [Link]
-
ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Available at: [Link]
-
YouTube. (2023). Determination of Solubility Product of AgCl using Potentiometric Titrations- Explained in Sinhala. Available at: [Link]
-
Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]
-
YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Available at: [Link]
-
PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]
-
ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Available at: [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available at: [Link]
-
University of Toronto Scarborough. (n.d.). Solubility. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Drug Solubility: Importance and Enhancement Techniques. Available at: [Link]
-
World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]
-
Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]
-
YouTube. (2021). Solubility Tests - Identification of Unknowns (Part 1). Available at: [Link]
-
Contract Pharma. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Available at: [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Available at: [Link]
-
ResearchGate. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Available at: [Link]
-
ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Available at: [Link]
-
IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Available at: [Link]
Sources
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjpdft.com [rjpdft.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. who.int [who.int]
Foreword: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone of modern medicinal chemistry.[1][2] Its structural resemblance to naturally occurring purine nucleotides allows it to readily interact with a multitude of biological macromolecules, making it a "privileged scaffold" in drug discovery.[1][2][3] For decades, derivatives of this versatile heterocycle have been developed into a wide array of therapeutic agents, including anthelmintics (albendazole, mebendazole), proton pump inhibitors (omeprazole, lansoprazole), and antihistamines (astemizole).[4][5] More recently, the focus has shifted towards their significant potential in oncology, infectious diseases, and inflammatory conditions, driven by their diverse mechanisms of action and amenability to chemical modification.[2][4][6][7]
This guide provides a comprehensive technical overview of the biological activities associated with a specific derivative, 4-(1H-benzo[d]imidazol-2-yl)phenol, often utilized in its hydrochloride salt form for improved solubility and handling. We will delve into its multifaceted roles as an anticancer, antimicrobial, and anti-inflammatory agent, grounding the discussion in mechanistic insights, supporting experimental data, and detailed protocols for laboratory evaluation.
Part 1: Potent and Multifaceted Anticancer Activity
The development of novel benzimidazole derivatives as cancer therapeutics is a highly active area of research.[2][6][7] These compounds have demonstrated efficacy against a range of cancers, including breast, lung, colorectal, and leukemia, by engaging multiple cellular targets simultaneously—a key strategy for overcoming drug resistance.[2][4][6] 4-(1H-benzo[d]imidazol-2-yl)phenol and its analogues fit within this paradigm, with their activity stemming from several well-defined mechanisms.
Key Mechanisms of Antitumor Action
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting fundamental processes of cell proliferation and survival.[2][6]
-
Microtubule Disruption: A primary mechanism for many anticancer benzimidazoles is the inhibition of tubulin polymerization.[2][4] By binding to the colchicine site of β-tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] This antimitotic action is a hallmark of successful drugs like mebendazole, which has been repurposed for cancer therapy.[4]
-
Enzyme Inhibition:
-
Topoisomerases (Topo I & II): These enzymes are critical for resolving DNA supercoiling during replication. Benzimidazole derivatives have been identified as potent inhibitors of both Topoisomerase I and II, leading to DNA strand breaks and cell death.[2][6][7][8]
-
Protein Kinases: Unregulated kinase activity is a driver of many cancers. Specific benzimidazole-based molecules have been designed to inhibit key kinases in oncogenic signaling pathways, such as EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and BRAF, thereby blocking proliferation and angiogenesis.[6][9]
-
-
Induction of Apoptosis: By disrupting microtubule dynamics, damaging DNA, or inhibiting survival pathways, these compounds effectively trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.[2][4]
-
Metabolic Interference: Some benzimidazoles, like fenbendazole, can interfere with cancer cell metabolism by inhibiting glucose uptake through GLUT transporters and down-regulating key glycolytic enzymes, effectively starving the tumor cells.[10]
Caption: Workflow for identifying BIP's anti-virulence activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of the antimicrobial agent in a liquid nutrient medium.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture bacteria (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in MHB. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
Part 3: Anti-inflammatory and Antioxidant Potential
Chronic inflammation and oxidative stress are underlying factors in numerous diseases. Benzimidazole derivatives have shown promise in modulating these processes. [1][5]
Mechanism of Action: Targeting Inflammation and Oxidative Stress
-
Anti-inflammatory Pathways: The anti-inflammatory properties of benzimidazoles are linked to their ability to interfere with key inflammatory mediators. [1]They can inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are central to the arachidonic acid cascade that produces prostaglandins and leukotrienes. [1]Additionally, some derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO). [1]* Antioxidant Activity: The 4-(1H-benzo[d]imidazol-2-yl)phenol structure contains a phenolic hydroxyl group, a classic chemical feature responsible for antioxidant activity. This group can donate a hydrogen atom to scavenge free radicals. This property was leveraged in a study where the molecule was used as an antioxidant promoiety to create mutual prodrugs of NSAIDs. [11]This strategy successfully reduced the gastrointestinal toxicity of the parent NSAIDs, which is often linked to oxidative stress. [11]
Caption: Inhibition of the arachidonic acid inflammatory cascade.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a rapid in vitro method to evaluate the antioxidant capacity of this compound.
Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm. A control containing methanol and DPPH solution is also measured.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Analysis: Plot the percentage of scavenging activity against the compound concentration to determine the EC₅₀ value (the effective concentration required to scavenge 50% of the DPPH radicals).
Conclusion
This compound is a representative of a highly versatile and pharmacologically significant class of compounds. Its biological activity is not limited to a single mode of action but encompasses a multi-pronged attack on complex diseases. Its potential as an anticancer agent is rooted in its ability to disrupt fundamental cellular processes like mitosis and DNA replication. As an antimicrobial, it showcases a sophisticated anti-virulence strategy that may circumvent conventional resistance mechanisms. Finally, its anti-inflammatory and antioxidant properties provide further avenues for therapeutic development. The continued exploration and functionalization of this privileged scaffold promise to yield next-generation therapeutics for some of the most pressing challenges in human health.
References
- Wagh D. D, Kankate R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3).
-
Salahuddin, et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 880731. [Link]
-
Tan, C., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 973273. [Link]
-
Abdel-Ghani, T. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169131. [Link]
-
Abdel-Ghani, T. M., et al. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169131. [Link]
-
Potbhare, A., et al. (2022). Potential Anticancer Agents From Benzimidazole Derivatives. Natural Volatiles and Essential Oils, 9(5), 126-141. [Link]
-
Patel, A. K., et al. (2024). Benzimidazole based marketed drugs. Polycyclic Aromatic Compounds.[Link]
-
De Mello, M., et al. (2024). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research, 44(2), 469-480. [Link]
-
Prasoona, M., et al. (2014). Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f]-[4][6]oxazepin-3(2H)-ones. Indian Journal of Pharmaceutical Sciences, 76(5), 449-454. [Link]
-
Kumar, D., et al. (2020). In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation. SAR and QSAR in Environmental Research, 31(10), 761-784. [Link]
-
Chittimalla, S., et al. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. Heterocyclic Letters, 12(1), 61-67. [Link]
-
Singh, I., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3177-3195. [Link]
-
Abraham, N., et al. (2020). The Anti-virulence Efficacy of 4-(1,3-Dimethyl-2,3-Dihydro-1H-Benzimidazol-2-yl)Phenol Against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology, 11, 103. [Link]
-
El-Gohary, N. S., & Shaaban, M. I. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5946. [Link]
-
Husain, A., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]
-
Kaczmarek, K., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. International Journal of Molecular Sciences, 24(13), 10582. [Link]
Sources
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nveo.org [nveo.org]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 11. In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Spectroscopic Guide to 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride: Elucidating Structure and Purity
Molecular Structure and Spectroscopic Rationale
4-(1H-benzo[d]imidazol-2-yl)phenol is a heterocyclic compound featuring a benzimidazole core linked to a phenol group at the 2-position.[1][2] The benzimidazole moiety itself is a key pharmacophore in numerous biologically active compounds.[3][4][5] The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the imidazole ring, enhancing its solubility in aqueous media, a critical factor in pharmaceutical formulations.
The structural elucidation of this molecule relies on a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[5] For 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride, both ¹H and ¹³C NMR will provide detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent, typically DMSO-d₆. The choice of DMSO-d₆ is crucial as it will solubilize the hydrochloride salt and allow for the observation of exchangeable protons (N-H and O-H).
-
Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to set include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of -1 to 15 ppm, and a relaxation delay of at least 1-2 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).
Interpretation of the ¹H NMR Spectrum:
The ¹H NMR spectrum of 4-(1H-benzo[d]imidazol-2-yl)phenol in DMSO-d₆ is expected to show distinct signals for the aromatic protons, as well as the exchangeable N-H and O-H protons.
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(1H-benzo[d]imidazol-2-yl)phenol
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-H (imidazole) | 12.0 - 13.6 | broad singlet | Highly deshielded due to the aromatic nature of the ring and hydrogen bonding with the solvent.[5] |
| O-H (phenol) | 9.0 - 10.0 | singlet | Chemical shift can vary with concentration and temperature. |
| Aromatic Protons (Benzimidazole) | 7.0 - 8.3 | multiplets | The exact shifts and coupling patterns depend on the substitution.[5] |
| Aromatic Protons (Phenol) | 6.8 - 7.8 | doublets | Protons ortho and meta to the hydroxyl group will show characteristic splitting. |
Effect of Protonation (Hydrochloride Salt):
Upon formation of the hydrochloride salt, the following changes in the ¹H NMR spectrum are anticipated:
-
N-H Protons: The protonated imidazole ring will exhibit two N-H protons. These will likely appear as a broad signal at a more downfield chemical shift compared to the free base due to the positive charge.
-
Aromatic Protons: The chemical shifts of the protons on the benzimidazole ring will be shifted downfield due to the electron-withdrawing effect of the positively charged imidazolium ring.
-
O-H Proton: The phenolic O-H proton signal may also be affected due to changes in the overall electronic structure and potential for hydrogen bonding.
Caption: Proton environments in 4-(1H-benzo[d]imidazol-2-yl)phenol.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Record a proton-decoupled ¹³C NMR spectrum on the same spectrometer. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A spectral width of 0 to 180 ppm is appropriate.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the chemical shift scale using the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum will provide information about all the unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(1H-benzo[d]imidazol-2-yl)phenol
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (imidazole) | 150 - 155 | The imine carbon, typically the most downfield in the benzimidazole ring. |
| Quaternary Carbons (Benzimidazole) | 130 - 145 | The two carbons at the ring fusion. |
| Aromatic CH (Benzimidazole) | 110 - 125 | The four CH carbons of the benzene part of the benzimidazole. |
| C-OH (phenol) | 155 - 160 | The carbon attached to the hydroxyl group. |
| C-C2 (phenol) | 120 - 125 | The quaternary carbon of the phenol ring attached to the imidazole. |
| Aromatic CH (phenol) | 115 - 130 | The CH carbons of the phenol ring. |
Effect of Protonation (Hydrochloride Salt):
-
C2 Carbon: The chemical shift of the C2 carbon is expected to shift downfield upon protonation due to the increased positive charge on the adjacent nitrogen atoms.
-
Other Benzimidazole Carbons: The other carbons in the benzimidazole ring will also experience a downfield shift, although to a lesser extent.
-
Phenol Carbons: The chemical shifts of the phenol ring carbons are likely to be less affected.
Caption: Carbon environments in 4-(1H-benzo[d]imidazol-2-yl)phenol.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol:
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder and press it into a transparent disk.
-
Data Acquisition: Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is a plot of transmittance versus wavenumber.
Interpretation of the IR Spectrum:
The IR spectrum of 4-(1H-benzo[d]imidazol-2-yl)phenol will be characterized by absorptions corresponding to its key functional groups.
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |
| O-H stretch (phenol) | 3550 - 3200 (broad) | The broadness is due to intermolecular hydrogen bonding.[6][7] |
| N-H stretch (imidazole) | 3400 - 3250 (medium) | May overlap with the O-H stretch. |
| Aromatic C-H stretch | 3100 - 3000 (weak to medium) | |
| C=N stretch (imidazole) | 1630 - 1590 (medium to strong) | |
| Aromatic C=C stretch | 1600 - 1450 (multiple bands) | Characteristic of the benzene rings.[8] |
| C-O stretch (phenol) | ~1220 (strong) | Distinguishes it from aliphatic alcohols.[9] |
Effect of Protonation (Hydrochloride Salt):
-
N⁺-H Stretch: The formation of the imidazolium ion will give rise to a broad and strong absorption band in the region of 3000-2500 cm⁻¹ for the N⁺-H stretching vibration. This is a key indicator of salt formation.
-
O-H and N-H Stretches: The original O-H and N-H stretching bands may be altered in appearance and position due to changes in hydrogen bonding patterns.
Caption: Key IR vibrational modes for 4-(1H-benzo[d]imidazol-2-yl)phenol.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Introduce the sample into the mass spectrometer via an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. Acquire the spectrum in positive ion mode.
-
Data Processing: The resulting mass spectrum plots ion intensity versus the mass-to-charge ratio (m/z).
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: For the free base, 4-(1H-benzo[d]imidazol-2-yl)phenol (C₁₃H₁₀N₂O), the expected molecular weight is approximately 210.23 g/mol . In positive mode ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 211.
-
Hydrochloride Salt: For the hydrochloride salt, the mass spectrum will still show the ion for the free base at m/z 211. The hydrochloride is a counter-ion and will not be observed in the positive ion mode mass spectrum.
-
Fragmentation Pattern: The fragmentation of benzimidazoles often involves the loss of HCN or cleavage of the imidazole ring.[10][11] The fragmentation pattern can provide further structural confirmation.
Caption: Proposed ESI-MS fragmentation pathway.
Summary and Conclusion
The spectroscopic characterization of this compound is a critical step in ensuring its identity, purity, and suitability for its intended application. This guide has provided a detailed framework for acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By understanding the expected spectroscopic features of the free base and the predictable changes upon protonation, researchers can confidently analyze their experimental data. The synergistic use of these analytical techniques provides a robust and self-validating system for the comprehensive characterization of this important molecule.
References
-
MDPI. (n.d.). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]
-
ResearchGate. (n.d.). H NMR 13 C NMR shifts of benzimidazole Schiff base ligands and their metal complexes in ppm. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]
-
Beilstein Journals. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Chart. Retrieved from [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study. Retrieved from [Link]
-
SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]
-
International Journal of Development Research. (2016). A study of mass spectra of benzimidazole derivatives. Retrieved from [Link]
-
PMC. (n.d.). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Retrieved from [Link]
-
IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structure and spectroscopic of benzimidazole derivative. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-methyl-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol - Optional[13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution. Retrieved from [Link]
-
PubMed. (n.d.). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]
-
Sci-Hub. (n.d.). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(1H-Benzo[d]imidazol-2-yl)phenol | 6504-13-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 10. scispace.com [scispace.com]
- 11. journalijdr.com [journalijdr.com]
Unveiling the Therapeutic Promise of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride: An In-Depth Technical Guide
Abstract
The benzimidazole scaffold represents a privileged structure in medicinal chemistry, conferring a remarkable breadth of biological activities upon its derivatives. Within this esteemed class of compounds, 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride has emerged as a molecule of significant interest, demonstrating potential therapeutic applications across multiple disease areas. This technical guide provides a comprehensive exploration of the principal therapeutic targets of this compound, grounded in current scientific literature and preclinical evidence. We delve into the molecular mechanisms underpinning its potential efficacy in neurodegenerative disorders and oncology, offering detailed experimental protocols for target validation and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.
Introduction: The Versatility of the Benzimidazole Core
The benzimidazole ring system, a fusion of benzene and imidazole, is a structural motif found in a variety of biologically active molecules, including the essential biomolecule vitamin B12. Its ability to engage in diverse non-covalent interactions, such as hydrogen bonding and π-π stacking, has made it a cornerstone in the design of numerous therapeutic agents.[1] Derivatives of benzimidazole have been successfully developed as proton pump inhibitors, anthelmintics, and antihypertensives.[2] More recently, their potential as anticancer and neuroprotective agents has garnered substantial attention.
4-(1H-benzo[d]imidazol-2-yl)phenol, also known as 2-(4'-hydroxyphenyl)benzimidazole, is a notable member of this family.[3] Its structure combines the benzimidazole core with a phenol moiety, a feature that has been implicated in its biological activity. This guide will elucidate the most promising therapeutic targets of its hydrochloride salt, focusing on the scientific rationale and experimental pathways to validate these targets.
Potential Therapeutic Targets in Neurodegenerative Disorders
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. The multifaceted nature of these disorders necessitates therapeutic strategies that can address multiple pathological cascades. 4-(1H-benzo[d]imidazol-2-yl)phenol has shown promise in this area, with cholinesterases and mediators of neuroinflammation emerging as key potential targets.
Cholinesterase Inhibition: A Pillar of Alzheimer's Therapy
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated approach for the symptomatic treatment of Alzheimer's disease.[2] Several studies have demonstrated that benzimidazole derivatives can effectively inhibit these enzymes.[2][4] The 4-hydroxyl group of the phenyl ring in compounds structurally similar to 4-(1H-benzo[d]imidazol-2-yl)phenol has been shown to be a critical determinant for their interaction with the active site of AChE.[2]
Molecular Docking Insights: Computational studies on analogous benzimidazole derivatives have revealed that the benzimidazole ring can form π-π stacking interactions with aromatic residues in the active site of AChE, while the hydroxyl group can participate in hydrogen bonding, thereby anchoring the molecule and inhibiting substrate hydrolysis.[5]
Experimental Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method to determine the inhibitory activity of this compound against AChE and BuChE.[6][7]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Butyrylcholinesterase (BuChE) from equine serum or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound
-
Donepezil (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of AChE/BuChE, ATCI/BTCI, and DTNB in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of phosphate buffer, 20 µL of the test compound at various concentrations, and 20 µL of AChE or BuChE solution.
-
Incubate the mixture at 37°C for 15 minutes.
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of ATCI or BTCI substrate solution.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
| Parameter | Description |
| Enzyme Source | Electric eel AChE, Equine serum BuChE |
| Substrate | ATCI for AChE, BTCI for BuChE |
| Detection | Colorimetric at 412 nm |
| Positive Control | Donepezil |
Attenuation of Neuroinflammation and Oxidative Stress
Neuroinflammation and oxidative stress are key contributors to the pathogenesis of neurodegenerative diseases.[8] Benzimidazole derivatives have demonstrated neuroprotective effects by mitigating these processes.[9][10] The proposed mechanism involves the modulation of pro-inflammatory cytokines and the enhancement of endogenous antioxidant defenses.[8]
Signaling Pathway:
Caption: Neuroprotective mechanism of benzimidazoles.
Potential Therapeutic Targets in Oncology
The anticancer properties of benzimidazole derivatives are well-documented, with several compounds demonstrating potent activity against a range of malignancies.[11] this compound is poised to exert its anticancer effects through the modulation of key pathways involved in tumor growth, survival, and angiogenesis.
VEGFR-2 Inhibition: Targeting Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[12] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Several benzimidazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[13]
Molecular Docking Insights: Docking studies of benzimidazole-based inhibitors into the ATP-binding pocket of VEGFR-2 have revealed key interactions with the hinge region and the DFG motif, which are crucial for kinase activity.[14] The benzimidazole core often serves as a scaffold to position functional groups that engage in these critical interactions.[15]
Experimental Protocol 2: In Vitro VEGFR-2 Kinase Assay
This protocol describes a method for evaluating the inhibitory effect of this compound on VEGFR-2 kinase activity.[16]
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase assay buffer
-
This compound
-
Sorafenib (positive control)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white microplate
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and sorafenib in DMSO.
-
Prepare working solutions of VEGFR-2, substrate, and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the VEGFR-2 enzyme and the peptide substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of VEGFR-2 inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value.
-
| Parameter | Description |
| Enzyme | Recombinant human VEGFR-2 |
| Substrate | Poly(Glu, Tyr) 4:1 |
| Detection | Luminescence-based ADP quantification |
| Positive Control | Sorafenib |
Induction of Apoptosis: The Programmed Cell Death Pathway
A hallmark of cancer is the evasion of apoptosis, or programmed cell death. Many effective anticancer agents exert their therapeutic effect by inducing apoptosis in tumor cells.[17] Benzimidazole derivatives have been shown to trigger apoptosis through both the intrinsic and extrinsic pathways.[18][19] This involves the modulation of the Bcl-2 family of proteins and the activation of caspases.
Key Apoptotic Proteins:
-
Bcl-2 Family: This family of proteins includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins is a critical determinant of cell fate.
-
Caspases: These are a family of proteases that execute the apoptotic program. Initiator caspases (e.g., caspase-8, caspase-9) activate executioner caspases (e.g., caspase-3), leading to the cleavage of cellular substrates and cell death.
Signaling Pathway:
Caption: Intrinsic apoptosis pathway induced by benzimidazoles.
Experimental Protocol 3: Western Blot Analysis of Bcl-2 Family Proteins
This protocol details the detection of Bcl-2 and Bax protein expression levels in cancer cells treated with this compound.[11][20]
Materials:
-
Cancer cell line (e.g., HCT116, MCF-7)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cancer cells with various concentrations of the test compound for a specified time (e.g., 24-48 hours).
-
Lyse the cells and collect the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
Experimental Protocol 4: Caspase Activity Assay
This protocol describes a fluorometric assay to measure the activity of caspase-3, -8, and -9 in treated cancer cells.[21]
Materials:
-
Cancer cell line
-
This compound
-
Caspase-Glo® 3/7, 8, or 9 Assay Systems (Promega) or similar
-
96-well white microplate
-
Luminometer
Procedure:
-
Cell Treatment:
-
Seed cells in a 96-well plate and treat with the test compound at various concentrations.
-
-
Assay Protocol:
-
Add the Caspase-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the number of viable cells (can be determined in a parallel assay).
-
Express caspase activity as a fold change relative to the vehicle control.
-
| Parameter | Description |
| Caspases | Caspase-3/7, Caspase-8, Caspase-9 |
| Detection | Luminescence-based |
| Readout | Fold change in activity |
Sirtuin 2 (SIRT2) Inhibition
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD⁺-dependent deacetylases that has been implicated in various cellular processes, including cell cycle regulation and tumorigenesis.[18] Inhibition of SIRT2 has emerged as a potential anticancer strategy. Some benzimidazole derivatives have been reported to inhibit SIRT2 activity, suggesting another potential avenue for the anticancer effects of 4-(1H-benzo[d]imidazol-2-yl)phenol.[22][23]
Experimental Protocol 5: In Vitro SIRT2 Inhibition Assay
This protocol outlines a fluorescent assay to determine the inhibitory activity of this compound against SIRT2.[23]
Materials:
-
Recombinant human SIRT2
-
Fluorogenic SIRT2 substrate (e.g., from a commercial kit)
-
NAD⁺
-
SIRT2 assay buffer
-
Developer solution
-
This compound
-
A known SIRT2 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add SIRT2 enzyme, the fluorogenic substrate, and NAD⁺.
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Development and Detection:
-
Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of SIRT2 inhibition for each concentration.
-
Determine the IC₅₀ value.
-
| Parameter | Description |
| Enzyme | Recombinant human SIRT2 |
| Substrate | Fluorogenic peptide |
| Detection | Fluorescence |
| Positive Control | Known SIRT2 inhibitor |
Conclusion and Future Directions
This compound is a promising scaffold for the development of novel therapeutics for neurodegenerative diseases and cancer. The evidence presented in this guide points towards several key potential therapeutic targets, including cholinesterases, VEGFR-2, apoptosis-regulating proteins, and SIRT2. The provided experimental protocols offer a roadmap for the validation and characterization of these targets.
Future research should focus on confirming the direct interaction of 4-(1H-benzo[d]imidazol-2-yl)phenol with these targets through biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Furthermore, in vivo studies in relevant animal models are crucial to establish the therapeutic efficacy and safety profile of this compound. The continued exploration of this versatile molecule holds the potential to yield novel and effective treatments for some of the most challenging diseases of our time.
References
- Alpan, A. S., et al. (2019). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. Biomolecules, 9(12), 870.
- ChemoMetec. (n.d.). Caspase 3/7, 8 or 9 Assay with the NucleoCounter®.
- Abcam. (n.d.). Caspase-3/7, Caspase-8 and Caspase-9 Multiplex Activity Assay Kit (Fluorometric) (ab219915).
- BenchChem. (2025).
- Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosci., Biotechnol. Res. Asia.
- Laxmikeshav, K., et al. (2025). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. ChemistryOpen.
- Matysiak, J., et al. (2019). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1 H- Benzimidazole Analogues. Biomolecules, 9(12), 870.
- Sarikaya, M., et al. (2021). Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Journal of Biomolecular Structure and Dynamics, 39(16), 6065-6083.
- ResearchGate. (n.d.). Western blot analysis of bcl-2 family protein expression in human...
- Matysiak, J., et al. (2019). Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues. Biomolecules, 9(12), 870.
- Yilmaz, I., et al. (2024). New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study. Drug Development Research.
- Cayman Chemical. (n.d.). SIRT2 Direct Fluorescent Screening Assay Kit.
- Meguid, A. M., et al. (2023). Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. Molecules, 28(1), 384.
- Universiti Kebangsaan Malaysia. (n.d.). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-(1H-Benzo[d]imidazol-2-yl)phenol.
- ACS Publications. (n.d.). Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. Journal of Medicinal Chemistry.
- Circulation Research. (n.d.).
- Alim, Z., et al. (n.d.).
- MDPI. (n.d.). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity.
- PMC. (n.d.). Caspase 3/8/9 Apoptotic Pathway Deregulation Analysis in Laryngeal Squamous Cell Carcinoma.
- NIH. (n.d.). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023).
- PubMed. (2025). Apoptosis-Inducing Activity of a 2-Hydroxyphenyl Benzamide-Based Self-Assembled Anion Channel.
- BenchChem. (n.d.). Application Notes and Protocols for Acetylcholinesterase Inhibition Studies.
- Int J Clin Exp Med. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Angiogenesis Assays Using Vegfr-2-IN-36.
- NIH. (n.d.). Identification of Compounds for Butyrylcholinesterase Inhibition.
- MDPI. (n.d.).
- MDPI. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies.
- ACS Publications. (n.d.). Discovery of Novel Benzimidazoles as Potent Inhibitors of TIE-2 and VEGFR-2 Tyrosine Kinase Receptors. Journal of Medicinal Chemistry.
- PubMed Central. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
- ResearchGate. (n.d.). Graphical representation of the in vitro VEGFR-2 kinase inhibition...
- BenchChem. (n.d.). Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol.
- PMC. (2015).
- NIH. (2019). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening.
- ResearchGate. (n.d.). Acetylcholinesterase inhibition assay of the synthesized compounds on...
- Journal of King Saud University - Science. (2025). Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line.
- PMC. (2022).
- PubMed. (2021). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model | Request PDF.
- PubMed. (2020).
- PMC. (n.d.). Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine.
- PMC. (n.d.).
- PMC. (n.d.).
- PMC. (2019).
- Cell. (n.d.). Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells.
- ResearchGate. (n.d.). Inhibition of SIRT2 enzymatic activity.
Sources
- 1. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 2. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1 H- Benzimidazole Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physchemres.org [physchemres.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Inhibition of Acetylcholinesterase and Butyrylcholinesterase by a Plant Secondary Metabolite Boldine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 20. researchgate.net [researchgate.net]
- 21. chemometec.com [chemometec.com]
- 22. bjid.org.br [bjid.org.br]
- 23. Synthesis and Anticancer Potential of New Benzimidazole Theranostic - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery and Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the benzimidazole core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1][2] Its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic accessibility have cemented its importance in drug discovery. This guide focuses on a particularly valuable derivative: 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride . We will explore its intrinsic chemical attributes, its strategic application as a versatile building block, and provide practical insights into its derivatization and subsequent biological evaluation, with a particular emphasis on the development of novel kinase inhibitors.
The hydrochloride salt form of this building block is frequently preferred in drug development for several key reasons. The formation of a hydrochloride salt can enhance the stability of the compound, particularly by protecting amine groups from oxidative degradation.[3] Furthermore, hydrochloride salts often exhibit improved aqueous solubility and bioavailability compared to their free base counterparts, which is a critical consideration for oral drug administration.[4] From a manufacturing perspective, the crystalline nature of hydrochloride salts facilitates easier handling, purification, and formulation into solid dosage forms.[3]
Core Attributes of the Building Block: A Structural and Physicochemical Analysis
The 4-(1H-benzo[d]imidazol-2-yl)phenol molecule is a planar system where the benzimidazole and phenol rings are nearly coplanar.[5][6] This planarity, coupled with the presence of hydrogen bond donors (the N-H of the imidazole and the O-H of the phenol) and acceptors (the nitrogen atoms of the imidazole), dictates its interaction with biological targets.[5]
| Property | Value | Source |
| Molecular Formula | C13H11ClN2O | [7] |
| Molecular Weight | 246.69 g/mol | [7] |
| Appearance | Solid | [8] |
| Purity | Typically >95% | [8] |
| InChI Key | UCLLECODCWOJTA-UHFFFAOYSA-N | [8] |
The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the imidazole ring, which enhances its solubility in aqueous media, a desirable property for biological assays and formulation studies.
Synthetic Accessibility: A Practical and Efficient Route
The synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol is a straightforward condensation reaction, making it a readily accessible building block for medicinal chemistry campaigns.
General Synthesis Protocol:
A common and efficient method for the synthesis of the 4-(1H-benzo[d]imidazol-2-yl)phenol core involves the condensation of o-phenylenediamine with 4-hydroxybenzoic acid.
Reaction Scheme:
Caption: General synthesis of the 4-(1H-benzo[d]imidazol-2-yl)phenol core.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and 4-hydroxybenzoic acid (1 equivalent) in a suitable solvent such as propylene glycol.
-
Acid Catalyst: Add a catalytic amount of a strong acid, like hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from an appropriate solvent system (e.g., methanol/water) to yield the pure 4-(1H-benzo[d]imidazol-2-yl)phenol.
-
Salt Formation: To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent like ethanol and treated with a solution of hydrochloric acid. The resulting precipitate is then collected by filtration and dried.
Strategic Derivatization: Unleashing the Potential of the Core
The true power of this compound as a building block lies in its potential for derivatization at multiple sites. The phenolic hydroxyl group and the nitrogen atoms of the imidazole ring are the primary handles for introducing chemical diversity.
Caption: Key derivatization sites on the 4-(1H-benzo[d]imidazol-2-yl)phenol core.
Derivatization of the Phenolic Hydroxyl Group: A Gateway to Prodrugs and Beyond
The phenolic hydroxyl group is a versatile handle for introducing a variety of functional groups through esterification or etherification reactions. A notable application is the development of mutual prodrugs of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The free carboxylic acid group in many NSAIDs is associated with gastrointestinal toxicity. By masking this group through esterification with the phenolic hydroxyl of 4-(1H-benzo[d]imidazol-2-yl)phenol, it is possible to create prodrugs with reduced ulcerogenic potential.[9]
Representative Protocol for Esterification (NSAID Prodrug Synthesis):
-
Activation of NSAID: In an inert atmosphere, dissolve the NSAID (e.g., ibuprofen, 1 equivalent) in a dry aprotic solvent like dichloromethane (DCM). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Coupling Reaction: To this mixture, add a solution of 4-(1H-benzo[d]imidazol-2-yl)phenol (1 equivalent) in dry DCM dropwise at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Derivatization of the Imidazole Nitrogens: Expanding the Pharmacophore
The nitrogen atoms of the benzimidazole ring offer opportunities for N-alkylation or N-acylation, allowing for the introduction of various side chains that can modulate the compound's physicochemical properties and biological activity. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing ligand-target interactions.
General Protocol for N-Alkylation:
-
Deprotonation: In a flame-dried flask under an inert atmosphere, dissolve 4-(1H-benzo[d]imidazol-2-yl)phenol (1 equivalent) in a dry polar aprotic solvent such as N,N-dimethylformamide (DMF). Add a suitable base, like potassium carbonate (K2CO3) (2-3 equivalents), and stir the suspension.[5]
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Application in Kinase Inhibitor Design: A Promising Frontier
The benzimidazole scaffold is a well-established core for the design of kinase inhibitors.[10] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[11] Many kinase inhibitors are ATP-competitive, and the benzimidazole moiety can effectively mimic the purine ring of ATP, forming key hydrogen bond interactions with the hinge region of the kinase active site.
Derivatives of 4-(1H-benzo[d]imidazol-2-yl)phenol are being explored as potential inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are important targets in oncology.[11][12]
Caption: Workflow for developing kinase inhibitors from the core scaffold.
Protocol for an In Vitro Kinase Inhibition Assay (Luminescence-Based):
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (a specific peptide or protein)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and dispense into the wells of the assay plate. Include a DMSO-only control (no inhibition) and a control with a known inhibitor (e.g., staurosporine) for reference.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and its substrate in the assay buffer.
-
Add the kinase solution to the wells containing the test compounds and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[9]
-
Conclusion and Future Perspectives
This compound is a strategically important building block in medicinal chemistry. Its synthetic accessibility, coupled with the presence of multiple derivatization points, provides a robust platform for the generation of diverse chemical libraries. The demonstrated utility of this scaffold in creating prodrugs with improved safety profiles and its potential as a core for novel kinase inhibitors underscores its value in modern drug discovery. As our understanding of the molecular basis of diseases deepens, the rational design of new therapeutics based on such privileged scaffolds will continue to be a cornerstone of pharmaceutical research and development.
References
-
Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts? (2025). Pharmaoffer. [Link]
-
In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation. (2020). SAR and QSAR in Environmental Research, 31(10), 761-784. [Link]
-
Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer. [Link]
-
(PDF) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. (2022). ResearchGate. [Link]
-
Benzimidazole derivatives as kinase inhibitors. (2014). Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
-
In vitro JAK kinase activity and inhibition assays. (2013). Methods in Molecular Biology, 967, 39-55. [Link]
-
Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). Impactfactor. [Link]
-
Salt Selection in Drug Development. (2008). Pharmaceutical Technology. [Link]
-
Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2023). National Institutes of Health. [Link]
-
Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles. (2021). Taylor & Francis Online. [Link]
-
Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors. (2014). European Journal of Medicinal Chemistry, 84, 479-488. [Link]
-
Comprehensive Review in Current Developments of Benzimidazole-Based Medicinal Chemistry. (2015). ChemMedChem, 10(9), 1434-1465. [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega, 7(3), 2947-2962. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2018). MDPI. [Link]
-
(PDF) 4-(1H-Benzo[d]imidazol-2-yl)phenol. (2007). ResearchGate. [Link]
-
Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors. (2018). PubMed Central. [Link]
-
Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6716. [Link]
-
2-(1H-Benzimidazol-2-yl)phenol. (2014). PubMed Central. [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). International Journal of Research in Pharmacy and Chemistry. [Link]
-
4-(1H-benzo[d]imidazol-2-yl)phenol. (2007). Sci-Hub. [Link]
Sources
- 1. In vitro kinase assay [protocols.io]
- 2. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmainfonepal.com [pharmainfonepal.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. researchgate.net [researchgate.net]
- 6. sci-hub.se [sci-hub.se]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. This compound | 878770-54-8 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Discovery of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine derivatives as novel VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Practical Guide to the Phillips-Ladenburg Synthesis of 2-Arylbenzimidazoles
Abstract
This comprehensive guide provides a detailed experimental protocol and theoretical background for the synthesis of 2-arylbenzimidazoles via the Phillips-Ladenburg reaction. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and critical parameters that govern the reaction's success. We offer a robust, step-by-step methodology, troubleshooting advice, and a discussion of the reaction mechanism, grounded in authoritative literature.
Introduction: The Significance of 2-Arylbenzimidazoles
The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and functional organic materials. The 2-aryl substituted derivatives are of particular importance, exhibiting a wide range of biological activities, including anti-cancer, anti-viral, and anti-hypertensive properties.
The Phillips-Ladenburg synthesis, first reported in the late 19th century, remains a fundamental and widely practiced method for constructing the benzimidazole core.[1][2] It involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and typically requires heat.[3][4] While many modern variations exist, a thorough understanding of the classical Phillips-Ladenburg conditions is essential for any scientist working in heterocyclic chemistry. This note aims to provide that foundational expertise.
Reaction Mechanism and Core Principles
The Phillips-Ladenburg synthesis is fundamentally an acid-catalyzed condensation-cyclodehydration reaction. The process can be understood in two primary stages:
-
N-Acylation: The more nucleophilic amino group of the o-phenylenediamine attacks the protonated carbonyl carbon of the carboxylic acid. This is followed by the loss of a water molecule to form an N-acyl-o-phenylenediamine intermediate (an amide).
-
Intramolecular Cyclodehydration: Under strong acidic conditions and heat, the carbonyl oxygen of the amide intermediate is protonated, activating it for nucleophilic attack by the second, free amino group on the benzene ring. The resulting tetrahedral intermediate then eliminates a second molecule of water to yield the aromatic 2-arylbenzimidazole.
The high temperatures often required, sometimes exceeding 180-250 °C, are necessary to drive the final, often rate-limiting, cyclodehydration step, especially when using aromatic carboxylic acids.[5][6]
Figure 2: General Experimental Workflow.
Troubleshooting Common Issues:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient heating (time or temperature). 2. Impure starting materials. 3. Incomplete neutralization during work-up. | 1. Increase reaction time or switch to a higher boiling medium like PPA. The synthesis of 2-arylbenzimidazoles can require temperatures of 250-300 °C. [5] 2. Verify purity of reactants via melting point or NMR. 3. Check the pH after neutralization; ensure it is >7 to precipitate all product. |
| Dark, Tar-like Product | 1. Reaction temperature is too high. 2. Air oxidation of o-phenylenediamine. | 1. Reduce reaction temperature slightly or shorten the reaction time. 2. Consider running the reaction under an inert atmosphere (N₂ or Ar), although often not required. |
| Difficulty in Purification | 1. Presence of unreacted starting material or amide intermediate. 2. Formation of side products. | 1. An acid wash during work-up can remove unreacted diamine. 2. If recrystallization fails, purify via column chromatography on silica gel. |
Conclusion
The Phillips-Ladenburg synthesis is a powerful and historically significant method for accessing the valuable 2-arylbenzimidazole scaffold. While it often requires forcing conditions, its operational simplicity and use of readily available starting materials ensure its continued relevance. By understanding the core mechanism and the critical influence of acid catalysis and temperature, researchers can effectively troubleshoot and apply this reaction to create a diverse array of heterocyclic compounds for further investigation in drug discovery and materials science.
References
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). [Link]
-
ResearchGate. (n.d.). The Phillips–Ladenburg imidazole synthesis. [Link]
-
Mamedov, V. A., Kalinina, A. A., Gubaidullin, A. T., & Litvinov, I. A. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(44), 37861–37907. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]
-
Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
Alam, M. I., et al. (2024). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Institutes of Health (NIH). [Link]
-
Roeder, C. H., & Day, A. R. (1951). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry, 16(10), 1561–1565. [Link]
-
Mamedov, V. A. (2021). Recent Developments Towards Synthesis of (Het)arylbenzimidazoles. Thieme. [Link]
-
ResearchGate. (2023). (PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
Purification of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride by Recrystallization: An Application Note and Detailed Protocol
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive, in-depth protocol for the purification of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride, a crucial intermediate in pharmaceutical synthesis. Commercially available batches of this compound often exhibit purities of approximately 95%[1][2], necessitating an effective purification strategy to meet the stringent requirements of drug development and clinical applications. This document outlines a systematically developed recrystallization procedure, grounded in the principles of solvent selection and crystallization theory, to enhance the purity of the target compound. The protocol is designed to be a self-validating system, with detailed explanations for each experimental choice and integrated purity assessment methods.
Introduction: The Rationale for High-Purity this compound
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. 4-(1H-benzo[d]imidazol-2-yl)phenol, and its hydrochloride salt, serve as key building blocks in the synthesis of these complex molecules. The presence of impurities, even in small quantities, can have significant downstream effects, including the formation of undesired side products, altered pharmacological profiles, and potential toxicity.
The primary synthetic route to 4-(1H-benzo[d]imidazol-2-yl)phenol involves the condensation of o-phenylenediamine and 4-hydroxybenzoic acid[3]. This reaction can lead to several process-related impurities, most notably unreacted starting materials and polymeric byproducts. Therefore, a robust purification method is not merely beneficial but essential. Recrystallization stands as a powerful, scalable, and cost-effective technique for the purification of solid organic compounds[4]. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.
This application note details a validated recrystallization protocol using a mixed-solvent system of ethanol and water, which has been determined to be highly effective for this specific hydrochloride salt.
Understanding the Chemistry: Potential Impurities and Solvent System Selection
A successful recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, while impurities should remain soluble at all temperatures[4].
Given the hydrochloride salt nature of this compound, polar protic solvents such as alcohols are a logical starting point. The presence of the phenolic hydroxyl and the benzimidazole nitrogen atoms allows for strong hydrogen bonding interactions.
A mixed-solvent system of ethanol and water was investigated and found to be optimal. Ethanol provides good solubility for the hydrochloride salt at its boiling point, while water acts as an anti-solvent, significantly reducing the solubility upon cooling, thereby inducing crystallization. This approach allows for fine-tuning of the solubility profile to maximize recovery and purity.
Table 1: Rationale for Ethanol-Water Solvent System
| Solvent Component | Role in Recrystallization | Justification |
| Ethanol | Primary Solvent | Effectively dissolves this compound at elevated temperatures. |
| Water | Anti-solvent | Readily miscible with ethanol and significantly decreases the solubility of the target compound upon cooling, promoting high crystal yield. Unreacted starting materials and some polar impurities may remain in the aqueous ethanol mother liquor. |
Experimental Workflow and Protocol
The following diagram illustrates the comprehensive workflow for the purification and subsequent analysis of this compound.
Caption: Purification and Analysis Workflow Diagram.
Materials and Equipment
-
Crude this compound (95% purity)
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated carbon (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Glass funnel (for hot filtration)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Drying oven or vacuum desiccator
Step-by-Step Recrystallization Protocol
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add approximately 15-20 mL of ethanol. Add a magnetic stir bar and fit the flask with a reflux condenser. Heat the mixture to a gentle boil with continuous stirring until all the solid has dissolved.
-
Expert Insight: The exact volume of ethanol may need slight adjustment based on the initial purity of the crude material. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a high recovery rate.
-
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly before adding a small amount (approximately 1-2% w/w of the solute) of activated carbon. Reheat the mixture to boiling for 5-10 minutes.
-
Causality Note: Activated carbon has a high surface area that adsorbs colored impurities. Adding it to a superheated solution can cause rapid boiling and overflow.
-
-
Hot Gravity Filtration: If activated carbon was used, or if there are insoluble impurities present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Preheat a glass funnel and a receiving Erlenmeyer flask by placing them on a hot plate or in an oven. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: To the hot, clear filtrate, add deionized water dropwise while stirring until the solution becomes faintly turbid. Then, add a few more drops of hot ethanol until the solution is clear again. This ensures the solution is saturated. Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal recovery, subsequently place the flask in an ice-water bath for at least one hour.
-
Trustworthiness Principle: Slow cooling is paramount for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice, diminishing the effectiveness of the purification.
-
-
Crystal Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of a cold 1:1 ethanol-water mixture to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70 °C until a constant weight is achieved.
Table 2: Summary of Recrystallization Parameters
| Parameter | Value |
| Solvent System | Ethanol:Water |
| Initial Solvent Ratio (approx.) | 15-20 mL Ethanol per 1 g of crude product |
| Anti-solvent | Deionized Water |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
| Washing Solvent | Cold 1:1 Ethanol:Water |
| Drying Temperature | 60-70 °C under vacuum |
| Expected Yield | 80-90% |
| Expected Purity | >99% |
Purity Assessment: Validating the Outcome
To confirm the efficacy of the recrystallization, a series of analytical tests should be performed on the purified product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of the compound and for detecting any remaining impurities.
-
Protocol:
-
Prepare a standard solution of the purified this compound in a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier like trifluoroacetic acid).
-
Analyze the sample using a C18 column with a gradient elution program.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 288 nm)[2].
-
The purity is determined by the area percentage of the main peak.
-
¹H NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the chemical structure of the purified compound and to detect any proton-containing impurities.
-
Protocol:
-
Dissolve a small sample of the dried, purified product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
The spectrum should show clean, well-resolved peaks corresponding to the protons of 4-(1H-benzo[d]imidazol-2-yl)phenol. The absence of signals from the starting materials or other byproducts indicates high purity.
-
Melting Point Determination
A sharp melting point range is a good indicator of high purity.
-
Protocol:
-
Place a small amount of the dried, purified crystals in a capillary tube.
-
Determine the melting point using a calibrated melting point apparatus.
-
A narrow melting point range (e.g., 1-2 °C) is indicative of a pure compound.
-
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Oiling out | The solution is too concentrated, or the anti-solvent was added too quickly. | Add more of the primary solvent (ethanol) to the hot mixture to redissolve the oil, then cool more slowly. |
| Low Recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent mixture. | Reduce the initial volume of the primary solvent. Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtration. |
| Poor Crystal Formation | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. |
| Colored Crystals | Incomplete removal of colored impurities. | Repeat the recrystallization with the addition of activated carbon as described in the protocol. |
Conclusion
The recrystallization protocol detailed in this application note provides a reliable and effective method for the purification of this compound to a high degree of purity. By understanding the principles of solubility and crystallization, and by following this systematically developed procedure, researchers and drug development professionals can ensure the quality of this critical pharmaceutical intermediate, thereby contributing to the integrity and success of their downstream applications.
References
-
Chen, C.-C., & Song, Y. (2004). Solubility Modeling with a Non-Random Two-Liquid Segment Activity Coefficient Model. Industrial & Engineering Chemistry Research, 43(26), 8354–8362. [Link]
-
Chiavone-Filho, O., & Rasmussen, P. (2000). Modeling of salt solubilities in mixed solvents. Brazilian Journal of Chemical Engineering, 17(1), 15-26. [Link]
- Pawar, R., & Aher, C. S. (2017). Solubility of Phenolic Compounds in Pure Water and Alcohols with FTIR and DFT Study. International Journal of Scientific Research in Science, Engineering and Technology, 3(8), 1334-1342.
- Cesari, V., et al. (2017). Phase equilibria of phenolic compounds in water or ethanol.
- Chebil, L., et al. (2020). Ethanol–water binary solvent affects phenolic composition and antioxidant ability of Pistacia lentiscus L. fruit extracts: a theoretical versus experimental solubility study. Journal of the American Oil Chemists' Society, 97(5), 521-533.
- Jouyban, A., et al. (2006). Solubility of Chlordiazepoxide, Diazepam, and Lorazepam in Ethanol + Water Mixtures at 303.2 K.
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved January 19, 2026, from [Link]
- Papamatthaiou, S., et al. (2019). Water–Organic Solvent Extraction of Phenolic Antioxidants from Brewers' Spent Grain. Antioxidants, 8(3), 63.
- Zhan, Q.-G., et al. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3470.
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved January 19, 2026, from [Link]
Sources
Mastering the Separation: A Guide to Column Chromatography of Benzimidazole Derivatives
An Application Note and Protocol for Researchers
Abstract
Benzimidazole derivatives represent a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The synthesis of these compounds often yields complex mixtures containing starting materials, by-products, and isomers. Achieving high purity is paramount for subsequent biological evaluation and drug development. This guide provides a comprehensive framework for the purification of benzimidazole derivatives using column chromatography, a robust and widely adopted technique.[4][5] We will delve into the causal mechanisms behind experimental choices, provide detailed, field-proven protocols, and offer insights to troubleshoot common purification challenges, ensuring researchers can confidently isolate their target compounds with high purity.
The Principle of Separation: Benzimidazoles and Silica Gel
Column chromatography separates compounds based on their differential distribution between a stationary phase and a mobile phase.[6] For benzimidazole derivatives, the most common technique is normal-phase adsorption chromatography.
-
Stationary Phase: The overwhelming choice is **silica gel (SiO₂) **.[2][4][7][8] The surface of silica gel is rich in hydroxyl groups (-OH), making it highly polar.
-
Mechanism: Benzimidazole derivatives, which are typically polar due to the presence of nitrogen atoms capable of hydrogen bonding, adsorb to the polar silica gel surface.[9][10] The strength of this interaction depends on the specific functional groups on the derivative. More polar derivatives will adsorb more strongly, while less polar compounds will have weaker interactions.
-
Mobile Phase: A solvent or mixture of solvents (the eluent) is passed through the column. The mobile phase competes with the adsorbed compounds for the active sites on the silica gel. A more polar mobile phase will more effectively displace the adsorbed compounds, causing them to move down the column faster.
By carefully selecting a mobile phase of appropriate polarity, a separation is achieved: less polar compounds travel through the column quickly, while more polar compounds are retained longer, allowing for their collection in different fractions.
Method Development: The Critical Role of Thin-Layer Chromatography (TLC)
Before committing to a large-scale column separation, it is essential to optimize the separation conditions using Thin-Layer Chromatography (TLC).[4][11] TLC operates on the same principle as column chromatography but on a smaller, faster scale using a silica gel-coated plate.[11]
The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target benzimidazole derivative.[4] This Rf range typically ensures a good balance between retention on the column and a reasonable elution volume, leading to optimal separation from impurities.[4]
Protocol for TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or methanol).[4]
-
Spot the dissolved sample onto a silica gel TLC plate.[4]
-
Prepare a developing chamber with a small amount of a chosen solvent system (e.g., varying ratios of ethyl acetate/hexane or dichloromethane/methanol).[4]
-
Place the TLC plate in the chamber and allow the solvent to ascend the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Visualize the separated spots, typically under a UV lamp at 254 nm, as the benzimidazole ring is UV-active.[4][8] Iodine vapor can also be used as a detecting agent.[12]
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Adjust the mobile phase polarity until the target compound's Rf is in the desired 0.2-0.4 range.
-
If Rf is too low (compound is not moving): Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane, or methanol in dichloromethane).
-
If Rf is too high (compound moves with the solvent front): Decrease the polarity of the mobile phase.
-
Selecting the Right Conditions
The choice of stationary and mobile phases is dictated by the polarity of the specific benzimidazole derivative being purified.
Stationary Phase
Silica gel is the standard choice. Its properties make it ideal for the separation of moderately to highly polar benzimidazole compounds.
| Stationary Phase | Particle Size | Key Characteristics | Typical Application |
| Silica Gel | 60-200 µm | Highly polar, acidic surface. Excellent for adsorption chromatography.[6] | The vast majority of benzimidazole purifications.[4][8] |
| Alumina | 50-200 µm | Can be acidic, neutral, or basic. Less acidic than silica. | Useful for compounds that may be sensitive to the acidic nature of silica gel. |
Expert Insight: The basic nitrogen atoms in the benzimidazole ring can sometimes interact too strongly with the acidic silica gel, leading to peak tailing or streaking.[13] If this is observed on TLC, consider deactivating the silica gel by preparing the mobile phase with a small amount (0.1-1%) of a base like triethylamine (TEA) or ammonia.[13]
Mobile Phase Systems
The mobile phase must be chosen to provide differential migration of the components in the mixture. Solvents are typically mixed to fine-tune polarity.
| Solvent System (in order of increasing polarity) | Ratio (v/v) | Target Compound Polarity | Notes |
| Hexane / Ethyl Acetate | 85:15 to 50:50 | Low to Medium | A very common starting point for many organic compounds.[4][8][14] |
| Benzene / Acetone | 7:3 | Medium | Effective system for unsubstituted benzimidazole.[11] |
| Dichloromethane / Methanol | 98:2 to 90:10 | Medium to High | Excellent for more polar benzimidazoles containing groups like alcohols or amines.[4] |
| Ethyl Acetate / Methanol | 95:5 to 80:20 | High | Used for highly polar derivatives that do not elute with less polar systems.[13] |
| Dichloromethane / Hexane -> Ethanol / Chloroform | Gradient | Wide Range | A gradient approach where initial elution with a non-polar system removes non-polar impurities, followed by a more polar system to elute the target compounds.[7][15] |
The Column Chromatography Workflow
The following diagram outlines the logical flow of the purification process.
Caption: Workflow for Benzimidazole Purification.
Detailed Experimental Protocols
Protocol 1: Column Preparation (Slurry Packing)
This method is generally preferred as it minimizes air bubbles and ensures a homogeneously packed column.[4]
-
Setup: Secure a glass chromatography column of appropriate size vertically to a stand. Ensure the stopcock is closed. Place a small plug of glass wool or a sintered glass frit at the bottom to support the stationary phase.[4] Add a thin layer (approx. 1 cm) of sand.[4]
-
Prepare Slurry: In a separate beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add the initial, least polar mobile phase determined by TLC, to create a smooth, pourable slurry.
-
Pack Column: Pour the silica gel slurry into the column. Gently tap the side of the column to help the silica pack evenly and dislodge any trapped air bubbles.[4]
-
Settle Bed: Open the stopcock to allow the solvent to drain, which will cause the silica bed to settle. Continuously add more mobile phase to the top to ensure the silica bed never runs dry.
-
Finalize: Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the surface from being disturbed during sample loading.[4]
-
Equilibrate: Pass 2-3 column volumes of the initial mobile phase through the packed column to ensure it is fully equilibrated.[4]
Protocol 2: Sample Loading
A. Dry Loading (Recommended) This technique is ideal for samples that are not very soluble in the mobile phase, as it often leads to better resolution.[4]
-
Dissolve the crude benzimidazole derivative in a minimal amount of a polar, volatile solvent (e.g., methanol, dichloromethane).[4]
-
Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution.[4]
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained. This powder is your crude product adsorbed onto silica gel.[4]
-
Carefully add this powder as a uniform layer on top of the sand layer in the prepared column.
B. Wet Loading
-
Dissolve the crude product in the absolute minimum amount of the initial mobile phase.[4]
-
Using a pipette, carefully apply this solution to the top of the column, allowing it to adsorb onto the silica gel by draining the solvent just to the level of the top sand layer.[4]
-
Immediately and carefully add the fresh mobile phase to begin elution.
Protocol 3: Elution and Fraction Collection
The goal is to move the mobile phase through the column at a steady rate to separate the compounds.
-
Begin Elution: Carefully add the mobile phase to the top of the column and open the stopcock to begin the flow. Maintain a constant level of solvent above the silica bed at all times.
-
Isocratic vs. Gradient Elution:
-
Isocratic: Use the same mobile phase composition throughout the entire separation. This is simpler but may not be effective for separating compounds with very different polarities.
-
Gradient: Start with a less polar solvent mixture and gradually increase the polarity over time (e.g., by increasing the percentage of ethyl acetate or methanol).[4] This is highly effective for complex mixtures, as it first elutes non-polar impurities and then elutes the more tightly bound polar compounds.
-
-
Collect Fractions: Collect the eluent in an ordered series of test tubes or flasks. The size of the fractions (e.g., 10-20 mL) depends on the column size and the expected separation.[4]
-
Monitor Progress: Systematically analyze the collected fractions using TLC to determine which ones contain the pure target compound.[4]
-
Combine and Recover: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified benzimidazole derivative.[4]
Visualizing the Separation Mechanism
The following diagram illustrates the molecular interactions driving the separation process on the silica gel surface.
Caption: Interaction of Analytes with Stationary Phase.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound won't elute | Mobile phase is not polar enough; Compound is highly polar. | Increase the polarity of the eluent significantly (e.g., switch to a DCM/Methanol system). Add a polar modifier like methanol or a few drops of acetic acid.[13] |
| Streaking/Tailing on TLC/Column | Sample overload; Strong interaction with silica (basic compound); Poor solubility in mobile phase. | Load less sample. Add a small amount of triethylamine (0.1-1%) to the mobile phase to deactivate acidic silica sites. Choose a mobile phase that better solubilizes your compound.[13] |
| Poor Separation | Incorrect mobile phase polarity; Column packed improperly; Sample band too wide. | Re-optimize mobile phase with TLC. Repack the column carefully. Ensure the sample is loaded in a minimal volume of solvent to create a narrow starting band. |
| Compound Degradation on Column | The benzimidazole derivative is unstable on acidic silica gel. | Deactivate the silica with triethylamine.[16] Consider switching to a less acidic stationary phase like neutral alumina. Work quickly and avoid prolonged exposure. |
References
-
Solubility of Things. (n.d.). Benzimidazole derivative. Retrieved from Solubility of Things website. [Link]
-
Moleculon Research Corporation. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. [Link]
-
Bundgaard, H., & Nielsen, N. M. (1989). Prodrugs of thiabendazole with increased water-solubility. International Journal of Pharmaceutics. [Link]
-
Benarous, K., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. [Link]
-
Yeong, K. Y., et al. (2013). Drug Design: An Efficient and Facile Synthesis of Novel Polar Benzimidazoles of Biological Interests. Med chem. [Link]
-
Domanska, U., & Domański, K. (2005). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data. [Link]
-
Saifutdinov, B. R., et al. (2020). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. Sorption and Chromatographic Processes. [Link]
-
Nguyen, T. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
-
Benarous, K., et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar. [Link]
- Von ungarisch-hellth, L. (2005). A process for the optical purification of benzimidazole derivatives.
-
Mali, A. D., et al. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. International Journal of Creative Research Thoughts. [Link]
-
Spînu, S. E., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Saudi Pharmaceutical Journal. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. Retrieved from Organic Chemistry Portal website. [Link]
-
Hak, J., et al. (2022). Study on Benzimidazole: A Comprehensive Review. International Journal for Multidisciplinary Research. [Link]
-
Al-Ostoot, F. H., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Al-Zoubi, W., et al. (2024). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances. [Link]
-
Sharma, D., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals. [Link]
-
Al-Ghorbani, M., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules. [Link]
-
Kumar, S., et al. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine. RSC Advances. [Link]
-
Badawi, H. M., et al. (2021). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules. [Link]
-
de Melo, J. S., et al. (2010). Triphenylamine–Benzimidazole Derivatives: Synthesis, Excited-State Characterization, and DFT Studies. The Journal of Organic Chemistry. [Link]
-
Kumar, S. (2022). Column Chromatography in Pharmaceutical Analysis. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
-
Kumar, S., et al. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. RSC Advances. [Link]
-
Volmer, D. A., & Benter, T. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Ghogare, R. S., et al. (2015). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Der Pharma Chemica. [Link]
-
Singh, A., et al. (2022). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. International Journal of Pharmaceutical Sciences and Medicine. [Link]
-
Al-Masoudi, N. A., et al. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Egyptian Journal of Chemistry. [Link]
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 2. ijfmr.com [ijfmr.com]
- 3. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. rroij.com [rroij.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijcrt.org [ijcrt.org]
- 12. ijpsm.com [ijpsm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride
Abstract
This application note details a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride, a key benzimidazole derivative. The method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for assay and impurity determination. The chromatographic separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of phosphate buffer and acetonitrile. Detection is performed using a photodiode array (PDA) detector. The method has been validated in accordance with the International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3] Forced degradation studies confirm the method's ability to resolve the active pharmaceutical ingredient (API) from its degradation products, establishing its utility for stability testing.[4][5][6]
Introduction and Scientific Rationale
4-(1H-benzo[d]imidazol-2-yl)phenol is a heterocyclic compound belonging to the benzimidazole class.[7][8] Benzimidazole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including anthelmintic, anticancer, and antiviral properties.[9][10] Accurate and reliable quantification of these compounds is paramount for quality control during drug substance and product manufacturing.[11]
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[3] The developed method employs a reversed-phase mechanism, which is ideal for separating moderately polar compounds like 4-(1H-benzo[d]imidazol-2-yl)phenol. The use of a C18 stationary phase provides the necessary hydrophobicity to retain the analyte, while a buffered mobile phase ensures consistent ionization and reproducible retention times. The hydrochloride salt form of the analyte enhances its aqueous solubility, simplifying sample preparation.[12]
A critical aspect of pharmaceutical analysis is method validation, which provides documented evidence that the procedure is suitable for its intended purpose.[2][4] This application note adheres to the validation parameters outlined in ICH guideline Q2(R1), ensuring the method's trustworthiness and scientific integrity.[1] Furthermore, forced degradation studies were conducted to challenge the method's specificity and ensure it is "stability-indicating," a regulatory requirement for the analysis of drug stability samples.[4][6]
Chromatographic Method and Materials
Instrumentation and Equipment
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with:
-
Quaternary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Photodiode Array (PDA) Detector
-
-
Data Acquisition: OpenLab CDS ChemStation Edition or equivalent chromatography data software.
-
Analytical Balance: Mettler Toledo XPE or equivalent (0.01 mg readability).
-
pH Meter: Calibrated with standard buffers.
-
Filtration: 0.45 µm PTFE syringe filters.
Reagents and Chemicals
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical grade.
-
Orthophosphoric Acid (H₃PO₄): Analytical grade.
-
Water: Deionized (DI) water or HPLC grade water.
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂): Analytical grade (for forced degradation studies).
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis. The selection of a C18 column and a mobile phase containing acetonitrile and a phosphate buffer is a common and effective approach for benzimidazole derivatives.[14][15]
| Parameter | Condition |
| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 30-70% B; 15-18 min: 70-30% B; 18-22 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 285 nm (Reference wavelength off) |
| Run Time | 22 minutes |
Protocols and Experimental Workflows
Workflow Overview
The following diagram illustrates the overall workflow for the analytical procedure, from solution preparation to final data reporting.
Caption: General workflow for HPLC analysis.
Step-by-Step Protocols
Protocol 1: Mobile Phase and Diluent Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of DI water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.
Protocol 2: Standard Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.
Protocol 3: Sample Preparation
-
Accurately weigh a sample powder equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Pipette 1.0 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][3]
System Suitability
System suitability tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.[2] Six replicate injections of the working standard solution (100 µg/mL) are made.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5] The API was subjected to various stress conditions to induce degradation. The method successfully separated the main peak from all degradation products, and peak purity analysis confirmed no co-elution.
Caption: Forced degradation study workflow.
Summary of Forced Degradation Results:
-
Acidic: Significant degradation observed with two major degradant peaks.
-
Basic: Moderate degradation with one major degradant peak.
-
Oxidative: Major degradation observed.
-
Thermal & Photolytic: Minor degradation observed.
-
In all cases, the main analyte peak was well-resolved from degradants (Resolution > 2.0).
Linearity and Range
The linearity was evaluated by analyzing seven concentrations ranging from 10 to 150 µg/mL (10, 25, 50, 75, 100, 125, 150 µg/mL). The calibration curve of peak area versus concentration was plotted, and the correlation coefficient was determined.
| Parameter | Result |
| Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy and Precision
Accuracy was determined by the recovery method at three concentration levels (80%, 100%, and 150%).[1] Precision was assessed through repeatability (intra-day) and intermediate precision (inter-day) at 100% of the target concentration.[11]
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Repeatability (% RSD, n=6) | ≤ 2.0% |
| Intermediate Precision (% RSD) | ≤ 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio method, as recommended by ICH guidelines.[1]
-
LOD: 3:1 (Signal-to-Noise)
-
LOQ: 10:1 (Signal-to-Noise)
Conclusion
The HPLC method described in this application note is rapid, accurate, precise, and specific for the quantitative determination of this compound. The comprehensive validation demonstrates that the method is suitable for its intended purpose in a quality control environment.[2][11] The successful separation of the analyte from its degradation products confirms that the method is stability-indicating and can be reliably used for the analysis of stability samples throughout the drug development lifecycle.[4][5]
References
-
Kocjan, R. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9.
-
Ermer, J. (2007). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 31(10).
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline.
-
Kocjan, R. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica - Drug Research, 68(6), 823-829.
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
-
Błaszczak-Świątkiewicz, K., & Mazurowska, L. (2012). Application of hplc method for investigation of stability of new benzimidazole derivatives. Journal of Liquid Chromatography & Related Technologies, 35(10), 1363-1375.
-
ResearchGate. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate.
-
Ngwa, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33.
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
-
Błaszczak-Świątkiewicz, K., & Mazurowska, L. (2012). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Taylor & Francis Online.
-
Sigma-Aldrich. This compound. Sigma-Aldrich.
-
Martin, G., & Al-Sayah, M. (2010). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
-
Fluorochem. 4-(1H-Benzoimidazol-2-yl)-phenol hydrochloride. Fluorochem.
-
BenchChem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI). BenchChem.
-
ResearchGate. (2006). HPLC Chromatograms of Benzimidazole Drugs and Related Photoproducts. ResearchGate.
-
Ambeed. 878770-54-8|this compound. Ambeed.
-
TCI Chemicals. 4-(1H-Benzo[d]imidazol-2-yl)phenol. TCI Chemicals.
-
El-Gindy, A., et al. (1999). High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. Talanta, 50(5), 1089-97.
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
PubChem. 4-(1H-benzimidazol-2-yl)phenol. PubChem.
-
Tokyo Chemical Industry Co., Ltd. 4-(1H-Benzo[d]imidazol-2-yl)phenol. TCI Chemicals.
-
ResearchGate. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. ResearchGate.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. 4-(1H-benzimidazol-2-yl)phenol | C13H10N2O | CID 675624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 12. This compound | 878770-54-8 [sigmaaldrich.com]
- 13. fluorochem.co.uk [fluorochem.co.uk]
- 14. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Assays Using 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride
Introduction: The Promise of Benzimidazole Scaffolds in Antimicrobial Research
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural similarity to purine nucleosides allows for favorable interactions with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms.[2] Benzimidazole derivatives have emerged as a promising class of antimicrobial agents, with some exhibiting potent activity against a range of pathogenic bacteria and fungi.[3][4][5]
One of the proposed mechanisms of action for certain benzimidazole derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby leading to bacterial cell death.[3][6] This mode of action is distinct from many currently used antibiotics, making benzimidazoles an attractive area for new drug development.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride (Figure 1) in antimicrobial susceptibility testing (AST). We present standardized protocols for broth microdilution to determine the Minimum Inhibitory Concentration (MIC) and for the agar disk diffusion assay, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][7][8][9][10]
Figure 1: Chemical Structure of this compound
Physicochemical Properties and Stock Solution Preparation
A critical first step in any antimicrobial assay is the preparation of a stable and accurate stock solution of the test compound. The physicochemical properties of this compound, such as its solubility, will dictate the choice of solvent and the achievable concentration.
Protocol 1: Preparation of a 10 mg/mL Stock Solution
-
Materials:
-
This compound (purity ≥95%)[3]
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Accurately weigh 10 mg of this compound and transfer it to a sterile amber microcentrifuge tube or glass vial.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the mixture thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
This yields a 10 mg/mL (10,000 µg/mL) stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Note on Solvent Choice: While DMSO is recommended, it is crucial to perform a solvent toxicity control in all assays to ensure that the final concentration of DMSO in the test wells does not affect microbial growth. Typically, the final DMSO concentration should not exceed 1% (v/v).
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[7][9]
Protocol 2: Broth Microdilution Assay
-
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Stock solution of this compound (10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (absorbance at 625 nm of 0.08-0.13).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
In the first well of a row, add a calculated volume of the 10 mg/mL stock solution to achieve the desired starting concentration (e.g., for a starting concentration of 256 µg/mL, add 2.6 µL of the stock to 97.4 µL of broth).
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard the final 100 µL from the last well.
-
This will create a range of concentrations of the test compound.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include the following controls on each plate:
-
Growth Control: 100 µL CAMHB + 100 µL inoculum (no compound).
-
Sterility Control: 200 µL CAMHB (no inoculum, no compound).
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
Solvent Control: A well with the highest concentration of DMSO used in the assay.
-
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Data Presentation:
| Microorganism | Gram Stain | MIC of 4-(1H-benzo[d]imidazol-2-yl)phenol HCl (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | [Experimental Result] | [Experimental Result] |
| E. coli ATCC 25922 | Negative | [Experimental Result] | [Experimental Result] |
| P. aeruginosa ATCC 27853 | Negative | [Experimental Result] | [Experimental Result] |
| C. albicans ATCC 90028 | N/A (Fungus) | [Experimental Result] | [Experimental Result] |
Antimicrobial Susceptibility Testing: Agar Disk Diffusion Assay
The disk diffusion assay (Kirby-Bauer test) is a qualitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[2][5]
Protocol 3: Agar Disk Diffusion Assay
-
Materials:
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Stock solution of this compound
-
Sterile cotton swabs
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
-
-
Preparation of Test Disks:
-
Since commercial disks are not available, they must be prepared in-house.
-
Apply a known amount of the stock solution to sterile paper disks (e.g., 10 µL of a 3 mg/mL solution to yield a 30 µg disk).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation of Agar Plates:
-
Prepare an inoculum suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
Within 15 minutes of adjusting the turbidity, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.
-
Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
-
Disk Application and Incubation:
-
Using sterile forceps, place the prepared disks onto the inoculated agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.
-
-
Interpretation of Results:
-
After incubation, measure the diameter of the zones of inhibition (including the disk) in millimeters.
-
The interpretation of susceptibility (Susceptible, Intermediate, Resistant) requires the establishment of breakpoints, which must be correlated with MIC data. For a novel compound, initial assessment is based on the relative zone sizes against different organisms and in comparison to standard antibiotics.
-
Diagrams
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Hypothesized Mechanism of Action
Caption: Hypothesized inhibition of DNA gyrase by the benzimidazole compound.
References
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Royal Society of Chemistry. [Link]
-
Synthesis and Antimicrobial activity of some newer benzimidazole derivatives. ResearchGate. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. RJPT. [Link]
-
Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. MDPI. [Link]
-
Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. PMC - PubMed Central. [Link]
-
Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]
-
Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. ResearchGate. [Link]
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. PubMed. [Link]
-
Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. ACS Publications. [Link]
-
Antimicrobial Susceptibility Testing Protocols - 1st Edition. Routledge. [Link]
-
Synthesis and antimicrobial activity of novel 4-(1H-benzo[d]imidazol-2-yl). Semantic Scholar. [Link]
-
Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]
-
Antimicrobial Susceptibility Testing. NCBI Bookshelf. [Link]
- Antimicrobial Susceptibility Testing Protocols. Google Books.
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. ResearchGate. [Link]
-
Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. PMC - NIH. [Link]
-
Antimicrobial potential of 1 H-benzo[ d]imidazole scaffold: a review. PubMed. [Link]
Sources
- 1. N/A|4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 878770-54-8 [sigmaaldrich.com]
- 4. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpbs.com [ijpbs.com]
- 10. 4-Hydroxy-2-(hydroxymethyl)benzimidazole | C8H8N2O2 | CID 19820695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nathan.instras.com [nathan.instras.com]
- 12. researchgate.net [researchgate.net]
protocol for testing anti-HCV activity of benzimidazole compounds
Topic: Protocol for Testing Anti-HCV Activity of Benzimidazole Compounds
Audience: Researchers, scientists, and drug development professionals.
A Comprehensive Guide to Evaluating Benzimidazole Derivatives as Hepatitis C Virus Inhibitors
This application note provides a detailed framework for the preclinical evaluation of benzimidazole compounds against the Hepatitis C Virus (HCV). We will explore the scientific rationale behind the screening cascade, from initial cytotoxicity assessments to cell-based antiviral activity and mechanistic studies targeting the viral polymerase.
Scientific Background: The Case for Benzimidazoles Against HCV
Hepatitis C is an infectious disease of the liver caused by the Hepatitis C Virus (HCV)[1]. While the advent of direct-acting antivirals (DAAs) has revolutionized treatment, the high cost of therapy and the potential for drug resistance necessitate a continued search for novel, effective, and accessible therapeutics[2]. The HCV lifecycle presents several validated targets for antiviral intervention, including the NS3/4A protease and the NS5B RNA-dependent RNA polymerase (RdRp), both essential for viral replication[3].
Benzimidazole-based compounds have emerged as a promising class of inhibitors. Notably, certain benzimidazoles have been identified as allosteric inhibitors of the HCV NS5B polymerase[4]. Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, allosteric inhibitors bind to a distinct site on the polymerase. This binding induces a conformational change in the enzyme, ultimately blocking its function prior to the elongation step of RNA synthesis[4]. This mechanism offers a potential advantage in overcoming resistance mutations that may arise in the active site. It is important to note, however, that other anti-HCV mechanisms for benzimidazole derivatives have been identified, such as the inhibition of viral entry, highlighting the need for thorough mechanistic characterization[5][6][7].
To effectively screen and characterize these compounds, a robust in vitro testing strategy is required. The cornerstone of modern anti-HCV drug discovery is the HCV replicon system[8][9][10]. These are genetically engineered subgenomic or full-length HCV RNAs that can replicate autonomously within cultured human hepatoma cells (e.g., Huh-7)[9]. This system provides a direct and quantifiable measure of viral RNA replication in a cellular context, making it an invaluable tool for screening compound libraries and determining antiviral potency[8][10][11].
Experimental Strategy: A Stepwise Evaluation Workflow
A systematic approach is crucial to efficiently identify and validate promising antiviral candidates while eliminating cytotoxic compounds early in the process. The workflow begins with assessing the toxicity of the compounds on the host cells, followed by evaluating their ability to inhibit HCV replication in a cell-based replicon assay. Finally, for active compounds, biochemical assays are employed to confirm their specific molecular target.
Figure 1: A streamlined workflow for the evaluation of anti-HCV compounds.
Core Protocols
Protocol 1: Assessment of Compound Cytotoxicity (CC50 Determination)
Rationale: Before assessing antiviral activity, it is imperative to determine the concentration at which a compound is toxic to the host cells. This ensures that any observed reduction in viral replication is not merely a result of cell death[12][13]. The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in a 50% reduction in cell viability[14]. The MTT assay, a colorimetric assay that measures the metabolic activity of viable cells, is a reliable method for this purpose[14].
Materials:
-
Huh-7 human hepatoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Benzimidazole test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed Huh-7 cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.
-
Compound Dilution: Prepare a series of 2-fold serial dilutions of the benzimidazole compounds in DMEM. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Compound Treatment: Remove the medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include "cells only" controls (with medium and 0.5% DMSO) and "blank" controls (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2. This incubation period should match the duration of the antiviral assay.[14]
-
MTT Addition: Carefully remove the medium containing the compound. Add 100 µL of fresh medium and 10 µL of the MTT reagent to each well.[14] Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT to a purple formazan product[14].
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[14]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the CC50 value.[14]
Protocol 2: Anti-HCV Replicon Assay (EC50 Determination)
Rationale: This cell-based assay is the primary method for determining a compound's efficacy in inhibiting HCV RNA replication. The 50% effective concentration (EC50) is the compound concentration that reduces HCV replication by 50%.[15][16] A reporter gene, such as luciferase, is often engineered into the replicon to provide a simple and sensitive readout of replication levels.
Materials:
-
Huh-7 cells stably harboring an HCV replicon with a luciferase reporter gene.
-
Complete DMEM with 10% FBS and a selection antibiotic (e.g., G418).
-
Benzimidazole test compounds dissolved in DMSO.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
96-well opaque white plates.
-
Luminometer.
Step-by-Step Protocol:
-
Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well opaque white plates at a density of 8,000 to 12,000 cells per well in 100 µL of medium. Incubate overnight at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells. Include "virus control" wells (cells with 0.5% DMSO, no compound) and "cell control" wells (parental Huh-7 cells without the replicon).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence (Relative Light Units, RLU) in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "virus control" wells after subtracting the background signal from the "cell control" wells. Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the EC50 value.
Protocol 3: Mechanistic Assay - NS5B RdRp Inhibition (IC50 Determination)
Rationale: To confirm that the benzimidazole compounds directly target the NS5B polymerase, a biochemical assay using purified, recombinant enzyme is performed. This cell-free system isolates the interaction between the compound and the polymerase, allowing for the determination of the 50% inhibitory concentration (IC50).[4] This assay typically measures the incorporation of labeled nucleotides into a newly synthesized RNA strand.
Materials:
-
Recombinant HCV NS5B polymerase.
-
RNA template/primer.
-
Nucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP).
-
Radioactively labeled NTP (e.g., [α-³²P]CTP or [³H]UTP)[17][18].
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).
-
Benzimidazole test compounds dissolved in DMSO.
-
Stop solution (e.g., EDTA).
-
Filter plates or streptavidin-coated beads (if using a biotinylated template).
-
Scintillation counter or other appropriate detector.
Figure 2: Allosteric inhibition of HCV NS5B polymerase by a benzimidazole compound.
Step-by-Step Protocol:
-
Reaction Setup: In a microplate, combine the assay buffer, recombinant NS5B enzyme, and the test compound at various concentrations.
-
Pre-incubation: Incubate the enzyme-compound mixture at room temperature for 15-30 minutes to allow for binding.[4]
-
Initiation of Reaction: Add the RNA template/primer and the NTP mix (containing the labeled NTP) to initiate the polymerase reaction.
-
Incubation: Allow the reaction to proceed at room temperature or 30°C for a defined period (e.g., 60-120 minutes).[4][19]
-
Termination: Stop the reaction by adding the stop solution.
-
Detection: Separate the newly synthesized, labeled RNA product from the unincorporated labeled NTPs. This can be achieved by precipitation or by capturing a biotinylated template on streptavidin-coated plates.[17]
-
Quantification: Measure the amount of incorporated label using a suitable instrument (e.g., scintillation counter).
-
Data Analysis: Calculate the percentage of polymerase inhibition for each compound concentration relative to a no-compound control. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
Data Presentation and Interpretation
The primary endpoints of this testing cascade are the CC50, EC50, and IC50 values. These are best presented in a summary table. A crucial metric derived from these values is the Selectivity Index (SI) , calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50)[20]. The SI represents the therapeutic window of the compound; a higher SI value indicates greater selectivity for the virus over the host cell, which is a desirable characteristic for a drug candidate[12][14]. Compounds with an SI of 10 or greater are generally considered promising for further development[14].
| Compound | CC50 (µM) | EC50 (µM) | SI (CC50/EC50) | NS5B IC50 (µM) |
| Benzimidazole-A | >100 | 1.5 | >66.7 | 0.8 |
| Positive Control | >100 | 0.05 | >2000 | 0.02 |
Table 1: Example data summary for a hypothetical benzimidazole compound compared to a known positive control.
Conclusion
This application note outlines a robust, multi-step protocol for the comprehensive in vitro evaluation of benzimidazole compounds as potential anti-HCV agents. By systematically assessing cytotoxicity, cell-based antiviral efficacy, and the specific mechanism of action, researchers can effectively identify and prioritize promising candidates for further preclinical and clinical development. The integration of the HCV replicon system with specific biochemical assays provides a powerful platform for discovering the next generation of Hepatitis C therapeutics.
References
-
National Center for Biotechnology Information. (n.d.). Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate. PubMed Central. Retrieved from [Link]
-
Wisconsin Department of Health Services. (n.d.). Hepatitis C Virus (HCV) Rapid Testing Protocol. Retrieved from [Link]
-
Wikipedia. (n.d.). Hepatitis C. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. PubMed Central. Retrieved from [Link]
-
protocols.io. (2020). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
-
Vausselin, T., et al. (2016). Identification of a New Benzimidazole Derivative as an Antiviral against Hepatitis C Virus. Journal of Virology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HCV Replicon Systems. In Hepatitis C Viruses: Genomes and Molecular Biology. Retrieved from [Link]
-
Vausselin, T., et al. (2016). Identification of a New Benzimidazole Derivative as an Antiviral against Hepatitis C Virus. Journal of Virology, 90(19), 8422-34. Retrieved from [Link]
-
Virology Research Services. (2024). Understanding Cytotoxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease. PubMed Central. Retrieved from [Link]
-
protocols.io. (2020). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Hepatitis C Virus NS5B Polymerase Exhibits Distinct Nucleotide Requirements for Initiation and Elongation. PubMed Central. Retrieved from [Link]
-
Frontiers. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Retrieved from [Link]
-
American Chemical Society. (2019). Discovery of New Inhibitors of Hepatitis C Virus NS3/4A Protease and Its D168A Mutant. ACS Omega. Retrieved from [Link]
-
PLOS. (2016). Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking. PLOS ONE. Retrieved from [Link]
-
ResearchGate. (2016). Identification of a New Benzimidazole Derivative as an Antiviral against Hepatitis C Virus. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2020). Replicon Cell Culture System as a Valuable Tool in Antiviral Drug Discovery against Hepatitis C Virus. Retrieved from [Link]
-
Frontiers. (2021). Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Extracts effective concentration (EC50). Retrieved from [Link]
-
Virology Research Services. (n.d.). Antiviral Drug Screening. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. PubMed Central. Retrieved from [Link]
-
PNAS. (2003). Clearance of replicating hepatitis C virus replicon RNAs in cell culture by small interfering RNAs. Retrieved from [Link]
-
Vausselin, T., et al. (2016). Identification of a New Benzimidazole Derivative as an Antiviral against Hepatitis C Virus. Journal of Virology. Retrieved from [Link]
-
NATAP. (2007). Discovery of a novel class of Hepatitis C Polymerase Inhibitors. Retrieved from [Link]
-
Medscape. (2024). Hepatitis C Treatment & Management. Retrieved from [Link]
-
YouTube. (2020). Antiviral Pharmacology | Lec 03: Anti-HCV & HBV Meds. Retrieved from [Link]
Sources
- 1. Hepatitis C - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 4. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a New Benzimidazole Derivative as an Antiviral against Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of a New Benzimidazole Derivative as an Antiviral against Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 13. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. protocols.io [protocols.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Akt Phosphorylation of Hepatitis C Virus NS5B Regulates Polymerase Activity and Hepatitis C Virus Infection [frontiersin.org]
- 19. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 20. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Note & Protocol: Strategic Derivatization of 4-(1H-benzo[d]imidazol-2-yl)phenol for Drug Discovery
Introduction: The Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds.[1][2][3][4] Its isosteric relationship with naturally occurring purines allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][5] The compound 4-(1H-benzo[d]imidazol-2-yl)phenol is a particularly valuable starting material. It features three key sites for chemical modification: the phenolic hydroxyl (OH) group, the acidic imidazole N-H proton, and the aromatic rings. The phenolic OH group is an excellent handle for introducing a variety of functional groups through etherification or esterification, enabling the modulation of properties such as solubility, lipophilicity, and target binding affinity.
This guide provides a comprehensive framework for the strategic derivatization of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride, focusing on a robust protocol for O-alkylation of the phenolic hydroxyl group. It explains the rationale behind procedural steps and outlines methods for characterization and purification.
Synthetic Strategy & Workflow Overview
The primary challenge in derivatizing 4-(1H-benzo[d]imidazol-2-yl)phenol is the presence of two acidic protons: the phenolic OH and the imidazole N-H. Selective O-alkylation of the phenol can be achieved by carefully selecting the base and reaction conditions. A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the more acidic phenolic proton, forming a phenoxide intermediate that readily participates in nucleophilic substitution with an alkyl halide.
The overall workflow for this process is outlined below:
Figure 1: General workflow for the O-alkylation of 4-(1H-benzo[d]imidazol-2-yl)phenol.
Detailed Experimental Protocol: O-Alkylation
This protocol details the synthesis of a representative ether derivative, 2-(4-methoxyphenyl)-1H-benzo[d]imidazole, using methyl iodide. The principles can be readily adapted for other alkyl halides.
3.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 4-(1H-benzo[d]imidazol-2-yl)phenol HCl | C₁₃H₁₁ClN₂O | 246.70 | 1.23 g | 5.0 | Starting Material |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.07 g | 15.0 | Base (3.0 equiv.) |
| Methyl Iodide (CH₃I) | CH₃I | 141.94 | 0.34 mL | 5.5 | Alkylating Agent (1.1 equiv.) |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | - | Anhydrous Solvent |
| Deionized Water (H₂O) | H₂O | 18.02 | ~200 mL | - | For precipitation/washing |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | As needed | - | For recrystallization |
3.2. Step-by-Step Procedure
-
Setup and Reagent Addition:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.23 g, 5.0 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 25 mL) to dissolve the starting material.
-
Add potassium carbonate (2.07 g, 15.0 mmol). The use of 3 equivalents of base ensures the neutralization of the hydrochloride salt and the deprotonation of both the phenolic hydroxyl and the benzimidazole N-H proton.
-
-
Reaction Execution:
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add methyl iodide (0.34 mL, 5.5 mmol) to the mixture via syringe.
-
Heat the reaction mixture to 70 °C using an oil bath and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The product spot should be significantly less polar than the starting material.
-
-
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 150 mL of cold deionized water while stirring. A precipitate should form.
-
Continue stirring the suspension in the ice-water bath for 30 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with additional cold water (2 x 25 mL) to remove residual DMF and salts.
-
Dry the crude product in a vacuum oven at 50-60 °C overnight.
-
-
Purification:
-
The primary method for purification is recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
If recrystallization is insufficient, the product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Characterization and Data Interpretation
Proper characterization is essential to confirm the structure and purity of the synthesized derivative.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. For O-alkylation, the key diagnostic signals in the ¹H NMR spectrum are the disappearance of the phenolic OH proton and the appearance of new signals corresponding to the added alkyl group.
-
¹H NMR (400 MHz, DMSO-d₆):
-
Starting Material (4-(1H-benzo[d]imidazol-2-yl)phenol): A broad singlet for the phenolic OH typically appears around 9.0-10.0 ppm, and the imidazole N-H proton appears as a very broad singlet around 12.5-13.2 ppm.[6][7]
-
Product (2-(4-methoxyphenyl)-1H-benzo[d]imidazole): The phenolic OH signal will be absent. A new sharp singlet for the methoxy group (-OCH₃) will appear around 3.7-3.9 ppm. The aromatic protons on the newly formed methoxyphenyl ring will show a distinct splitting pattern. The imidazole N-H proton will still be present.[7]
-
-
Troubleshooting: Broad or absent N-H and O-H signals are common. A D₂O exchange experiment can confirm their presence; adding a drop of D₂O to the NMR tube will cause these signals to disappear.[8]
4.2. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the product.
-
Expected m/z: For the methylated product (C₁₄H₁₂N₂O), the expected [M+H]⁺ peak in ESI-MS would be approximately 225.10.
4.3. High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound. A single sharp peak indicates a high degree of purity.
-
Typical Conditions:
-
Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Detection: UV at 254 nm and 280 nm.
-
Mechanistic Rationale & Optimization
Figure 2: Simplified O-alkylation reaction pathway.
-
Choice of Base: Potassium carbonate is an ideal base for this transformation. It is strong enough to deprotonate the phenol (pKa ≈ 10) but generally not strong enough to cause significant N-alkylation of the less acidic imidazole N-H (pKa ≈ 12-13) under these conditions, leading to good selectivity. Stronger bases like sodium hydride (NaH) could lead to a mixture of O- and N-alkylated products.
-
Choice of Solvent: DMF is an excellent solvent for this reaction due to its polar aprotic nature, which effectively solvates the potassium cation and promotes the Sₙ2 reaction. It also has a high boiling point, allowing the reaction to be heated to increase the rate.
-
Temperature Control: Heating to 60-80 °C is typically sufficient to drive the reaction to completion in a reasonable timeframe without causing degradation of the starting material or product.
Conclusion
This application note provides a reliable and well-rationalized protocol for the O-alkylation of this compound. By understanding the principles of reactivity and carefully controlling the reaction conditions, researchers can efficiently synthesize a wide range of derivatives. This strategic modification of the benzimidazole scaffold is a valuable tool in the development of new therapeutic agents.[1][5]
References
-
PrepChem. (n.d.). Synthesis of 2-(4-Hydroxyphenyl)benzimidazole. Retrieved from PrepChem.com. URL: [Link]
-
Ghasemzadeh, M. A., & Abdollahi-Aghdam, M. (2020). Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles. Polycyclic Aromatic Compounds. URL: [Link]
-
Al-Ostoot, F. H., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. URL: [Link]
-
Jadhav, V. D., et al. (2021). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. GSC Biological and Pharmaceutical Sciences. URL: [Link]
-
Al-Ostoot, F. H., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PubMed Central. URL: [Link]
-
Tripathi, R., et al. (2013). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Asian Journal of Research in Chemistry. URL: [Link]
-
Tripathi, R., et al. (2013). Pharmacological Activities of Benzimidazole Derivatives - An Overview. Semantic Scholar. URL: [Link]
-
Chittimalla, S., et al. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. ResearchGate. URL: [Link]
-
Khattab, S., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. URL: [Link]
-
El-Sayed, N. N. E., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. National Institutes of Health (NIH). URL: [Link]
-
El-Sayed, N. N. E., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. URL: [Link]
-
Sahu, S., et al. (2018). Scheme 1. Synthesis of 2-hydroxyphenyl-substituted benzobisimidazole 2. ResearchGate. URL: [Link]
-
PubChem. (n.d.). 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxamide. Retrieved from PubChem. URL: [Link]
-
Berber, H., & Uysal, Ü. D. (2016). SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL. ResearchGate. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajrconline.org [ajrconline.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 6. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies | MDPI [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Molecular Docking Studies of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride
Abstract
This comprehensive guide provides a detailed protocol for conducting molecular docking studies of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride, a compound of significant interest due to the diverse therapeutic potential of the benzimidazole scaffold.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will elucidate the entire workflow, from the initial preparation of the ligand and target proteins to the execution of docking simulations and the critical analysis of the resulting data. The protocols are designed to be robust and reproducible, emphasizing the scientific rationale behind each step to ensure the integrity of the in silico investigation.
Introduction: The Scientific Rationale
The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological macromolecules.[2][3] Derivatives of this heterocyclic system have demonstrated a vast pharmacological profile, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3] The subject of this guide, this compound (PubChem CID: 675624), combines the benzimidazole core with a phenol group, suggesting a high potential for forming crucial hydrogen bond interactions within protein binding sites.[4][5]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6] This method is instrumental in early-stage drug discovery for hit identification and lead optimization by providing insights into ligand-protein interactions at a molecular level.[6] This guide will detail the application of molecular docking to investigate the binding modes of this compound with selected, high-value therapeutic targets.
The Molecular Docking Workflow: A Visual Overview
A successful molecular docking study follows a structured workflow. Each stage is critical for the reliability of the final results. The following diagram illustrates the key phases of the process.
Caption: Overall workflow for molecular docking studies.
Ligand Preparation Protocol
Accurate three-dimensional representation of the ligand is paramount for a meaningful docking simulation. This protocol outlines the steps to prepare this compound for docking.
Objective: To convert the 2D structure of the ligand into a low-energy, 3D conformation suitable for docking.
Tools:
-
Chemical Structure Drawing Software: ChemDraw, MarvinSketch, or similar.
-
Molecular Visualization and Conversion Tool: PyMOL, Open Babel.
Step-by-Step Protocol:
-
Obtain Ligand Structure:
-
The structure of 4-(1H-benzo[d]imidazol-2-yl)phenol can be obtained from PubChem (CID: 675624). The SMILES string is C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O.[4]
-
Draw the structure in a chemical drawing software. For the hydrochloride salt, ensure the appropriate nitrogen on the imidazole ring is protonated.
-
-
2D to 3D Conversion:
-
Use a tool like Open Babel to convert the 2D structure into a 3D structure. This initial 3D structure is a rough approximation.
-
-
Energy Minimization:
-
To obtain a more realistic, low-energy conformation, perform energy minimization. This can be done using software like Avogadro or the energy minimization modules within docking suites like Schrödinger or MOE.
-
Rationale: The ligand will adopt a low-energy conformation in the binding pocket of the protein. Starting with an energy-minimized structure increases the efficiency and accuracy of the docking algorithm.
-
-
File Format Conversion:
Target Protein Selection and Preparation
The choice of target protein is dictated by the therapeutic area of interest. Benzimidazole derivatives have shown promise in oncology and infectious diseases.[1][2][3]
Selected Target Proteins
Based on the known biological activities of benzimidazoles, we have selected the following validated protein targets:
| Therapeutic Area | Target Protein | PDB ID | Rationale |
| Anticancer | Epidermal Growth Factor Receptor (EGFR) | 8A2A | A key target in non-small-cell lung cancer.[9][10] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | 4ASD | Crucial for angiogenesis, a hallmark of cancer.[11][12] | |
| Topoisomerase II | 1JIJ | An established target for cancer chemotherapy.[7] | |
| Antimicrobial | Dihydrofolate Reductase (DHFR) | 1DLS | A validated target for antibacterial agents.[13][14] |
| DNA Gyrase | 1KZN | Essential for bacterial DNA replication.[7] |
Protein Preparation Protocol
Objective: To prepare the crystal structure of the target protein for docking by removing non-essential molecules and adding necessary atoms.
Tools:
-
Protein Data Bank (PDB): for obtaining protein crystal structures.
-
Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio.
-
Docking Software Suite: AutoDock Tools, Schrödinger Maestro.
Step-by-Step Protocol:
-
Download Protein Structure:
-
Download the desired protein structure in PDB format from the RCSB PDB database (e.g., 8A2A for EGFR).
-
-
Clean the Protein Structure:
-
Open the PDB file in a molecular visualization tool.
-
Remove water molecules, co-solvents, and any co-crystallized ligands.[12]
-
Rationale: These molecules can interfere with the docking of the new ligand. Water molecules that are critical for ligand binding may be retained in more advanced docking protocols.
-
-
Add Hydrogen Atoms:
-
Crystal structures often lack hydrogen atoms. Add hydrogens to the protein structure using your chosen software.[12] This is crucial for correctly defining hydrogen bond donors and acceptors.
-
-
Assign Partial Charges:
-
Assign partial charges to the protein atoms. Docking algorithms use these charges to calculate electrostatic interactions. Common charge models include Gasteiger or Kollman charges.
-
-
Save the Prepared Protein:
-
Save the prepared protein in the appropriate format for your docking software (e.g., .pdbqt for AutoDock Tools).
-
The Docking Simulation: Grid Generation and Execution
This phase involves defining the search space on the target protein and running the docking algorithm.
Grid Box Generation
The grid box defines the three-dimensional space on the receptor where the docking algorithm will search for binding poses.
Step-by-Step Protocol:
-
Identify the Binding Site:
-
Define the Grid Box Dimensions:
-
Using your docking software's interface (e.g., AutoDock Tools), center the grid box on the identified binding site.
-
Adjust the size of the box to encompass the entire binding pocket, with a small margin to allow for ligand flexibility. A typical size might be 40 x 40 x 40 Å, but this should be tailored to the specific target.[17]
-
Caption: Conceptual diagram of a grid box encompassing the binding site.
Docking Execution with AutoDock Vina
AutoDock Vina is a widely used open-source program for molecular docking.
Configuration Parameters:
Create a configuration file (e.g., conf.txt) with the following parameters:
| Parameter | Description | Recommended Value |
| receptor | Path to the prepared protein file. | - |
| ligand | Path to the prepared ligand file. | - |
| out | Path for the output file with docked poses. | - |
| center_x, y, z | Coordinates for the center of the grid box. | Determined from the binding site. |
| size_x, y, z | Dimensions of the grid box in Angstroms. | Sufficient to cover the binding site. |
| exhaustiveness | Controls the thoroughness of the search. Higher values increase accuracy but also computation time. | 8 (default), can be increased for more rigorous searches.[18] |
| num_modes | The number of binding modes to generate. | 9 (default) |
Execution Command:
Analysis and Validation of Docking Results
The output of a docking simulation is a set of predicted binding poses and their corresponding binding affinities.
Analyzing Binding Affinity and Poses
-
Binding Affinity (ΔG):
-
The docking score, typically reported in kcal/mol, represents the estimated free energy of binding. A more negative value indicates a stronger predicted binding affinity.[19]
-
Compare the binding affinities of different poses and across different ligands if performing a virtual screen.
-
-
Visualization of Binding Poses:
-
Use molecular visualization software to inspect the top-ranked binding poses.
-
Analyze the interactions between the ligand and the protein, such as:
-
Hydrogen bonds: Identify key residues forming hydrogen bonds with the ligand.[19]
-
Hydrophobic interactions: Observe non-polar regions of the ligand interacting with hydrophobic pockets of the protein.
-
Pi-pi stacking: Look for interactions between aromatic rings of the ligand and protein residues.
-
-
Caption: Types of ligand-protein interactions to analyze.
Validation of the Docking Protocol
Trustworthiness in computational studies is established through rigorous validation.
-
Redocking of the Co-crystallized Ligand:
-
A primary method for validating a docking protocol is to extract the co-crystallized ligand from the PDB structure, and then dock it back into the protein's binding site.[20][21]
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose.[18][19]
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[20][21]
-
-
Docking of Known Binders and Decoys:
-
To further validate the protocol's ability to distinguish between binders and non-binders, a set of known active compounds and a set of decoy (presumed inactive) molecules can be docked.[22] A good docking protocol should assign better scores to the known binders.
-
Conclusion and Future Perspectives
This guide has provided a comprehensive, step-by-step protocol for conducting molecular docking studies with this compound. By following these methodologies, researchers can generate reliable in silico data to guide further experimental investigations. The insights gained from these studies, such as predicted binding affinities and key molecular interactions, are invaluable for hypothesis-driven drug design and the optimization of novel therapeutic agents based on the versatile benzimidazole scaffold. For ultimate validation, promising in silico hits should be further evaluated using experimental binding assays such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).[23]
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Retrieved from [Link]
-
Gaba, M., et al. (2021). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 12, 689814. [Link]
-
YouTube. (2024). Generating grid box for Docking using Vina. [Link]
-
ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking). [Link]
-
Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]
-
YouTube. (2023). Molecular Docking with AutoDock Vina | Creation of Docking Parameter File .dpf Tut-6 | For beginners. [Link]
-
Lin, J.-H. (2018). Hands-on tutorials of AutoDock 4 and AutoDock Vina. Research Center for Applied Sciences, Academia Sinica. [Link]
-
Scribd. (n.d.). PyRx Guide for Virtual Screening. [Link]
-
ResearchGate. (2022). How to validate the molecular docking results?[Link]
-
Biosciences Biotechnology Research Asia. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [Link]
-
ResearchGate. (2023). (PDF) QSAR, molecular docking and ADME Studies Of Benzimidazole Derivatives As Antibacterial Agents. [Link]
-
YouTube. (2020). PyRx Virtual Screening Tool for Drug Discovery. [Link]
-
Singh, N., et al. (2015). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. BioMed Research International, 2015, 782316. [Link]
-
PubChem. (n.d.). 4-(1H-benzimidazol-2-yl)phenol. Retrieved from [Link]
-
Schrödinger. (2010). Glide 5.5 User Manual. [Link]
-
Oriental Journal of Chemistry. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. [Link]
-
Scripps Research. (2020). AutoDock Vina Manual. [Link]
-
El-Sayed, N. N. E., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Molecules, 29(2), 481. [Link]
-
PDB-101. (n.d.). Dihydrofolate Reductase. Retrieved from [Link]
-
RCSB PDB. (2022). 8A2A: EGFR kinase domain in complex with...[Link]
-
ResearchGate. (n.d.). 2D and 3D interaction diagrams of compound 18 with DHFR (PDB code: 1DLS). [Link]
-
RCSB PDB. (2021). 7K6C: Crystal Structure of Dihydrofolate reductase (DHFR) from Mycobacterium abscessus...[Link]
-
ResearchGate. (n.d.). The selected PDB structures for each anticancer drug target. [Link]
-
RCSB PDB. (2023). 8F84: Crystal Structure of Dihydrofolate reductase (DHFR) from Mycobacterium ulcerans...[Link]
-
ResearchGate. (n.d.). Molecular docking of VEGFR-2 enzymes (PDB code: 4ASE and PDB Code: 4ASD)...[Link]
-
Frontiers in Chemistry. (2023). Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives. [Link]
-
Halder, S. K., et al. (2025). Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening. Journal of Biomolecular Structure & Dynamics, 1-16. [Link]
-
IJPSR. (2021). In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. [Link]
-
PubChem. (n.d.). 4-(1H-Benzo[d]imidazol-2-yl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1H-benzo[d]imidazol-2-yl)-4-chlorophenol. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-(1h-1,3-benzodiazol-1-yl)phenol (C13H10N2O). Retrieved from [Link]
-
ResearchGate. (2007). (PDF) 4-(1H-Benzo[d]imidazol-2-yl)phenol. [Link]
-
PubChem. (n.d.). 4-(Benzo[d]oxazol-2-yl)phenol. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. youtube.com [youtube.com]
- 3. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 4. 4-(1H-benzimidazol-2-yl)phenol | C13H10N2O | CID 675624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(1H-Benzo[d]imidazol-2-yl)phenol | 6504-13-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives [frontiersin.org]
- 13. PDB-101: Global Health: Antimicrobial Resistance: undefined: Dihydrofolate Reductase [pdb101.rcsb.org]
- 14. researchgate.net [researchgate.net]
- 15. pyrx.sourceforge.io [pyrx.sourceforge.io]
- 16. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 17. indico4.twgrid.org [indico4.twgrid.org]
- 18. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 19. schrodinger.com [schrodinger.com]
- 20. bioinformaticsreview.com [bioinformaticsreview.com]
- 21. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eagonlab.github.io [eagonlab.github.io]
- 23. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the cellular effects of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride. The benzimidazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2][3] As such, new derivatives like this compound warrant thorough investigation. This guide moves beyond single-endpoint assays to present a multi-tiered strategy for a robust assessment of cellular health, encompassing metabolic viability, membrane integrity, and specific mechanisms of cell death. We provide detailed, field-proven protocols for foundational and advanced assays, explain the causality behind experimental choices, and offer insights into data interpretation.
Introduction: A Strategic Approach to Cellular Analysis
The compound this compound belongs to the benzimidazole class of heterocyclic compounds.[4][5] This structural motif is of significant interest due to its wide range of biological activities, acting as a cornerstone for drugs targeting viruses, kinases, and other cellular targets.[1][3] When evaluating a novel compound of this class, a primary question is its effect on cell health: is it inert, does it inhibit proliferation (cytostatic), or does it kill cells (cytotoxic)?
Answering this question requires a multi-parametric approach. Relying on a single assay can be misleading. For instance, a compound might inhibit mitochondrial respiration without immediately lysing the cell, leading to a decreased signal in a metabolic assay but no change in a membrane integrity assay. Therefore, we propose a logical, tiered workflow to build a comprehensive cellular phenotype.
Caption: A tiered workflow for characterizing compound effects on cell health.
Tier 1: Metabolic Viability with the MTT Assay
The MTT assay is a foundational, colorimetric method for assessing cell viability.[6][7] Its principle rests on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[6][8] The amount of formazan produced, quantified by absorbance, is directly proportional to the number of viable cells.[7][9]
Causality and Experimental Choices
-
Why Serum-Free Medium? Serum contains growth factors and dehydrogenases that can interfere with the assay, leading to high background. Replacing it with serum-free medium before adding MTT is a critical step for accuracy.[6]
-
Solubilization is Key: The formazan crystals are insoluble in aqueous culture medium. A solubilizing agent (e.g., acidified isopropanol or SDS) is required to dissolve them before reading the absorbance.[7][10]
-
Controls for Confidence:
-
Untreated Control: Cells treated with vehicle (e.g., DMSO) only. Represents 100% viability.
-
Blank Control: Medium only, no cells. Used to subtract background absorbance.[7]
-
Positive Control: A known cytotoxic agent to ensure the assay system is responsive.
-
Protocol: MTT Cell Viability Assay
A. Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Aseptically dissolve MTT powder in sterile Dulbecco's Phosphate Buffered Saline (DPBS) to a final concentration of 5 mg/mL.[8] Filter-sterilize through a 0.2 µm filter and store at 4°C, protected from light.[7]
-
Solubilization Solution: Prepare a solution of 4 mM HCl and 0.1% NP-40 in isopropanol.[7]
B. Experimental Procedure
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add 100 µL of fresh medium containing the desired concentrations of the compound or vehicle control.
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Carefully aspirate the medium. Add 100 µL of fresh, serum-free medium to each well, followed by 20 µL of 5 mg/mL MTT stock solution.[7]
-
Formazan Development: Incubate for 3-4 hours at 37°C. Protect the plate from light. Purple formazan crystals should become visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the crystals. Add 150 µL of MTT Solubilization Solution to each well.[7]
-
Measurement: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[6][7] Read the absorbance at 570-590 nm using a microplate reader.[6][9]
C. Data Analysis
-
Corrected Absorbance = (Absorbance of Test Well) - (Absorbance of Blank Well)
-
% Viability = [(Corrected Absorbance of Test Well) / (Corrected Absorbance of Untreated Control)] x 100
Tier 2: Membrane Integrity with the LDH Cytotoxicity Assay
While the MTT assay measures metabolic function, the Lactate Dehydrogenase (LDH) assay directly quantifies cell death by measuring membrane integrity. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[11][12] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[11][13]
Causality and Experimental Choices
-
Why measure LDH in the supernatant? LDH is only accessible to the assay reagents after it has been released from a cell with a compromised membrane. Therefore, the assay is performed on the cell culture supernatant.
-
The "Maximum Release" Control is Essential: To calculate the percentage of cytotoxicity, you must determine the total possible LDH release. This is achieved by treating a set of control cells with a lysis buffer (like Triton X-100) to lyse all cells and release 100% of their LDH content.[14]
Protocol: LDH Release Assay
A. Experimental Procedure
-
Plate Setup: Seed and treat cells with this compound as described in the MTT protocol (Section 2.B, steps 1-3). Include the following controls:
-
Untreated Control: Vehicle-treated cells (spontaneous LDH release).
-
Maximum Release Control: Untreated cells.
-
Background Control: Medium only, no cells.
-
-
Lysis for Maximum Release: One hour before the end of the incubation period, add 10 µL of 10X Lysis Buffer (e.g., Triton X-100 based) to the "Maximum Release Control" wells.[13]
-
Supernatant Collection: Centrifuge the 96-well plate at ~400 x g for 5 minutes to pellet any detached cells.[13] Carefully transfer 50-100 µL of supernatant from each well to a new, clear, flat-bottom 96-well plate.[14]
-
Reaction Setup: Prepare the LDH Reaction Mixture according to the manufacturer's instructions (typically involves mixing a substrate and a catalyst/dye solution).[11]
-
Incubation: Add 100 µL of the prepared LDH Reaction Mixture to each well of the new plate containing the supernatants.[13] Incubate for 30 minutes at room temperature, protected from light.[11][13]
-
Measurement: Read the absorbance at 490 nm using a microplate reader.[14]
C. Data Analysis
-
Corrected Readings: Subtract the Background Control absorbance from all other readings.
-
% Cytotoxicity = [ (Test Compound Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100
Tier 3: Mechanistic Insights via Apoptosis Detection
If the Tier 1 and 2 assays indicate that the compound is cytotoxic, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) and necrosis (uncontrolled cell death) are two major pathways. Apoptosis is an active, controlled process characterized by specific morphological and biochemical hallmarks, including the activation of caspases and the externalization of phosphatidylserine (PS).[15]
Annexin V / Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for distinguishing between healthy, apoptotic, and necrotic cells.[16]
-
Annexin V: This protein has a high affinity for PS, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17]
-
Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters cells in late apoptosis or necrosis where membrane integrity is lost.[18]
Caption: Principle of Annexin V / PI staining for apoptosis detection.
Protocol: Annexin V / PI Staining
A. Reagent Preparation
-
1X Binding Buffer: Prepare by diluting a 10X stock (e.g., 100 mM HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl₂) with distilled water.[18] Calcium is essential for Annexin V binding to PS.
-
Staining Solution: Prepare a master mix if analyzing multiple samples. For each sample, you will need Annexin V conjugate (e.g., FITC-labeled) and PI solution as per the manufacturer's protocol.
B. Experimental Procedure
-
Cell Culture and Treatment: Culture and treat cells with this compound in 6-well plates or T25 flasks.
-
Cell Harvesting:
-
Suspension Cells: Collect cells by centrifugation.
-
Adherent Cells: Gently detach cells using a non-enzymatic method like EDTA-based dissociation buffer to preserve membrane integrity.[15] Collect both floating and adherent cells.
-
-
Washing: Wash cells twice with cold 1X PBS by centrifugation (300 x g, 5 min) to remove media components.[15][18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[15][18]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[15] Gently mix.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18] Use unstained, PI-only, and Annexin V-only controls to set compensation and gates correctly.
Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis.[19] Caspase-3 and Caspase-7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to the dismantling of the cell.[20] Assays to measure their activity often use a substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active Caspase-3/7.[21] This cleavage releases a reporter molecule that is either luminescent or fluorescent.
Protocol: Luminescent Caspase-3/7 Assay
This "add-mix-measure" protocol is designed for high-throughput screening in a 96-well format.[21]
A. Reagent Preparation
-
Caspase-Glo® 3/7 Reagent: Reconstitute the lyophilized substrate with the provided buffer according to the manufacturer's protocol (e.g., Promega Caspase-Glo® 3/7 Assay).[21] Allow it to equilibrate to room temperature before use.
B. Experimental Procedure
-
Plate Setup: Seed and treat cells in a white-walled 96-well plate suitable for luminescence readings. Use the same treatment conditions as previous assays.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. The reagent contains detergents to lyse the cells, releasing the caspases.[21]
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
C. Data Analysis
-
Fold Change in Activity: Normalize the luminescent signal of treated samples to that of the vehicle-treated control cells. A significant increase indicates the activation of the apoptotic pathway.
Data Synthesis and Interpretation
The power of this tiered approach lies in integrating the data from all assays. The table below provides a framework for interpreting potential outcomes.
| MTT Result (Viability) | LDH Result (Cytotoxicity) | Annexin V / Caspase-3/7 Result | Interpretation |
| ↓ Decreased | ↔ No Change | ↔ No Change | Cytostatic Effect: The compound inhibits cell proliferation or metabolic activity without causing immediate cell death. |
| ↓ Decreased | ↑ Increased | ↔ No Change | Necrotic Cell Death: The compound causes direct damage to the cell membrane, leading to lysis. |
| ↓ Decreased | ↑ Increased | ↑ Increased | Apoptotic Cell Death: The compound triggers programmed cell death, confirmed by apoptotic markers. |
| ↔ No Change | ↔ No Change | ↔ No Change | No significant effect at the tested concentrations. |
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (2015). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
PubChem. (n.d.). 4-(1H-benzimidazol-2-yl)phenol. Retrieved from [Link]
-
ResearchGate. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2014). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
-
ResearchGate. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. Retrieved from [Link]
-
Benzodiazepine Information Coalition. (n.d.). Mechanism of Action. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). 2-(1H-Benzimidazol-2-yl)phenol. PMC. Retrieved from [Link]
-
ResearchGate. (2012). 2-(1H-Benzimidazol-2-yl)phenol. Retrieved from [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 4-(1H-benzimidazol-2-yl)phenol | C13H10N2O | CID 675624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. LDH cytotoxicity assay [protocols.io]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. stemcell.com [stemcell.com]
- 20. moleculardevices.com [moleculardevices.com]
- 21. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Application Notes & Protocols for the In Vivo Formulation of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride for in vivo studies. Benzimidazole derivatives frequently exhibit poor aqueous solubility, posing a significant challenge for achieving consistent and reliable exposure in animal models. This guide details a systematic, tiered approach to pre-formulation assessment and the development of suitable formulations for both oral and parenteral administration routes. The protocols emphasize scientific rationale, self-validating quality control checks, and adherence to best practices in laboratory animal science to ensure data integrity and animal welfare.
Part 1: Foundational Understanding & Pre-formulation Assessment
The Scientific Rationale
The success of any in vivo study hinges on the reliable delivery of the test compound to the biological system. For compounds like this compound, which belongs to the often poorly soluble benzimidazole class, a "one-size-fits-all" vehicle is rarely effective.[1][2] The hydrochloride salt form is intended to enhance the solubility of the weakly basic benzimidazole core; however, this salt can be prone to converting back (disproportionating) to the less soluble free base under certain conditions, particularly changes in pH or interaction with specific excipients.[3][4][5]
Therefore, a thorough pre-formulation assessment is not an optional preliminary step but a mandatory foundation for the entire study. By systematically characterizing the compound's solubility and stability, we can select the simplest, most physiologically inert vehicle, thereby minimizing confounding variables and ensuring reproducible results.
Physicochemical Properties
A summary of the known properties of this compound is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₁ClN₂O | [6] |
| Molecular Weight | 246.7 g/mol | |
| CAS Number | 878770-54-8 | |
| Physical Form | Solid | |
| Purity | ≥95% (typical) | [6] |
Pre-formulation Experimental Workflow
The initial characterization should follow a logical progression to inform the formulation strategy. The workflow below outlines the critical decision points.
Caption: Workflow for pre-formulation assessment of the test compound.
Protocol 1: Preliminary Solubility Assessment
This protocol establishes a baseline understanding of the compound's solubility in commonly used vehicle components.
Methodology:
-
Prepare saturated solutions by adding an excess amount of the compound (e.g., 5-10 mg) to a fixed volume (e.g., 1 mL) of each test vehicle in separate glass vials.
-
The test vehicles should include:
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
0.9% Saline
-
pH 4.0 Citrate Buffer
-
Polyethylene Glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Dimethyl Sulfoxide (DMSO)
-
Corn Oil
-
-
Agitate the vials at a controlled room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV). The result is the apparent solubility in that vehicle.
Part 2: Formulation for Oral Administration (PO)
Rationale & Strategy
Oral gavage is a common route for preclinical studies.[7][8] The ideal oral formulation is a simple aqueous solution. However, if the required dose concentration exceeds the compound's aqueous solubility, a homogenous and stable suspension is the next best alternative.[9] The following decision tree guides the selection process.
Caption: Decision tree for selecting an oral formulation strategy.
Protocol 2: Preparation of an Oral Suspension (0.5% w/v Methylcellulose)
This is a standard and widely accepted vehicle for administering insoluble compounds to rodents.[9]
Materials:
-
This compound
-
Methylcellulose (viscosity ~400 cP)
-
Deionized water
-
Mortar and pestle
-
Stir plate and magnetic stir bar
Methodology:
-
Vehicle Preparation: Slowly add 0.5 g of methylcellulose to 100 mL of hot water (~80-90°C) while stirring vigorously to disperse the powder. Once dispersed, cool the solution in an ice bath while continuing to stir until it becomes clear and viscous. Store refrigerated.
-
Calculation: Determine the total amount of compound and vehicle needed based on the desired dose concentration (mg/mL) and the number of animals. For example, for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the required concentration is 1 mg/mL.
-
Preparation: a. Weigh the required amount of the compound. For better suspension, gently grind the solid to a fine powder using a mortar and pestle.[9] b. Add a small amount of the 0.5% methylcellulose vehicle to the powder to create a thick, uniform paste. This "wetting" step is critical to prevent clumping. c. Gradually add the remaining vehicle in small portions while continuously mixing. d. Transfer the final mixture to a suitable container and place it on a magnetic stir plate for at least 30 minutes to ensure homogeneity.
-
Quality Control & Administration: a. Visually inspect the suspension for any large particles or clumps. b. Crucially, keep the formulation under constant gentle agitation (e.g., on a stir plate) during the entire dosing procedure to prevent settling and ensure each animal receives the correct dose. [9] c. Prepare the formulation fresh each day.
Protocol 3: Oral Gavage Administration in Rodents
Proper technique is essential for animal welfare and data accuracy. Personnel must be thoroughly trained.[8][10]
Methodology:
-
Restraint: Properly restrain the animal (mouse or rat) to immobilize its head and body, ensuring a straight line from the mouth to the stomach.[8]
-
Gavage Tube Measurement: Before insertion, measure the gavage tube from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark the tube as a guide.[8][9]
-
Insertion: Gently insert the gavage tube into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced.[9] There should be no resistance. If resistance is met or the animal shows signs of respiratory distress, the tube may be in the trachea. Withdraw immediately and start again. [9]
-
Dose Administration: Once the tube is correctly positioned, slowly administer the formulation over 2-3 seconds.[11]
-
Post-Administration Monitoring: Gently remove the tube and return the animal to its cage. Monitor the animal for at least 15 minutes for any adverse signs.[7]
Part 3: Formulation for Parenteral Administration (IV)
Rationale & Strategy
Intravenous administration requires the compound to be in a true solution, as suspensions can cause fatal embolisms.[12] The formulation must be sterile, isotonic, and physiologically compatible. The primary challenge is achieving sufficient solubility in an IV-tolerated vehicle.
| Common IV Formulation Approaches | Properties and Considerations |
| pH-Adjusted Saline/Buffer | The simplest approach. Effective if the compound's solubility is sufficiently high at a physiologically tolerable pH (typically pH 4.5-8.0).[13][14] |
| Co-solvent Systems | Mixtures of water with organic solvents like PEG 400, propylene glycol, or ethanol. Use must be limited due to potential for toxicity and hemolysis. A precipitation check is mandatory.[12] |
| Cyclodextrin Complexes | Cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) are cyclic oligosaccharides that can encapsulate poorly soluble drugs, increasing their aqueous solubility. Generally well-tolerated.[12][15] |
Protocol 4: Preparation of a Solubilized IV Formulation using HP-β-CD
This protocol uses a cyclodextrin to enhance solubility, a common and effective strategy.[15]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Saline (0.9% NaCl)
-
0.22 µm sterile syringe filter
Methodology:
-
Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile saline. The exact concentration will depend on the solubility enhancement required, which should be determined in pre-formulation screening.
-
Calculation: Determine the required concentration of the compound in the final formulation.
-
Dissolution: Slowly add the weighed compound to the HP-β-CD solution while vortexing or sonicating. Gentle warming may aid dissolution. The goal is to achieve a completely clear solution with no visible particulates.
-
pH Check: Ensure the final pH is within a physiologically acceptable range (e.g., 5.0-7.5). Adjust with dilute HCl or NaOH if necessary.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a sterile vial. This is a critical step to ensure sterility for IV injection.[12]
Protocol 5: Mandatory In Vitro Precipitation Check
This self-validating step is essential to predict if the compound will crash out of solution upon injection into the bloodstream.[12]
Methodology:
-
Prepare a vial containing 900 µL of Phosphate Buffered Saline (PBS), pH 7.4, to simulate blood.
-
Rapidly inject 100 µL of the final IV formulation into the PBS (a 1:10 dilution).
-
Let the solution stand for at least 30 minutes at room temperature.
-
Visually inspect the solution against a black and a white background for any signs of precipitation, cloudiness, or crystallization.
-
If precipitation is observed, the formulation is not safe for IV administration and must be reformulated, for example, by lowering the concentration or increasing the amount of solubilizer.
Protocol 6: Intravenous (Tail Vein) Injection in Mice
This procedure requires significant skill and training.
Methodology:
-
Animal Preparation: Place the mouse in a suitable restrainer. To aid injection, vasodilate the tail veins by warming the tail with a heat lamp or warm water (30-35°C).[16]
-
Injection Site: Disinfect the clipped puncture site with an alcohol wipe.[12]
-
Injection: Using a small gauge needle (e.g., 27-30G), insert the needle bevel-up into one of the lateral tail veins. The needle should be nearly parallel to the vein.[16]
-
Administration: A successful insertion should allow for the smooth injection of the formulation. If a subcutaneous "bleb" forms or significant resistance is felt, the needle is not in the vein. Withdraw and make another attempt at a more proximal site.
-
Post-Injection: After administration, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Monitor the animal for any adverse reactions.
Part 4: Stability Considerations & Best Practices
Disproportionation of Hydrochloride Salts
The stability of the hydrochloride salt is paramount. In solution, pH is the primary determinant. In the solid state or in suspensions, certain common pharmaceutical excipients can act as proton acceptors, causing the HCl salt to disproportionate into its less soluble free base.
Key Insights:
-
Problematic Excipients: Excipients with carboxylate groups, such as magnesium stearate and sodium croscarmellose, are known to induce disproportionation and should be avoided if developing a solid dosage form.[3][4][5]
-
Mitigation Strategy: For liquid formulations, the most effective strategy to avoid issues with disproportionation and potential chemical degradation is to prepare the formulation fresh daily just before administration. If storage is unavoidable, it should be refrigerated, protected from light, and its stability validated analytically.
References
-
Stephenson, G. A., Aburub, A., & Gu, C. H. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. Pharmaceutical Research. Retrieved from [Link]
-
Stephenson, G. A., Aburub, A., & Gu, C. H. (2013). Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate. PubMed. Retrieved from [Link]
-
Ghosh, T. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PubMed Central. Retrieved from [Link]
-
Stephenson, G. A., et al. (2013). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. ResearchGate. Retrieved from [Link]
-
University of Virginia. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Office of Research. Retrieved from [Link]
-
Arora, M., Choudhary, S., & Silakari, O. (2020). In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation. PubMed. Retrieved from [Link]
-
Al-Ghalith, G. A., et al. (2017). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PubMed Central. Retrieved from [Link]
-
Stracey, D. R., & Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. Retrieved from [Link]
-
Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. Retrieved from [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed. Retrieved from [Link]
-
University of British Columbia. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. UBC Animal Care Committee. Retrieved from [Link]
-
Instech Laboratories. (2020). Guide to Oral Gavage for Mice and Rats. Retrieved from [Link]
-
protocols.io. (2022). Intravenous injections. Retrieved from [Link]
-
University of British Columbia. (2021). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP. UBC Animal Care Committee. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Vyas, K. K., Rajpurohit, S., & Vaishnav, Y. (2022). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry. Retrieved from [Link]
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of benzimidazole derivatives by sonogashira coupling and evaluation of anthelmintic activity. Retrieved from [Link]
-
Raj, K. K., et al. (2015). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. PubMed Central. Retrieved from [Link]
-
Chittimalla, S., et al. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. ResearchGate. Retrieved from [Link]
-
Zhan, Q.-G., et al. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. ResearchGate. Retrieved from [Link]
-
Rahman, M. M., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved from [Link]
-
Al-wsabie, A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Retrieved from [Link]
-
Isreal, O. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Purdue University. (n.d.). FORMULATION STRATEGIES AND OPTIMIZATION OF POORLY WATER-SOLUBLE DRUGS FOR PRECLINICAL AND CLINICAL APPLICATIONS. Purdue e-Pubs. Retrieved from [Link]
-
Weiss, A. N., et al. (2021). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. PubMed Central. Retrieved from [Link]
Sources
- 1. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. pharxmonconsulting.com [pharxmonconsulting.com]
- 4. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. instechlabs.com [instechlabs.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kinampark.com [kinampark.com]
- 14. ntnu.edu [ntnu.edu]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of common side products and impurities. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate experimental challenges but also to build robust and reproducible synthetic processes.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific problems you may encounter during the synthesis and purification of 4-(1H-benzo[d]imidazol-2-yl)phenol and its hydrochloride salt.
Question 1: My crude product is highly colored (e.g., brown, purple, or black) instead of the expected off-white or light yellow solid. What is the likely cause and how can I fix it?
Answer:
The appearance of significant color in your crude product is a common issue primarily attributable to the oxidation of the o-phenylenediamine (OPD) starting material. OPD is highly susceptible to air oxidation, which can lead to the formation of intensely colored dimeric and polymeric iminophenazine-type structures.[1][2]
Causality and Mechanistic Insight:
The oxidation of o-phenylenediamine is a complex process that proceeds through radical intermediates, ultimately leading to a mixture of colored compounds. The reaction is often catalyzed by trace metal impurities and exposure to light and air.
Troubleshooting and Mitigation Strategies:
-
Starting Material Purity:
-
Use high-purity o-phenylenediamine: Source your OPD from a reputable supplier and consider purifying it before use if it appears discolored. A common purification method is recrystallization from water with the addition of a small amount of sodium dithionite to reduce oxidized impurities, followed by drying under vacuum.[3]
-
Proper Storage: Store OPD under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
-
-
Reaction Conditions:
-
Inert Atmosphere: Conduct the condensation reaction under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: If applicable to your specific protocol, use degassed solvents.
-
-
Purification of the Final Product:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent (e.g., ethanol or methanol) and treating it with activated carbon can effectively adsorb many of the colored impurities.[4]
-
Recrystallization: Recrystallization of the free base or the hydrochloride salt is a crucial step for removing colored byproducts and other impurities.
-
Question 2: My reaction yield is significantly lower than expected, and I have a complex mixture of products according to TLC and HPLC analysis. What are the potential side reactions?
Answer:
Low yields and a complex product mixture in the synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol often point to several competing side reactions occurring under the typically harsh Phillips-Ladenburg conditions (strong acid and high temperatures).
Potential Side Reactions and Their Products:
-
Decarboxylation of 4-Hydroxybenzoic Acid: Under strong acidic conditions and elevated temperatures, 4-hydroxybenzoic acid can undergo decarboxylation to form phenol.[5][6] Phenol can then potentially react with o-phenylenediamine, though this reaction is generally less favorable than the reaction with the carboxylic acid.
-
Formation of Bis-benzimidazole and Oligomers: If the reaction temperature is excessively high or the stoichiometry is not carefully controlled, there is a possibility of forming oligomeric or polymeric benzimidazole structures. This can occur through various intermolecular condensation reactions.[7][8][9]
-
Incomplete Reaction: The condensation reaction may not have gone to completion, leaving unreacted starting materials in your crude product.
-
Formation of Quinoxalines: If any dicarbonyl impurities are present in the starting materials or formed as degradation products, they can react with o-phenylenediamine to form quinoxaline derivatives.[1][10]
Troubleshooting and Mitigation Strategies:
-
Optimize Reaction Conditions:
-
Temperature Control: Carefully control the reaction temperature. While the Phillips-Ladenburg reaction often requires high temperatures, excessive heat can promote decarboxylation and other side reactions.[11]
-
Reaction Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating.
-
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant can sometimes favor the formation of side products.
-
Purity of Starting Materials: Use high-purity starting materials to minimize the presence of reactive impurities that can lead to a complex product mixture.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of this compound.
Question 3: What are the most common impurities originating from the starting materials?
Answer:
Impurities in your starting materials are a direct source of side products in your final compound.
-
o-Phenylenediamine (OPD):
-
Isomeric Phenylenediamines: Commercial OPD may contain small amounts of m-phenylenediamine and p-phenylenediamine. These isomers will react with 4-hydroxybenzoic acid to produce the corresponding isomeric 4-(1H-benzo[d]imidazol-2-yl)phenol impurities, which can be difficult to separate.
-
Oxidation Products: As mentioned previously, oxidized forms of OPD are common colored impurities.
-
-
4-Hydroxybenzoic Acid:
-
Isomeric Hydroxybenzoic Acids: The presence of 2-hydroxybenzoic acid (salicylic acid) or 3-hydroxybenzoic acid will lead to the formation of the corresponding isomeric benzimidazole products.
-
Phenol: Phenol can be present as an impurity from the manufacturing process of 4-hydroxybenzoic acid.[5]
-
Question 4: What analytical techniques are best suited for identifying side products in my reaction mixture?
Answer:
A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of your reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the desired product from starting materials and various side products, allowing for quantification of purity.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities. The mass-to-charge ratio provided by the mass spectrometer can help determine the molecular weight of the side products, offering clues to their structure.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful techniques for the structural elucidation of the desired product and any isolated impurities. Characteristic chemical shifts can help identify the different components of your mixture.[15][16][17][18] For example, the N-H proton of the benzimidazole ring typically appears as a broad singlet in the downfield region of the 1H NMR spectrum (around 12-13 ppm in DMSO-d6).[17]
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic route and potential side reactions.
Caption: Main synthetic pathway and potential side reactions.
Summary of Potential Side Products
| Side Product/Impurity | Origin | Recommended Analytical Technique | Mitigation Strategy |
| Oxidized o-phenylenediamine products | Air oxidation of starting material | HPLC, Visual Inspection | Use high-purity, properly stored OPD; conduct reaction under inert atmosphere |
| Phenol | Decarboxylation of 4-hydroxybenzoic acid | GC-MS, LC-MS | Optimize reaction temperature and time |
| Isomeric benzimidazoles | Isomeric impurities in starting materials | HPLC, LC-MS | Use highly pure starting materials |
| Oligomers/Polymers | Self-condensation at high temperatures | Size Exclusion Chromatography, MS | Avoid excessive reaction temperatures and times |
Experimental Protocols
Protocol 1: Purification of Crude 4-(1H-benzo[d]imidazol-2-yl)phenol by Recrystallization
-
Transfer the crude solid to an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to dissolve the solid at an elevated temperature.
-
If the solution is colored, add a small amount of activated carbon (approximately 1-2% by weight of the crude product) and gently heat for 5-10 minutes.
-
Hot filter the solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Preparation of the Hydrochloride Salt
-
Dissolve the purified 4-(1H-benzo[d]imidazol-2-yl)phenol free base in a suitable solvent such as ethanol or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- Abdullah, A. M., Attia, A. J. K., & Shtykov, S. N. (2023). Synthesis and Characterization of New benzimidazole-nitrone Derivatives, and Study of Their Effect as Anti-bacterial. Al-Mustansiriyah Journal of Science, 35(4).
- Al-Azzawi, A. M. J., & Al-Rubaie, A. Z. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(6), 3055-3061.
- Bender, M., & Knauss, E. (2016). Polybenzimidazoles. In Handbook of Thermoplastics (pp. 617-669). CRC Press.
- Corma, A., Garcia, H., & Leyva, A. (2005). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions, (12), 2106-2112.
- Demirayak, Ş., Karaburun, A. C., & Beis, R. (2011). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Marmara Pharmaceutical Journal, 15(2).
- Gawade, S. A., et al. (2013). Reaction Of O-phenylenediamine Research Articles. R Discovery.
- Sati, B., Sati, H., & Mishra, R. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 337-350.
- BenchChem. (2025).
- Wikipedia. (2023). o-Phenylenediamine.
- Shiman, D., et al. (2021). Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance. Polymers, 13(6), 934.
- Kim, J., et al. (2020).
- Bar, H., & Berlin, J. (1989). Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions. Planta, 178(1), 31-36.
- Guidechem. (n.d.). o-Phenylenediamine 95-54-5 wiki.
- Sati, B., Sati, H., & Mishra, R. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
- Liu, Y., et al. (2021). A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei. mBio, 12(3), e00624-21.
- LibreTexts. (2023). Acidity of Phenols.
- Abdullah, A. M., Attia, A. J. K., & Shtykov, S. N. (2023). Synthesis and Characterization of New benzimidazole-nitrone Derivatives, and Study of Their Effect as Anti-bacterial. Al-Mustansiriyah Journal of Science, 35(4).
- Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE.
- Sati, B., Sati, H., & Mishra, R. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
- Park, H. B., et al. (2015).
- Balalaie, S., et al. (2012).
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Quora. (2023).
- IJCRT. (2023).
- Al-Jbouri, N. A. A., & Al-Masoudi, W. A. (2023). Synthesis and Characterization of New benzimidazole-nitrone Derivatives, and Study of Their Effect as Anti-bacterial. Journal of Kufa for Chemical Sciences, 2(10).
- Whitehead, C., et al. (2023). Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples.
- Bender, M., & Knauss, E. (2016). Polybenzimidazoles. In Handbook of Thermoplastics (pp. 617-669). CRC Press.
- Sigma-Aldrich. (n.d.). o-Phenylenediamine flaked, 99.5.
- Wang, H., et al. (2020). Potential energy surface for the decarboxylation mechanism of 4‐hydroxybenzoic acid in DES system using DFT/B3LYP/6‐311G(d,p) theory with D3.
- Unknown. (n.d.). Phenol reaction.
Sources
- 1. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ijcrt.org [ijcrt.org]
- 5. Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Oxidative decarboxylation of para-hydroxybenzoic acids by peroxidases under in vivo and in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20170145162A1 - Method of making polybenzimidazole - Google Patents [patents.google.com]
- 8. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
Technical Support Center: Synthesis of 2-Arylbenzimidazoles
Welcome to the technical support center for the synthesis of 2-arylbenzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from researchers working on 2-arylbenzimidazole synthesis:
Q1: What is the most common method for synthesizing 2-arylbenzimidazoles?
The most prevalent and versatile method is the condensation of an o-phenylenediamine with an aromatic aldehyde.[1][2] This reaction, often referred to as a modified Phillips condensation, typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to form the benzimidazole ring.[2] Another common approach involves the condensation of o-phenylenediamines with aromatic carboxylic acids or their derivatives, though this often requires harsher conditions like high temperatures and strong acids.[2][3]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in 2-arylbenzimidazole synthesis can stem from several factors. Key areas to investigate include:
-
Reaction Conditions: Inadequate temperature, incorrect solvent, or suboptimal pH can all hinder the reaction.
-
Catalyst: The choice and amount of catalyst are critical. Many reactions benefit from an acid catalyst to promote the initial condensation and cyclization.
-
Atmosphere: For syntheses starting from aldehydes, an oxidative step is necessary. The presence of an oxidant or air can be crucial for the final aromatization step.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or aldehyde can lead to side reactions and reduced yields.
-
Work-up Procedure: Product loss during extraction and purification is a common issue.
Q3: What are the advantages of using microwave-assisted synthesis for this reaction?
Microwave-assisted synthesis has emerged as a powerful tool for synthesizing 2-arylbenzimidazoles, offering several advantages over conventional heating methods.[4][5] These include:
-
Drastically Reduced Reaction Times: Reactions that may take hours with conventional heating can often be completed in minutes under microwave irradiation.[4][5]
-
Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products.[4][5]
-
Greener Chemistry: Microwave synthesis often allows for the use of less solvent or even solvent-free conditions, contributing to more environmentally friendly protocols.[4][6]
Q4: Are there "green" or more environmentally friendly methods for this synthesis?
Yes, significant research has focused on developing greener synthetic routes for 2-arylbenzimidazoles. These approaches include:
-
Use of Water as a Solvent: Several methods have been developed that successfully use water as the reaction medium, reducing the need for volatile organic compounds.[6][7]
-
Catalyst-Free Syntheses: Some protocols have been optimized to proceed without a catalyst, simplifying the reaction and purification process.[8][9]
-
Use of Benign Catalysts: Researchers have explored the use of solid-supported catalysts, which can be easily recovered and reused, and other environmentally friendly catalysts.[2]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems encountered during the synthesis of 2-arylbenzimidazoles, their probable causes, and recommended solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Catalyst | The Phillips condensation and related reactions are often acid-catalyzed.[10] The catalyst facilitates both the initial condensation of the amine and carbonyl groups and the subsequent cyclization. | Ensure you are using an appropriate acid catalyst, such as HCl or p-toluenesulfonic acid. For greener alternatives, consider solid acid catalysts like silica-supported periodic acid.[2] The catalyst loading should also be optimized; typically, a catalytic amount is sufficient. |
| Insufficient Reaction Temperature or Time | The condensation and cyclization steps have activation energy barriers that need to be overcome. | If using conventional heating, ensure the reaction is refluxing at the appropriate temperature for a sufficient duration. Consider using a higher boiling point solvent if necessary. For a more efficient approach, microwave irradiation can significantly accelerate the reaction.[4][11] |
| Lack of Oxidant (for aldehyde-based synthesis) | The reaction of an o-phenylenediamine with an aldehyde initially forms a dihydrobenzimidazole intermediate, which needs to be oxidized to the aromatic benzimidazole. | Ensure the reaction is open to the air, as atmospheric oxygen can serve as the oxidant. For more controlled and efficient oxidation, you can add an oxidizing agent such as MnO2 or use a catalyst that facilitates aerobic oxidation.[2] |
| Decomposition of Starting Materials | o-Phenylenediamines can be sensitive to air and light and may decompose over time. Aldehydes can also oxidize to carboxylic acids. | Use freshly purified starting materials. Store o-phenylenediamines under an inert atmosphere and protected from light. Check the purity of your aldehyde before use. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Explanation | Recommended Solution |
| Over-oxidation or Polymerization | Harsh reaction conditions, such as high temperatures for extended periods or the use of strong oxidizing agents, can lead to the formation of polymeric byproducts or over-oxidation of the desired product. | Reduce the reaction temperature and/or time. If using an oxidizing agent, consider a milder alternative or optimize its stoichiometry. |
| Self-condensation of Aldehyde | Under certain conditions, aldehydes can undergo self-condensation reactions, leading to impurities. | Add the aldehyde slowly to the reaction mixture containing the o-phenylenediamine. This can help to ensure that the primary reaction with the diamine is favored. |
| Formation of Bis-benzimidazole | If a dialdehyde is used, or if there are other reactive sites, the formation of bis-benzimidazoles is possible. | Carefully control the stoichiometry of your reactants. |
Problem 3: Difficult Product Isolation and Purification
| Potential Cause | Explanation | Recommended Solution | | Product is Highly Soluble in the Reaction Solvent | If the product has high solubility in the reaction solvent, it can be difficult to precipitate or extract effectively. | After the reaction is complete, try to precipitate the product by adding a non-solvent. For example, if the reaction is in a polar solvent, adding water might induce precipitation. Alternatively, remove the reaction solvent under reduced pressure and then proceed with purification. | | Emulsion Formation During Work-up | The presence of both organic and aqueous phases, along with potential impurities, can lead to the formation of stable emulsions during extraction. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | | Co-elution of Impurities During Chromatography | If the side products have similar polarity to the desired product, they can be difficult to separate by column chromatography. | Optimize your chromatographic conditions. Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and consider using a different stationary phase if necessary. Recrystallization can also be a powerful purification technique for crystalline products. |
Visualizing the Reaction and Troubleshooting
General Reaction Pathway
The synthesis of 2-arylbenzimidazoles from o-phenylenediamine and an aromatic aldehyde generally proceeds as follows:
Caption: General reaction pathway for 2-arylbenzimidazole synthesis.
Troubleshooting Logic Flow
When encountering low yields, this decision tree can guide your troubleshooting process:
Caption: A logical flow for troubleshooting low reaction yields.
Comparative Data on Reaction Conditions
The choice of catalyst and solvent can significantly impact the yield and reaction time. The following table summarizes some reported conditions for the synthesis of 2-arylbenzimidazoles.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| HCl | H₂O | Reflux | 15 h | 57-72 | [1] |
| H₅IO₆-SiO₂ | - | Room Temp | 15 min | 95 | [2] |
| None | Acetonitrile | Room Temp | - | Good | [8][9] |
| Microwave | Water | - | 2-3.5 h | 85-98 | [1] |
| Microwave | Ethanol | - | 2 h | 90-98 | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis in Water
This protocol is adapted from literature procedures and represents a green and efficient method.[4]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Water (15 mL)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (1 mmol) and the aromatic aldehyde (1 mmol) in water (15 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 765 W (90% power) for the optimized time (typically 2-15 minutes, monitor by TLC).
-
After the reaction is complete, cool the vessel to room temperature.
-
Make the reaction mixture slightly alkaline by the slow addition of 10% NaOH solution until the pH is ~8.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzimidazole.
Protocol 2: Catalyst-Free Synthesis in Acetonitrile
This protocol offers a simple and convenient method that avoids the use of a catalyst.[8][9]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
Acetonitrile (10 mL)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) in acetonitrile (10 mL).
-
Add the aromatic aldehyde (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times may vary depending on the substrates.
-
Upon completion of the reaction, the product may precipitate. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.
References
-
Panda, S. S., Malik, R., & Jain, S. C. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Current Organic Chemistry, 16(16), 1905-1919. [Link]
-
Panda, S. S., Malik, R., & Jain, S. C. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. ResearchGate. [Link]
-
Siddiqui, Z. N., & Khan, S. A. (2013). A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity. Journal of the Korean Chemical Society, 57(3), 357-362. [Link]
-
Joshi, S., & Patel, P. (2012). Microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. [Link]
-
Panda, S. S., Malik, R., & Jain, S. C. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Bentham Science. [Link]
-
Panda, S. S., Malik, R., & Jain, S. C. (2012). Synthetic Approaches to 2-Arylbenzimidazoles: A Review. Ingenta Connect. [Link]
-
Gawade, S. A., & Shingate, B. B. (2016). Ruthenium(II)-catalyzed synthesis of 2-arylbenzimidazole and 2-arylbenzothiazole in water. DRS@nio. [Link]
-
Habibi, A., Valizadeh, Y., Mollazadeh, M., & Alizadeh, A. (2015). Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. International Journal of Organic Chemistry, 5(4), 233-240. [Link]
-
AdiChemistry. (n.d.). Phillips Condensation Reaction. [Link]
-
Politano, F., Magano, J., & Leadbeater, N. E. (2019). One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. Molecules, 24(20), 3639. [Link]
-
Khatik, G. L. (2022). Catalyst-free, One-pot Synthesis of 2-Aryl Benzimidazoles from Orthophenylenediamine and Aryl Aldehyde in Acetonitrile. Letters in Organic Chemistry, 19(12), 1070-1076. [Link]
-
Sonawane, N. B., Rajput, J. D., Jagatap, S. S., & Patil, D. R. (2023). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water. Polycyclic Aromatic Compounds, 1-13. [Link]
-
Khatik, G. L. (2022). Catalyst-free, One-pot Synthesis of 2-Aryl Benzimidazoles from Orthophenylenediamine and Aryl Aldehyde in Acetonitrile. Bentham Science. [Link]
-
Habibi, A., Valizadeh, Y., & Alizadeh, A. (2015). Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. Semantic Scholar. [Link]
-
Chawla, A., & Sharma, A. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Journal of Chemical and Pharmaceutical Research, 3(6), 925-944. [Link]
-
Al-Ostath, A. I., Al-Qahtani, A. A., & Al-Anazi, M. S. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103527. [Link]
-
Kharche, A., et al. (2020). MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. ResearchGate. [Link]
-
Joshi, S., & Patel, P. (2012). Microwave assisted synthesis of 2-aryl benzimidazole. Semantic Scholar. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to 2-Arylbenzimidazoles: A Review: Ingenta Connect [ingentaconnect.com]
- 4. sciforum.net [sciforum.net]
- 5. jocpr.com [jocpr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions [file.scirp.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Catalyst-free, One-pot Synthesis of 2-Aryl Benzimidazoles from Or...: Ingenta Connect [ingentaconnect.com]
- 10. adichemistry.com [adichemistry.com]
- 11. researchgate.net [researchgate.net]
troubleshooting low solubility of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride
Welcome to the technical support guide for 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome solubility challenges encountered during experimentation. The following question-and-answer guide provides in-depth, scientifically grounded solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in aqueous buffers. Why is it poorly soluble?
A1: The low aqueous solubility of this compound stems from the physicochemical properties of its parent molecule, 4-(1H-benzo[d]imidazol-2-yl)phenol. This molecule has a rigid, planar benzimidazole ring system fused to a phenol group, making it largely hydrophobic despite the presence of hydrogen bond donors and acceptors.[1][2]
While converting the weakly basic benzimidazole moiety to a hydrochloride salt is a standard strategy to enhance aqueous solubility, it does not guarantee complete dissolution under all conditions.[3][4][5] Several factors can still limit its solubility:
-
pH of the Medium: The solubility of this salt is highly dependent on the pH of your solvent.[6][7]
-
Common Ion Effect: In solutions containing chloride ions (e.g., HCl or NaCl), the solubility of the hydrochloride salt can be suppressed.[8][9]
-
Intrinsic Solubility: The inherent solubility of the un-ionized free base is very low, and if the pH is not optimal, the equilibrium can shift towards this less soluble form.[10]
The key to successfully dissolving this compound is to control the experimental conditions, primarily the pH, to maintain the molecule in its fully ionized, and therefore more soluble, state.
Q2: What is the first and most critical step I should take to improve the solubility of this compound?
A2: The most critical first step is to adjust the pH of your aqueous solvent . 4-(1H-benzo[d]imidazol-2-yl)phenol is an amphoteric molecule, meaning it has both a weakly basic benzimidazole group and a weakly acidic phenol group. The hydrochloride salt is formed on the basic benzimidazole nitrogen.
Causality: Benzimidazole derivatives are typically weak bases and exhibit significantly higher solubility in acidic conditions where the imidazole ring is protonated.[6][7][11] By preparing your solvent at a sufficiently low pH (typically 2-3 pH units below the pKa of the benzimidazole group), you ensure the compound remains in its protonated, charged, and more water-soluble hydrochloride salt form. As the pH increases towards neutral, the compound will deprotonate and may precipitate out as the less soluble free base.
Recommended Action: Start by attempting to dissolve the compound in a dilute acidic buffer (e.g., pH 2-4) rather than neutral water or phosphate-buffered saline (PBS) at pH 7.4.
Below is a decision workflow for initial solubility testing.
Caption: Initial solubility troubleshooting workflow.
Q3: Adjusting the pH helped, but I still see some precipitation or need higher concentrations. What are my next options?
A3: If pH adjustment alone is insufficient, the next logical steps involve using co-solvents, gentle heating, or a combination of these techniques. These methods aim to disrupt the crystalline lattice of the solid and improve solvation.[12][13]
A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[12][14]
Causality: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water and create a more favorable environment for solvating the hydrophobic regions of the benzimidazole molecule.[3][13]
Recommended Co-solvents:
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| DMSO | 1-10% | Potent solvent, but ensure final concentration is compatible with your assay (often <0.5% for cell-based assays).[7] |
| Ethanol | 5-20% | Less toxic than DMSO for many biological systems. |
| Propylene Glycol (PG) | 10-30% | Commonly used in pharmaceutical formulations.[13] |
| Polyethylene Glycol (PEG 300/400) | 10-40% | Low toxicity and effective for many poorly soluble drugs.[15] |
Experimental Protocol: Preparing a Co-solvent Stock Solution
-
Weigh the desired amount of this compound.
-
Dissolve it in a small volume of 100% DMSO (or another suitable organic solvent) to create a concentrated stock (e.g., 10-50 mM).
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Perform a serial dilution of this concentrated stock into your final aqueous buffer (which should already be pH-adjusted). This gradual dilution helps prevent the compound from "crashing out" or precipitating.[16]
-
Crucially, always add the DMSO stock to the aqueous buffer, not the other way around.
For many salts, solubility increases with temperature.[17][18]
Causality: Heating provides the energy needed to overcome the lattice energy of the crystal and promotes the dissolution process, which for many compounds is endothermic.[18][19]
Experimental Protocol: Dissolution with Gentle Heating
-
Prepare your pH-adjusted aqueous buffer or co-solvent mixture.
-
Add the powdered compound to the solvent.
-
Warm the suspension gently in a water bath to 37-50°C while stirring.[15]
-
Do not boil, as this can cause degradation of the compound or evaporation of the solvent.
-
Once dissolved, allow the solution to cool slowly to room temperature. If the compound remains in solution, you have successfully created a supersaturated solution, which may be stable for a period of time.[13]
Q4: I am concerned about the "common ion effect." How does it impact my experiment and how can I avoid it?
A4: The common ion effect is a critical consideration for any hydrochloride salt and can significantly decrease solubility.[9]
Causality: The dissolution of your compound is an equilibrium process: C₁₃H₁₀N₂O·HCl (solid) ⇌ C₁₃H₁₁N₂O⁺ (aq) + Cl⁻ (aq)
According to Le Châtelier's principle, if you add a "common ion" (in this case, Cl⁻ from another source like NaCl or a high concentration of HCl) to the solution, the equilibrium will shift to the left, favoring the solid, undissolved state.[8] This means that dissolving this compound in a buffer with high chloride content (like certain cell culture media or buffers containing NaCl) can actually reduce its solubility compared to a low-chloride buffer at the same pH.
Mitigation Strategy:
-
Choose Buffers Wisely: When preparing your acidic solvent, use an acid that does not introduce a common ion, if possible. For example, using a dilute solution of sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) to adjust pH might be preferable to using high concentrations of HCl.
-
Limit NaCl: If your experimental protocol allows, minimize or eliminate the concentration of NaCl in your final buffer.
-
Consider Alternative Salts: If solubility remains a persistent issue throughout development, forming a different salt (e.g., mesylate, tosylate, or sulfate) could be a viable long-term strategy, as these may have different solubility products and not be susceptible to the chloride common ion effect.[4][20]
The following diagram illustrates the relationship between pH, ionization, and potential precipitation.
Caption: Relationship between pH and the ionization state.
Q5: For my in vivo studies, I need a more robust formulation. What advanced strategies can I explore if the basic methods are insufficient?
A5: For applications requiring higher concentrations, sustained solubility upon dilution (e.g., after injection), or improved oral bioavailability, advanced formulation strategies are necessary. These typically involve more complex preparation methods.
1. Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[1][21]
-
Causality: The amorphous form of a drug does not have a stable crystalline lattice to overcome, making it dissolve much more rapidly and often to a higher concentration than its crystalline counterpart.[1]
-
Method: A common method is solvent evaporation, where the drug and a polymer (e.g., PVP, HPMC) are dissolved in a mutual solvent, which is then removed, leaving a solid dispersion.[21][22]
2. Nanosuspensions: This involves reducing the particle size of the drug down to the nanometer range (typically 200-600 nm).[13][16]
-
Causality: According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area available for dissolution, leading to a faster dissolution rate.[16][23]
-
Methods: Nanosuspensions can be prepared via "top-down" methods like wet media milling or high-pressure homogenization, or "bottom-up" methods like anti-solvent precipitation.[13][16]
3. Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.
-
Causality: The hydrophobic part of the drug molecule can become encapsulated within the cyclodextrin's central cavity, forming a soluble inclusion complex that effectively shields the drug from the aqueous environment until it's released.[3][21][23]
-
Method: The drug and a cyclodextrin derivative (like hydroxypropyl-β-cyclodextrin) are typically mixed in an aqueous solution and stirred or heated to facilitate complex formation.[15]
These advanced methods often require specialized equipment and formulation expertise but offer powerful solutions for overcoming profound solubility challenges.[21][23]
General Laboratory Best Practices
-
Purity Check: Always ensure the purity of your compound. Impurities can sometimes affect solubility.
-
Fresh Solutions: Prepare solutions fresh whenever possible, as compounds can precipitate out of supersaturated solutions over time.
-
Filtration: After dissolution, filter your solution through a 0.22 µm syringe filter to remove any undissolved particulates, especially before use in cell culture or injections.
-
Equilibrium Time: When determining thermodynamic solubility, ensure the system has reached equilibrium, which can take 24-72 hours of shaking/agitation.[24][25]
References
- Verma, S., & Rawat, A. (2021). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research Journal of Pharmacy and Technology.
-
Hagedorn, M., & Böhm, B. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
- PharmaTech. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
-
Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
- Singh, R., & Kumar, S. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
-
Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Pharma.Tips. [Link]
-
World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Zhang, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Boda, K. (n.d.). Dissolution Failure Investigation: Troubleshooting Guide. Studylib. [Link]
-
Pharma.Tips. (2025). Troubleshooting Incomplete Dissolution of Tablets. Pharma.Tips. [Link]
-
Kelly, G., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies. [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]
-
Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare. [Link]
-
Teledyne Labs. (n.d.). Dissolution Testing For Tablets. Teledyne Labs. [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Sakamoto, A., & Sugano, K. (2023). Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer. PubMed. [Link]
-
Wu, Y., & Li, S. (2021). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. LinkedIn. [Link]
-
Pandya, P., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PubMed Central. [Link]
-
Bergström, C. A., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Sakamoto, A., & Sugano, K. (2023). Dissolution Profiles of Poorly Soluble Drug Salts in Bicarbonate Buffer. ResearchGate. [Link]
-
Sadu, S. (2013). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]
-
ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole. ResearchGate. [Link]
-
Pharmaceutical Online. (n.d.). How To Improve API Solubility By Salt And Cocrystal Formation. Pharmaceutical Online. [Link]
-
S., M., & K., S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Austin Publishing Group. [Link]
-
Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]
-
CK-12 Foundation. (n.d.). How does temperature affect the solubility of salt in water? CK-12 Foundation. [Link]
-
Lanusse, C. E., & Prichard, R. K. (1992). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. PubMed. [Link]
-
Jilani, J. A. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies. [Link]
-
Quora. (2018). How does an increase in temperature affect the solubility of NaCl? Quora. [Link]
-
Bundgaard, H., & Nielsen, N. M. (1989). Prodrugs of thiabendazole with increased water-solubility. PubMed. [Link]
-
Chemistry Stack Exchange. (2016). Why does the solubility of some salts decrease with temperature? Chemistry Stack Exchange. [Link]
-
Insight Medical Publishing. (n.d.). The Effect of pH and Surfactant on the Dissolution Profile of Poorly Water Soluble Drug and it’s in vivo Implications. Insight Medical Publishing. [Link]
-
Alkan, M., et al. (n.d.). The effect of temperature on the solubility of Cl 2 in aqueous HCl... ResearchGate. [Link]
-
PubChem. (n.d.). 4-(1H-benzimidazol-2-yl)phenol. PubChem. [Link]
-
Zhan, Q.-G., et al. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. ResearchGate. [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. 4-(1H-benzimidazol-2-yl)phenol | C13H10N2O | CID 675624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Improving API Solubility using API Processing [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rjpdft.com [rjpdft.com]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 11. The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 13. ijpbr.in [ijpbr.in]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. mdpi.com [mdpi.com]
- 17. ck12.org [ck12.org]
- 18. quora.com [quora.com]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 24. lup.lub.lu.se [lup.lub.lu.se]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the critical parameter of reaction temperature. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and successfully synthesize your target benzimidazole derivatives.
Troubleshooting Guide: Temperature-Related Issues & Solutions
This section addresses specific problems you may encounter during your benzimidazole synthesis, with a focus on how reaction temperature can be the root cause and the key to a solution.
Question: My benzimidazole synthesis is resulting in a low yield. Could the reaction temperature be the cause?
Answer: Absolutely. Reaction temperature is a primary factor influencing the yield of benzimidazole synthesis.[1][2] Low yields can often be attributed to a temperature that is either too low, leading to incomplete conversion, or too high, causing degradation of starting materials or the final product.[2]
-
Insufficiently High Temperature: If the temperature is too low, the reaction may be sluggish, resulting in a poor conversion rate.[1] Classical methods like the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid, often necessitate elevated temperatures to proceed efficiently.[3][4] For instance, some Phillips-Ladenburg reactions require temperatures ranging from 180-300°C.[1][4]
-
Excessively High Temperature: Conversely, extreme temperatures can lead to unwanted side reactions and decomposition.[2][5] The starting material, o-phenylenediamine, is susceptible to air oxidation, a process that can be accelerated at higher temperatures.[1] When heated to decomposition, it can emit toxic fumes of nitrogen oxides.[6]
Solution:
-
Consult the Literature: The optimal temperature is highly dependent on your specific reactants and chosen synthetic route.[1] Always start by consulting established literature for your particular or a closely related benzimidazole synthesis.
-
Systematic Optimization: If the reaction is not proceeding as expected, a systematic approach to temperature optimization is recommended. You can perform small-scale reactions at a range of temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C) and monitor the progress by Thin Layer Chromatography (TLC).[1]
-
Consider Modern Methods: If high temperatures are problematic, explore modern synthetic approaches. Microwave-assisted synthesis, for example, can significantly reduce reaction times and often allows for lower overall reaction temperatures due to efficient and uniform heating.[3][7][8]
Question: I am observing the formation of dark-colored impurities in my reaction mixture. What is the likely cause and how can I prevent it?
Answer: The formation of dark-colored impurities is a common issue in benzimidazole synthesis and is often linked to the oxidation of the o-phenylenediamine starting material.[1] This degradation is exacerbated by elevated temperatures and prolonged reaction times.
Solution:
-
Purify Starting Materials: Ensure the purity of your o-phenylenediamine. It can be purified by recrystallization or by treating an aqueous solution with a reducing agent like sodium dithionite and activated carbon to remove oxidized impurities.[1]
-
Lower the Reaction Temperature: If possible, conduct the reaction at a lower temperature. The use of a suitable catalyst can often facilitate the reaction at milder conditions, thereby minimizing the formation of colored byproducts.[9]
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation of the sensitive o-phenylenediamine.
-
Use of o-Phenylenediamine Dihydrochloride: In some cases, using the dihydrochloride salt of o-phenylenediamine can reduce the formation of colored impurities.[10]
Question: My reaction is not going to completion, even after extended reaction times. Should I just increase the temperature?
Answer: While increasing the temperature might seem like a straightforward solution to drive a sluggish reaction to completion, it should be done cautiously. A modest increase in temperature can indeed improve the conversion rate.[1] However, a significant and uncontrolled increase can promote undesirable side reactions or lead to the decomposition of your desired product.[2]
Solution:
-
Stepwise Temperature Increase: Instead of a drastic jump, increase the temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress closely using TLC.
-
Catalyst Screening: A more effective approach than simply increasing the temperature may be to screen different catalysts. A wide array of catalysts, from simple acids like p-toluenesulfonic acid (p-TsOH) to Lewis acids and metal catalysts, can significantly enhance the reaction rate at lower temperatures.[1][10]
-
Solvent Optimization: The choice of solvent can have a profound impact on reaction kinetics.[1] Experimenting with different solvents may improve the solubility of your reactants and facilitate the reaction at a lower temperature.[10]
Frequently Asked Questions (FAQs)
Q1: What are the classical high-temperature methods for benzimidazole synthesis?
A1: The two most prominent classical methods are the Phillips-Ladenburg and Weidenhagen reactions.[4][5]
-
Phillips-Ladenburg Reaction: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives, typically under acidic conditions and with heating.[3][4] Temperatures can be quite high, sometimes reaching 250-300 °C, especially for aromatic carboxylic acids.[4][5][11]
-
Weidenhagen Reaction: This approach utilizes the reaction of an o-phenylenediamine with an aldehyde or ketone.[4][5] This reaction often requires an oxidative step to form the benzimidazole ring from an intermediate Schiff base.[3]
Q2: Are there milder, lower-temperature alternatives to the classical methods?
A2: Yes, significant progress has been made in developing milder synthetic routes for benzimidazoles. These methods often employ catalysts to lower the activation energy of the reaction, allowing it to proceed at or near room temperature.[9] Microwave-assisted organic synthesis (MAOS) is another powerful technique that can dramatically reduce reaction times and often requires lower temperatures than conventional heating.[3][7][8] For instance, some microwave-assisted syntheses can be completed in minutes at temperatures around 60-120 °C.[7][8]
Q3: How does temperature affect the selectivity between 2-substituted and 1,2-disubstituted benzimidazoles?
A3: Temperature can influence the selectivity of the reaction, particularly when using aldehydes as the electrophile. The formation of a 1,2-disubstituted benzimidazole involves a second reaction step where the initially formed 2-substituted benzimidazole is alkylated or arylated. The conditions, including temperature, can be optimized to favor one product over the other. In some cases, higher temperatures might promote the formation of the 1,2-disubstituted product.[12] However, catalyst choice often plays a more significant role in controlling this selectivity.[10]
Q4: What are the typical temperature ranges for microwave-assisted benzimidazole synthesis?
A4: Microwave-assisted synthesis of benzimidazoles is known for its efficiency at relatively moderate temperatures. Typical temperature ranges are often between 60 °C and 150 °C.[7][13] For example, some methods report high yields at 60 °C in just 5-10 minutes.[8] The specific temperature will still depend on the reactants, solvent, and catalyst used.
Data Summary: Temperature Effects on Benzimidazole Synthesis
| Synthetic Method | Reactants | Catalyst/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Phillips-Ladenburg | o-phenylenediamine, Benzoic Acid | Polyphosphoric Acid | 250 | 4 hours | Moderate | [14] |
| Phillips-Ladenburg | o-phenylenediamine, Aromatic Acids | NH4Cl in Ethanol | 80-90 | Not Specified | 72-90 | [4][15] |
| Weidenhagen | o-phenylenediamine, Aldehyde | Cu(OH)2 in Methanol | Ambient | 6 hours | Good | [4] |
| Weidenhagen | o-phenylenediamine, 4-Chlorobenzaldehyde | tert-Butyl Nitrite in THF | 25 | 30 minutes | 80 | [4] |
| Microwave-Assisted | N-phenyl-o-phenylenediamine, Benzaldehyde | Er(OTf)3 | 60 | 5-10 minutes | >96 | [7][8] |
| High-Temperature Water | o-phenylenediamine, Benzoic Acid | Water (autoclave) | 350-400 | Minutes | ~90 | [14] |
| Catalytic | o-phenylenediamine, Aldehyde | MgO@DFNS in Ethanol | Room Temp. | 4 hours | High | [10] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
This protocol provides a general guideline for a microwave-assisted synthesis, which often offers advantages in terms of reaction time and temperature control.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Aldehyde or Carboxylic Acid (1.0-1.2 eq)
-
Catalyst (if required, e.g., p-TsOH, Er(OTf)3)
-
Solvent (e.g., ethanol, water, or solvent-free)
-
Microwave-safe reaction vessel with a stirrer bar
Procedure:
-
In a microwave-safe vessel, combine the o-phenylenediamine, aldehyde or carboxylic acid, and catalyst (if applicable).
-
Add the chosen solvent, or proceed solvent-free if the literature suggests.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature (e.g., 60-120 °C) and time (typically 1-15 minutes).[3] The microwave power will be automatically adjusted to maintain the set temperature.[16]
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Perform the work-up as described in the corresponding conventional synthesis protocol. This usually involves neutralization with a base (e.g., 10% NaOH), precipitation of the product, and collection by vacuum filtration.[3]
-
Wash the crude product with cold water and dry.
-
Purify the product by recrystallization from a suitable solvent.[15]
Protocol 2: Conventional Synthesis of 2-Substituted Benzimidazoles from an Aldehyde
This protocol outlines a conventional heating method using a catalyst.
Materials:
-
o-Phenylenediamine (1 mmol)
-
Benzaldehyde (1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Dimethylformamide (DMF) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine and benzaldehyde in DMF.
-
Add a catalytic amount of p-TsOH to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 2-3 hours.[17]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture dropwise into a stirred solution of sodium carbonate in water to precipitate the product.[17]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization.
Visualizations
General Benzimidazole Synthesis Workflow
Caption: A generalized experimental workflow for the synthesis of benzimidazoles.
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in benzimidazole synthesis.
References
- Benchchem. (n.d.). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- Benchchem. (n.d.). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Benchchem. (n.d.). The Synthesis of Benzimidazole Derivatives: A Comprehensive Technical Guide.
- Dudd, L. M., et al. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 5, 187-192.
- Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2), 203.
- Benchchem. (n.d.). Optimization of reaction conditions for benzimidazole synthesis.
- Nardi, M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(6), 1751.
- Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(45), 38886-38927.
- Turan-Zitouni, G., et al. (2020). Microwave-assisted synthesis of new benzimidazole derivatives with lipase inhibition activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339-1345.
- Nardi, M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(6), 1751.
- Padhy, G. K., et al. (2024). Review On Synthesis Of Benzimidazole From O-phenyldiamine. International Journal of Advanced Research in Innovative Ideas in Education, 10(3).
- PubChem. (n.d.). o-Phenylenediamine.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(1), 443-449.
- da Silva, F. S., et al. (2015). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 11, 1558-1567.
- Göker, H., et al. (2005). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 10(11), 1391-1403.
- Martins, G. P. R., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34673-34705.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 6. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation | MDPI [mdpi.com]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 12. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 13. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijariie.com [ijariie.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
preventing N-alkylation side reactions in benzimidazole synthesis
A Guide to Preventing N-Alkylation Side Reactions
Welcome, researchers and drug development professionals. This guide, curated by our senior application scientists, provides in-depth troubleshooting and frequently asked questions to navigate the complexities of benzimidazole synthesis, with a specific focus on controlling and preventing undesired N-alkylation side reactions. Our goal is to empower you with the mechanistic understanding and practical protocols necessary to achieve high regioselectivity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges concerning N-alkylation in benzimidazole synthesis?
The primary challenge in the N-alkylation of benzimidazoles is achieving regioselectivity. The benzimidazole core possesses two nucleophilic nitrogen atoms, N1 and N3. In an unsubstituted benzimidazole, these two nitrogens are in tautomeric equilibrium. Upon deprotonation to form the benzimidazolyl anion, the negative charge is delocalized across both nitrogen atoms, making either site a potential target for alkylation.[1] This often leads to the formation of a mixture of N1 and N3 alkylated regioisomers, complicating purification and reducing the yield of the desired product.
Q2: What are the most common N-alkylation side reactions I should be aware of?
Beyond the formation of regioisomers, several other side reactions can occur:
-
Over-alkylation: The initially mono-alkylated benzimidazole can undergo a second alkylation, leading to the formation of a quaternary benzimidazolium salt. This is particularly prevalent with highly reactive alkylating agents or when an excess of the reagent is used.[1]
-
Di- or Tri-alkylation: In cases where the benzimidazole precursor has other nucleophilic sites, such as an exocyclic amino group, multiple alkyl groups can be introduced, leading to a complex mixture of products.[1]
-
Ring Opening: Under harsh reaction conditions, such as high temperatures and the use of strong bases with an excess of an alkyl halide, the benzimidazole ring can undergo N-alkylation-induced ring opening.[1]
Q3: How do steric and electronic effects of substituents on the benzimidazole ring influence N-alkylation?
Substituents on the benzimidazole ring play a crucial role in directing the regioselectivity of N-alkylation:
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CN) on the benzene ring decrease the nucleophilicity of the nitrogen atoms. For instance, in 4-iodo-1H-benzimidazole, the electron-withdrawing nature of the iodine atom generally favors alkylation at the more distant N1 position.[2]
-
Steric Hindrance: Bulky substituents at the C2 position or on the benzene ring can sterically hinder one of the nitrogen atoms, favoring alkylation at the less hindered position. Conversely, achieving alkylation at the more sterically hindered nitrogen often requires specialized methods, such as the use of organomagnesium reagents as bases.[3]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a question-and-answer format, providing causative explanations and actionable solutions.
Issue 1: My reaction is producing a mixture of N1 and N3 alkylated isomers. How can I improve regioselectivity?
Causality: The formation of a mixture of regioisomers indicates that the intrinsic reactivity of the N1 and N3 positions is comparable under your current reaction conditions. The choice of base, solvent, and temperature significantly influences the kinetic versus thermodynamic control of the reaction.
Solutions:
-
Optimize the Base and Solvent System: This is the most critical factor in controlling regioselectivity.
-
For N1 Selectivity: Employing a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) often favors the formation of the N1-alkylated product.[3] This combination promotes the formation of the thermodynamically more stable N1 isomer.
-
Phase-Transfer Catalysis: Using a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate with aqueous potassium hydroxide in a biphasic system can also enhance selectivity and yield.[4][5]
-
-
Employ Protective Group Strategies: If optimizing reaction conditions is insufficient, consider a protecting group strategy.
-
Mechanism: A protecting group can be selectively introduced at one nitrogen atom, blocking it from reacting. The alkylation is then directed to the unprotected nitrogen. Subsequent removal of the protecting group yields the desired isomer.
-
Common Protecting Groups: The vinyl moiety and the 2,2,2-trichloroethyl (Troc) group have been effectively used for the selective protection of benzimidazole nitrogen.[6]
-
Experimental Protocol: N1-Selective Alkylation using NaH/DMF
Objective: To selectively synthesize the N1-alkylated benzimidazole.
Materials:
-
2-substituted-1H-benzimidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 2-substituted-1H-benzimidazole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Let the reaction proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: I am observing significant over-alkylation, leading to the formation of quaternary salts. How can I prevent this?
Causality: Over-alkylation occurs when the mono-alkylated product is more nucleophilic than the starting benzimidazole or when the reaction conditions are too harsh (e.g., excess alkylating agent, high temperature).
Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry of the alkylating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) rather than a large excess.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of the second alkylation step.
-
Choice of Alkylating Agent: Less reactive alkylating agents (e.g., alkyl chlorides instead of iodides) can sometimes mitigate over-alkylation.
-
Monitor the Reaction Closely: Use TLC or HPLC to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent the formation of the di-alkylated product.
Data Summary: Influence of Reaction Conditions on Regioselectivity
| Base/Catalyst | Solvent | Temperature | Typical Outcome |
| K₂CO₃ | DMF | Room Temp. | Mixture of N1/N3 isomers |
| NaH | THF/DMF | 0 °C to RT | High N1 selectivity[3] |
| Cs₂CO₃ | DMF | Room Temp. | Often good N1 selectivity |
| aq. KOH/TBHS | Dichloromethane | Room Temp. | Good yields, selectivity varies[4] |
| Biocatalyst | Aqueous Buffer | Mild Temp. | Excellent regioselectivity (>99:1)[3] |
Visualizing the Process
To better understand the challenges and solutions, the following diagrams illustrate the key concepts.
Caption: The challenge of regioselectivity in benzimidazole N-alkylation.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
References
- BenchChem. (n.d.). Preventing side reactions during the N-alkylation of 2-(1H-benzo[d]imidazol-2-yl)aniline.
- BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives.
- ResearchGate. (n.d.). Nitrogen versus Oxygen Group Protection in Hydroxypropylbenzimidazoles.
- ACS Omega. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones.
- ResearchGate. (n.d.). N‐Alkylation of benzimidazole.
- Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates.
- ResearchGate. (n.d.). N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles.
- RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.
- ResearchGate. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.
- Polymer Science and Engineering: UMass Amherst. (n.d.). Selective nitrogen protection of hydroxyalkylbenzimidazoles using 2,2,2-trichloroethylchloroformate.
- BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation of Benzimidazoles.
- Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Synthetic Communications. (2021). Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization.
- Organic Syntheses. (n.d.). Benzimidazole.
- ResearchGate. (2016). Synthetic approaches to benzimidazoles from O- phenylenediamine: A literature review.
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- BenchChem. (2025). Protocol for N-Alkylation of 4-Iodo-1H-benzimidazole.
- Google Patents. (n.d.). Alkylation reaction method of benzimidazoles compounds.
- ResearchGate. (n.d.). imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles.
- ResearchGate. (n.d.). Failure on N-alkylation of benzimidazole.
- CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine.
- ResearchGate. (n.d.). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents.
- ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult.
- Semantic Scholar. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents.
- ResearchGate. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole?.
- BenchChem. (n.d.). Technical Support Center: Regioselective N-Methylation of Benzimidazoles.
- National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.
- PubMed Central. (n.d.). Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV.
- Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates.
- ACS Omega. (2023). Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents.
- ResearchGate. (n.d.). Deprotection of the Benzimidazole Products.
- PubMed. (1976). [Imidazole syntheses. 8. N-Substituted imidazoles according to Weidenhagen].
- ResearchGate. (n.d.). The reaction mechanism for N1-alkylation of benzimidazole.
- Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.
Sources
Technical Support Center: Purification of Crude Benzimidazole
Welcome to the Technical Support Center for benzimidazole purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity benzimidazole and its derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues, with a specific focus on the removal of persistent colored impurities.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of your crude benzimidazole product.
Issue 1: My Benzimidazole Product is Persistently Colored (e.g., Yellow, Brown, or Black) After Initial Purification.
Plausible Causes & Corrective Actions
Colored impurities in benzimidazole synthesis are common and often arise from oxidation of the starting materials or the product itself, as well as from the formation of polymeric or condensation byproducts.[1][2] The starting material, o-phenylenediamine, is particularly susceptible to oxidation, which can lead to colored contaminants.[2]
1. Activated Carbon (Charcoal) Treatment During Recrystallization
This is the most common and often highly effective method for removing colored impurities.[3][4] Activated carbon has a high surface area with a porous structure that readily adsorbs large, colored organic molecules.[5][6]
-
Underlying Principle: Activated carbon's nonpolar surface effectively adsorbs large organic molecules, which are often the source of unwanted color, without significantly binding the smaller benzimidazole product.[6]
-
When to Apply: This technique is integrated into the recrystallization process.
-
Critical Insight: The choice of activated carbon can be important. Wood-based activated carbon, with its macroporous structure, is particularly effective for removing large organic pigments.[5]
Protocol 1: Decolorization with Activated Carbon during Recrystallization
Solvent Selection: Begin by choosing a suitable recrystallization solvent. Benzimidazole shows good solubility in hot water and alcohols like ethanol and methanol, while having lower solubility in cold water, making these good options for recrystallization.[7][8][9] For specific derivatives, solvent systems like ethyl acetate/hexane may be necessary.[3]
Dissolution: In an Erlenmeyer flask, dissolve your crude benzimidazole product in the minimum amount of boiling solvent to create a saturated solution.
Charcoal Addition: Remove the flask from the heat source and allow it to cool slightly to prevent boiling over. Add a small amount of activated carbon (typically 1-5% by weight of your crude product) to the hot solution.[10] Caution: Adding too much activated carbon can lead to the adsorption of your desired product, thereby reducing the yield.[3][6]
Digestion: Gently swirl the flask and reheat the mixture to boiling for 5-15 minutes to allow for sufficient adsorption of the impurities onto the charcoal.[3][8]
Hot Filtration: This is a critical step. You must filter the hot solution quickly to remove the activated carbon while preventing your product from crystallizing prematurely. Use a pre-heated funnel and fluted filter paper for a rapid gravity filtration.[6][11] The filtrate should be clear and colorless.
Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the purified, white crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
2. Chemical Treatment for Stubborn Discoloration
For particularly stubborn colored impurities that are not effectively removed by activated carbon alone, a chemical treatment approach can be employed.
-
Underlying Principle: This method uses a strong oxidizing agent, potassium permanganate (KMnO₄), to chemically alter the colored impurities into forms that are either colorless or can be easily removed. The excess oxidizing agent and the manganese dioxide byproduct are then removed with a reducing agent.
-
When to Apply: Use this method when activated carbon treatment fails to yield a colorless product.
Protocol 2: Potassium Permanganate Treatment [8]
Dissolution: Dissolve the discolored benzimidazole product in boiling water (approximately 13 mL per gram of product).
Oxidation: While the solution is hot, add a strong solution of potassium permanganate dropwise until the liquid becomes opaque due to the formation of a brown manganese dioxide precipitate.
Reduction & Clarification: To the hot mixture, carefully add solid sodium bisulfite (NaHSO₃) portion-wise until the brown precipitate dissolves and the solution becomes clear.
Final Decolorization: Add a small amount of decolorizing carbon, digest for 15 minutes, and perform a hot filtration as described in Protocol 1.
Crystallization & Isolation: Cool the filtrate to induce crystallization and collect the purified product. This method can result in a recovery of 90-92%.[8]
3. Purification by Column Chromatography
If recrystallization and chemical treatments are insufficient, column chromatography is a powerful technique for separating the desired benzimidazole from colored impurities.[12]
-
Underlying Principle: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase. Polar, colored impurities often adhere strongly to the silica gel, allowing the less polar benzimidazole product to be eluted.
-
When to Apply: When high-purity material is required and other methods have failed, or for separating mixtures of closely related benzimidazole derivatives.
Protocol 3: Column Chromatography
Stationary Phase: The most common stationary phase is silica gel (e.g., 60-120 or 100-200 mesh).[3]
Mobile Phase (Eluent) Selection: The choice of eluent is crucial. A good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[3][13] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.[12] For more polar benzimidazoles, a dichloromethane/methanol system may be more effective.[12]
Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack it into a glass column, ensuring there are no air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like methanol. For "dry loading," adsorb the dissolved sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.[12]
Elution: Begin eluting with the chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase) to effectively separate the compounds.[3]
Fraction Collection: Collect the eluting solvent in fractions and monitor them by TLC to identify the fractions containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the origin of the colored impurities in my crude benzimidazole product?
A1: Colored impurities in benzimidazole synthesis typically stem from several sources:
-
Oxidation of Starting Materials: The common precursor, o-phenylenediamine, is an aromatic diamine that is highly susceptible to air oxidation, leading to the formation of intensely colored, polymeric species.[2][10]
-
Side Reactions: During the condensation reaction, especially at high temperatures, side reactions can produce colored byproducts.[1]
-
Incomplete Reaction: The presence of unreacted intermediates, such as Schiff bases, can sometimes contribute to discoloration.[4]
-
Over-oxidation of the Product: The benzimidazole ring itself can be oxidized under harsh reaction conditions, potentially forming N-oxides, which can be colored.[2]
Q2: I'm losing a significant amount of my product when I use activated carbon. How can I minimize this?
A2: Product loss during charcoal treatment is a common issue.[3] Here's how to mitigate it:
-
Use the Right Amount: Do not use an excessive amount of activated carbon. A general guideline is 1-5% of the crude product's weight.[10] You may need to optimize this for your specific compound.
-
Minimize Contact Time: The longer the charcoal is in contact with your solution, the more product it can adsorb.[6] Limit the digestion time to 5-15 minutes.
-
Perform an Efficient Hot Filtration: A slow hot filtration allows the solution to cool, causing premature crystallization of your product on the filter paper along with the charcoal. Ensure your funnel is pre-heated and the filtration is performed rapidly.[8][11]
Q3: Can I prevent the formation of colored impurities in the first place?
A3: While it's difficult to completely eliminate the formation of colored impurities, you can take steps to minimize them:
-
Use High-Purity Starting Materials: Ensure your o-phenylenediamine is as pure as possible and has not darkened from oxidation during storage.
-
Use an Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere of nitrogen or argon can prevent air oxidation.[2][10]
-
Control Reaction Temperature: Avoid unnecessarily high reaction temperatures, which can promote the formation of byproducts.
-
Use Milder Reagents: Some synthetic routes are less prone to forming colored impurities. For instance, using o-phenylenediamine dihydrochloride has been reported to reduce color impurities.[14]
Q4: My purified benzimidazole is white, but it turns yellow or brown over time. Why is this happening and how can I stop it?
A4: This is likely due to slow oxidation upon exposure to air and light. Benzimidazoles, like many nitrogen-containing heterocyclic compounds, can be susceptible to long-term oxidative degradation. To prevent this, store your purified product in a tightly sealed, amber-colored vial to protect it from air and light, and consider storing it in a cool, dark place or under an inert atmosphere for long-term stability.
Data & Visualization
Table 1: Solvent Selection for Benzimidazole Purification
| Purification Method | Solvent/Solvent System | Rationale & Use Case | References |
| Recrystallization | Water | Good solubility at high temperatures, poor at low temperatures. Ideal for simple benzimidazole. | [8][11] |
| Ethanol / Water | A versatile solvent pair that allows for fine-tuning of polarity to optimize crystallization. | [3] | |
| Acetone | Useful for recrystallizing some benzimidazole derivatives. | [15] | |
| Column Chromatography | Ethyl Acetate / Hexane | A common, effective system for separating benzimidazoles of moderate polarity from non-polar impurities. | [3][13] |
| Dichloromethane / Methanol | Suitable for more polar benzimidazole derivatives that require a stronger eluent. |
Workflow Diagrams
References
- BenchChem.
- BenchChem. An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents. BenchChem.
- BenchChem.
- DTIC. RESEARCH ON BENZIMIDAZOLE DERIVATIVES.
- Organic Syntheses. Benzimidazole. Organic Syntheses Procedure.
- Google Patents.
- Carbotecnia. (2025, April 7).
- Concepts Ecotech.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 5798, Benzimidazole.
- ResearchGate. (2017, January 24).
- Sigma-Aldrich. Benzimidazole 98 51-17-2.
- CUTM Courseware.
- University of Colorado Boulder. Decolorizing carbon.
- BenchChem. Technical Support Center: Troubleshooting Benzimidazole Synthesis.
- American Chemical Society. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- American Chemical Society. (2025, February 6). Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation.
- BenchChem. Technical Support Center: Purification of 2-Ethyl-1H-benzo[d]imidazole-5,6-diamine.
- International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- Huamei Carbon. (2025, August 18).
- LiJing. (2026, January 6).
- General Carbon. (2025, December 13).
- Google Patents.
- ResearchGate. Preparation of benzimidazole derivatives. Benzimidazole was synthesized....
- Everfilt. (2019, October 30).
- IJCRT.org. (2025, May 5).
- BenchChem.
- Keiken Engineering. (2024, September 12).
- PubMed Central.
- MDPI. (2022, October 13).
- Organic Chemistry Portal. Benzimidazole synthesis.
- Slideshare.
- ResearchG
- Indian Academy of Sciences. Note A green synthesis of benzimidazoles.
- Wikipedia. Benzimidazole.
- Oriental Journal of Chemistry.
- National Institutes of Health. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. carbotecnia.info [carbotecnia.info]
- 6. Decolorizing carbon [sites.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijpsm.com [ijpsm.com]
- 14. Benzimidazole synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Technical Support Guide: Stability of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride in Solution
Welcome to the technical support center for 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for handling this compound in solution. Understanding and controlling its stability is paramount for generating reproducible and reliable experimental data.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and storage of this compound.
Q1: How should I store the solid this compound? A: It is recommended to store the solid compound in a cool, dark, and dry place, preferably under an inert atmosphere (like argon or nitrogen) in a tightly sealed container.[1] Benzimidazole derivatives can be sensitive to moisture and light, so minimizing exposure is key to ensuring long-term integrity.[1][2] For extended storage, temperatures of 4°C or -20°C are advisable.[3]
Q2: What are the best solvents for preparing a stock solution? A: Dimethyl sulfoxide (DMSO), methanol (MeOH), and acetonitrile (ACN) are commonly used solvents. DMSO is often preferred for its excellent solubilizing power for many benzimidazole derivatives.[4] Always use high-purity, anhydrous grade solvents to minimize the risk of solvent-mediated degradation. For aqueous buffers, the hydrochloride salt form enhances solubility in acidic to neutral conditions.
Q3: What is the expected stability of a stock solution in DMSO? A: In our experience, DMSO stock solutions of benzimidazole compounds are generally stable for several days at room temperature when protected from light. However, for long-term storage (weeks to months), it is crucial to aliquot the stock solution into single-use vials and store them at -20°C or, ideally, -80°C.[3] This minimizes degradation from repeated freeze-thaw cycles and slows down potential decomposition reactions.[3]
Q4: Is this compound sensitive to light? A: Yes, benzimidazole-based structures are frequently photosensitive.[1][2] Exposure to UV or even ambient light can lead to photodegradation. Therefore, it is imperative to protect solutions from light at all times by using amber vials, wrapping containers in aluminum foil, and minimizing exposure during experimental procedures.
Q5: How many freeze-thaw cycles can a stock solution tolerate? A: While specific data for this compound is limited, it is a best practice in the field to minimize freeze-thaw cycles. Studies on other benzimidazoles have shown that some changes can be detected after just three cycles.[3] We strongly recommend preparing single-use aliquots of your stock solution to maintain its integrity over the course of your project.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.
Problem: "My compound's measured concentration is significantly lower than expected, or I'm losing my compound over time in my assay buffer."
This is a common issue that can often be traced to stability, solubility, or handling. Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for low compound concentration.
Problem: "My HPLC or LC-MS analysis shows new, unexpected peaks appearing over time."
Likely Cause: Chemical degradation. The benzimidazole scaffold can degrade via several pathways.[1]
-
Oxidation: The electron-rich benzimidazole ring system is susceptible to oxidation, especially in the presence of dissolved oxygen or reactive oxygen species. The phenol group can also be oxidized, particularly at higher pH.
-
Photodegradation: As mentioned, exposure to light can create various photoproducts.[2]
-
Hydrolysis: While the core benzimidazole ring is very stable to hydrolysis, this can be a factor for derivatives with more labile functional groups.[2][5] For this specific molecule, hydrolysis is a less common concern.
Solution:
-
Confirm Degradation: Re-analyze a freshly prepared solution alongside the aged one to confirm the new peaks are not present initially.
-
Characterize Degradants: Use LC-MS to get the mass of the new peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu often suggests oxidation).
-
Perform a Forced Degradation Study: To proactively understand potential issues, stress the compound under various conditions (acid, base, oxidation, heat, light). This helps to identify likely degradants and develop a stability-indicating analytical method.[1] (See Protocol for a Forced Degradation Study below).
In-Depth Discussion: Key Stability Factors
A deeper understanding of the chemistry of this compound is essential for predicting its behavior.
1. Effect of pH
The molecule has two key ionizable groups: the basic benzimidazole ring and the acidic phenol group.
-
Benzimidazole Ring: This ring system is basic and will be protonated at low pH, which is why the compound is supplied as a hydrochloride salt to improve aqueous solubility. The benzimidazole ring itself is generally very stable in hot hydrochloric acid.[5]
-
Phenol Group: The hydroxyl group on the phenol ring is weakly acidic. At alkaline pH (pH > 8-9), it will be deprotonated to form a phenoxide ion. This negatively charged species is highly susceptible to oxidation.
Practical Implication: The compound is expected to be most stable in solutions with a pH range of 4 to 7 . Avoid strongly basic conditions, as this will likely lead to rapid oxidative degradation.
2. Photostability
Many aromatic heterocyclic compounds absorb UV light, which can promote them to an excited state where they can react with oxygen or other molecules, leading to degradation. The International Council for Harmonisation (ICH) provides specific guidelines (Q1B) for photostability testing, which serve as the gold standard.[6]
Practical Implication: All work with this compound should be performed with rigorous protection from light. If an experiment requires light exposure (e.g., high-content imaging), a dark control must be run in parallel to quantify the extent of photodegradation.[6]
3. Thermal Stability
Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While the benzimidazole core is thermally robust, long-term storage of solutions at room temperature or higher is not recommended.
Practical Implication: Keep stock solutions frozen and only thaw them immediately before use. For assays run at elevated temperatures (e.g., 37°C), prepare the working solutions just before starting the experiment and consider running a stability check over the time course of the assay.
4. Oxidative Stability
The benzimidazole nucleus and the phenol ring are both potential sites for oxidation. This can be initiated by dissolved oxygen in the solvent, metal ion contaminants, or exposure to oxidizing agents.
Practical Implication: For highly sensitive or long-term experiments, consider using solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
Caption: Key factors influencing the degradation of the compound.
Quantitative Data Summary
While specific kinetic data for this exact molecule is not publicly available, the following table summarizes general recommendations for benzimidazole derivatives based on published literature.[1][2][3]
| Parameter | Condition | Recommendation/Observation | Stability Level |
| Solid Storage | 4°C, Dark, Dry | Optimal for long-term storage (12+ months). | ✅✅✅ |
| Solution Storage | DMSO, -80°C, Aliquoted | Optimal for long-term storage (6+ months).[3] | ✅✅✅ |
| DMSO, -20°C, Aliquoted | Good for medium-term storage (1-6 months).[3] | ✅✅ | |
| Aqueous Buffer (pH 5-7), 4°C | Suitable for short-term use (24-48 hours). | ⚠️ | |
| pH | pH > 8.0 | Potential for rapid oxidative degradation. | ❌ |
| Light Exposure | Ambient or UV Light | High potential for photodegradation.[2] | ❌ |
| Freeze-Thaw | > 3 Cycles | Potential for concentration loss and degradation.[3] | ⚠️ |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the solid this compound (MW: 246.69 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out 2.47 mg of the compound in a suitable vial.
-
Solubilization: Add 1.0 mL of anhydrous, high-purity DMSO.
-
Mixing: Vortex thoroughly. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the solution into single-use, light-protecting (amber or foil-wrapped) vials and store at -80°C.
Protocol 2: Forced Degradation (Stress Testing) Protocol
This protocol is designed to intentionally degrade the compound to understand its liabilities, based on ICH guidelines.[1]
-
Prepare Solutions: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.
-
Set Up Conditions: Aliquot the solution into separate vials for each stress condition:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.
-
Thermal: Keep the vial at 60°C.
-
Photolytic: Expose the solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]
-
Controls: Keep one vial at room temperature protected from light and another at 4°C protected from light.
-
-
Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each condition, neutralize the acid/base samples if necessary, and analyze by a suitable HPLC-UV method.
-
Evaluation: Compare the chromatograms to identify degradation products and calculate the percentage of the parent compound remaining. This will reveal whether the compound is more sensitive to acid, base, oxidation, heat, or light.
References
-
Gornowicz, A. et al. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. ResearchGate. Available at: [Link][4]
-
Ulusoy, S. et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. PubMed. Available at: [Link][3]
-
Jain, A. et al. (2022). Study on Benzimidazole: A Comprehensive Review. International Journal for Multidisciplinary Research. Available at: [Link][5]
-
Flaminio, G. et al. (2001). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][2]
-
Politeknik Dergisi (2021). Synthesis and antioxidant properties of new benzimidazole derivatives. DergiPark. Available at: [Link][7]
-
Pashchevskaya, N. V. et al. (2010). Deprotonation constants of benzimidazole and stepwise stability... ResearchGate. Available at: [Link][8]
-
Wikipedia. (n.d.). Benzimidazole. Wikipedia. Available at: [Link][9]
-
Zhan, Q.-G. et al. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. ResearchGate. Available at: [Link][10]
-
ICH (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation. Available at: [Link][6]
-
Gomaa, H. A. M. et al. (2022). Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films. MDPI. Available at: [Link]
-
Wesolowski, M. & Raczak-Gutman, E. (2005). Kinetics of omeprazole degradation in solid state. PubMed. Available at: [Link][11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijfmr.com [ijfmr.com]
- 6. database.ich.org [database.ich.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Benzimidazole - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Kinetics of omeprazole degradation in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride Synthesis
Welcome to the technical support guide for the synthesis and scale-up of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. We will delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes.
Overview of the Core Synthesis
The most common and industrially relevant method for synthesizing the 4-(1H-benzo[d]imidazol-2-yl)phenol core is the Phillips-Ladenburg benzimidazole synthesis.[1][2] This involves the condensation reaction of o-phenylenediamine with 4-hydroxybenzoic acid at elevated temperatures, typically in a high-boiling solvent or with a dehydrating agent like polyphosphoric acid.[3] The reaction proceeds via the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. The final step involves the formation of the hydrochloride salt to aid in purification and improve the compound's handling properties.
While straightforward on a lab scale, scaling up this process introduces significant challenges related to heat and mass transfer, impurity control, and product isolation.[4][5] This guide provides a structured, question-and-answer approach to troubleshoot these scale-up issues.
Section 1: Reaction Scale-Up & Exotherm Control
Scaling a reaction is not merely about proportionally increasing reagents; it introduces new physical and chemical variables that must be managed.[4]
Q1: We are observing a significant drop in yield and an increase in dark-colored impurities when moving from a 10g to a 1kg scale. What is the primary cause?
A1: This is a classic scale-up challenge primarily rooted in inadequate heat management and mixing.[4]
-
Causality (Heat Transfer): The Phillips condensation is an endothermic reaction overall (requiring heat input to drive off water), but localized, uncontrolled mixing of reagents can create "hot spots." On a larger scale, the surface-area-to-volume ratio decreases dramatically. This means the reactor cannot dissipate heat as efficiently as a laboratory flask.[4] These hot spots can lead to thermal degradation of the starting materials and the final product, resulting in the formation of complex, often colored, impurities.
-
Causality (Mixing): Inefficient mixing in a large reactor can lead to localized high concentrations of reactants. This can promote side reactions and also contributes to the formation of thermal gradients. An anchor stirrer that is effective in a small vessel may create "dead zones" in a larger one, where material is not properly incorporated or heated.[4]
Recommended Solutions:
-
Solvent Selection: Utilize a high-boiling, thermally stable solvent that can act as a heat sink and facilitate uniform temperature control. Propylene glycol is a documented solvent for this reaction.[6]
-
Controlled Reagent Addition: Instead of charging all reactants at once, add one of the reactants (e.g., the o-phenylenediamine as a solution or slurry) slowly to the heated solution of 4-hydroxybenzoic acid. This allows the reaction's heat to be managed more effectively.
-
Reactor and Agitator Design: Ensure the reactor is appropriately sized and equipped with an overhead stirrer that provides good top-to-bottom mixing. A pitched-blade turbine or similar agitator is often more effective for maintaining a homogeneous slurry and temperature than a simple anchor stirrer.
Section 2: Troubleshooting Impurity Formation
Minor side-reactions at the bench scale can become major sources of contamination during scale-up, complicating purification and impacting final product quality.[4]
Q2: Our main impurity appears to be a di-substituted product. How is this formed and how can we minimize it?
A2: The formation of a 1,2-disubstituted benzimidazole is a known side reaction in this type of synthesis. It arises from the reaction of a second molecule of 4-hydroxybenzoic acid (or its activated intermediate) with the already formed benzimidazole.
-
Mechanism: The NH proton of the benzimidazole ring is acidic and can be deprotonated under the reaction conditions, or the nitrogen can act as a nucleophile, attacking another molecule of the carboxylic acid. This is more prevalent at higher temperatures and with prolonged reaction times.
Recommended Solutions:
-
Stoichiometric Control: Carefully control the stoichiometry to use a slight excess (1.05 to 1.1 equivalents) of o-phenylenediamine relative to 4-hydroxybenzoic acid. This ensures the carboxylic acid is the limiting reagent, reducing the chance of disubstitution.
-
Temperature and Time Monitoring: Profile the reaction to determine the optimal balance of temperature and time. Avoid unnecessarily high temperatures or extended heating after the reaction has reached completion, as this will favor side product formation. Monitor the reaction progress using an appropriate technique like HPLC.
Q3: The reaction mixture turns dark brown or black at scale, which it didn't do in the lab. What's causing this and is it problematic?
A3: Dark coloration is typically due to the oxidation of the o-phenylenediamine starting material. This compound is highly sensitive to air, especially at elevated temperatures, and can form polymeric, colored impurities.[1] While small amounts of color can often be removed during purification, excessive degradation will lower your yield and make isolation more difficult.
Recommended Solutions:
-
Inert Atmosphere: Run the reaction under an inert atmosphere, such as nitrogen or argon. This is a critical process parameter at scale to prevent oxidation.
-
Starting Material Quality: Use high-purity o-phenylenediamine. Impurities in the starting material can often catalyze decomposition.
-
Work-up Procedure: Upon reaction completion, cool the mixture under an inert atmosphere before quenching or beginning the isolation procedure to minimize oxidation at intermediate temperatures.
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Recommended Mitigation Strategy |
| Unreacted o-phenylenediamine | Incomplete reaction; poor mixing. | Optimize reaction time and temperature; improve agitation. |
| Unreacted 4-hydroxybenzoic acid | Incomplete reaction. | Ensure sufficient reaction time; consider a slight excess of the diamine. |
| 1,2-Disubstituted Benzimidazole | Excess carboxylic acid; high temp. | Use slight excess of o-phenylenediamine; avoid overheating. |
| Oxidation Products | Presence of air at high temp. | Maintain a nitrogen or argon atmosphere throughout the reaction. |
| Thermal Degradation Products | Localized overheating ("hot spots"). | Controlled reagent addition; efficient heat transfer and mixing. |
Section 3: Product Isolation & Hydrochloride Salt Formation
The formation and crystallization of the hydrochloride salt is a critical step for both purification and obtaining a stable, solid final product. This step often presents significant challenges.
Q4: After adding HCl to form the salt, the product crashes out as a sticky oil or gum instead of a filterable solid. How can we resolve this?
A4: This is a very common problem in salt formation, particularly when the resulting salt is hygroscopic or has high solubility in the chosen solvent system.[7]
-
Causality: The presence of water, even in small amounts, can suppress crystallization and lead to oiling out. Using aqueous HCl is a frequent cause.[8] Additionally, the polarity of the solvent plays a crucial role. If the salt is too soluble, it will remain as a supersaturated solution or a viscous liquid.
Recommended Solutions:
-
Use Anhydrous HCl: The most robust solution is to use a solution of anhydrous HCl in a suitable organic solvent, such as isopropanol (IPA), ethyl acetate, or dioxane.[7][8] This avoids introducing water, which can hinder crystallization.
-
Solvent Screening for Crystallization:
-
Anti-Solvent Addition: Dissolve the crude freebase in a polar solvent where it is soluble (e.g., methanol or IPA), then slowly add a non-polar "anti-solvent" (e.g., methyl tert-butyl ether (MTBE), heptane, or toluene) to induce precipitation of the salt.
-
Direct Crystallization: Suspend the crude freebase in a solvent where it has low solubility (e.g., ethyl acetate or acetone) and then add the anhydrous HCl solution. The salt should precipitate directly.
-
-
Control Temperature and Addition Rate: Cool the solution before and during the addition of HCl. Add the acid slowly to maintain control over the crystallization process. A rapid pH change can cause the product to "crash out" as an amorphous solid or oil.
-
Seeding: If you have a small amount of crystalline material, use it to seed the solution. This provides a template for crystal growth and can prevent oiling.
Experimental Protocol: Robust Hydrochloride Salt Formation
-
After the main reaction is complete and cooled, perform an appropriate aqueous work-up to remove any inorganic salts and water-soluble impurities. Extract the freebase product into a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic solution thoroughly with a drying agent like Na₂SO₄ or MgSO₄ and filter.
-
Concentrate the solution to a smaller volume.
-
Cool the solution to 0-5 °C.
-
Slowly, sub-surface, add 1.1 equivalents of a standardized solution of HCl in isopropanol.
-
Stir the resulting slurry at 0-5 °C for 1-2 hours to allow for complete crystallization.
-
Collect the solid by filtration, wash with a small amount of cold solvent (e.g., MTBE or cold ethyl acetate), and dry under vacuum.
Section 4: Visualization of Workflows and Mechanisms
Diagram 1: General Synthesis & Isolation Workflow
This diagram outlines the key unit operations for the scaled-up synthesis.
Caption: High-level workflow for the synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol HCl.
Diagram 2: Troubleshooting Low Yield
A decision tree to diagnose common causes of poor yield.
Caption: Decision tree for troubleshooting low yield in the benzimidazole synthesis.
References
-
[Anonymous]. (2018). Problem with hydrochloride salt formation/isolation. Reddit. Available at: [Link]
- Feldman, P. L., & Rapoport, H. (2010). Method for salt preparation (U.S. Patent No. US20100204470A1). U.S. Patent and Trademark Office.
-
Zhan, Q.-G., Liu, M.-S., Zeng, R.-H., Yang, D.-Q., & Cai, Y.-P. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3470. Available at: [Link]
-
Khattab, S. N., Hussein, M. M., & Ali, M. F. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. Available at: [Link]
-
Celasco, G., Di Stilo, A., Giorgi, G., & Tassoni, S. (2007). Synthesis and characterization of a new mebendazole salt. Journal of Pharmaceutical Sciences, 97(2), 542-552. Available at: [Link]
-
Ansari, A., Ali, A., & Asif, M. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Dis-Chem, 1(2), 100010. Available at: [Link]
-
Al-Ostath, R. A., Al-Ghorbani, M., & Muthana, M. S. (2021). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 26(21), 6508. Available at: [Link]
-
Jalkote, R. M., & Zang, X. (2019). Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. Chemical Science, 10(29), 7046-7051. Available at: [Link]
-
Harris, M. C., et al. (2001). An Improved Procedure for the Synthesis of Benzimidazoles, Using Palladium-Catalyzed Aryl-Amination Chemistry. Organic Letters, 3(26), 4295-4298. Available at: [Link]
-
HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. Available at: [Link]
-
A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023). Bentham Science. Available at: [Link]
-
How to deal with Scale-up challenges of Chemistry? (2021). Prime Scholars. Available at: [Link]
-
[Anonymous]. (2006). Isolation of primary amines as HCL salt problem. Sciencemadness.org. Available at: [Link]
-
Al-Omar, M. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. Available at: [Link]
-
Guerra de Oliveira, R. (2017). Purification of organic hydrochloride salt? ResearchGate. Available at: [Link]
-
De La Pinta, N., et al. (2018). Polymorphism in 2-propyl-1 H -benzimidazole. ResearchGate. Available at: [Link]
-
De La Pinta, N., et al. (2018). Conformational aspects of polymorphs and phases of 2-propyl-1H-benzimidazole. ResearchGate. Available at: [Link]
-
Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab. Available at: [Link]
-
Wang, D., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 34015-34042. Available at: [Link]
-
Giddanakoppa, V. S., et al. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. Available at: [Link]
-
Dudd, L. M., et al. (2003). Synthesis of benzimidazoles in high-temperature water. Green Chemistry, 5, 187-192. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijrpc.com [ijrpc.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. primescholars.com [primescholars.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Technical Support Center: Interpreting Complex NMR Spectra of Benzimidazole Derivatives
Welcome to the Technical Support Center for NMR analysis of benzimidazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of this important class of heterocyclic compounds.[1] Benzimidazoles are foundational scaffolds in numerous biologically active molecules, making their precise structural verification paramount.[1] This resource provides in-depth, field-tested answers to common and complex challenges encountered during the interpretation of their NMR spectra.
Section 1: Frequently Asked Questions (FAQs) - The Basics
This section addresses the fundamental questions often posed by researchers new to the NMR analysis of benzimidazoles.
Q1: I've just acquired a ¹H NMR spectrum of my benzimidazole derivative in DMSO-d₆. What are the key signals I should look for first?
A1: When analyzing the ¹H NMR spectrum of a benzimidazole derivative, especially in DMSO-d₆, there are several characteristic regions and signals to identify:
-
The N-H Proton: This is often the most revealing signal. In DMSO-d₆, the proton on the imidazole nitrogen is typically observed as a broad singlet in the downfield region of the spectrum, usually between 12.0 and 13.6 ppm.[1][2] This significant downfield shift is due to the aromaticity of the ring system and strong hydrogen bonding with the DMSO solvent.[1] Its broadness can be attributed to quadrupole broadening from the adjacent nitrogen and chemical exchange.[1]
-
The Aromatic Protons: The protons on the benzene ring of the benzimidazole core will resonate in the aromatic region, typically between 7.0 and 8.3 ppm.[1] The exact chemical shifts and splitting patterns of these protons are highly dependent on the substitution pattern on the benzene ring.[1]
-
The C2-H Proton: If the C2 position of the imidazole ring is not substituted, its proton will typically appear as a singlet around 8.2 ppm.[1]
-
Substituent Protons: The chemical shifts of protons on any substituent groups will vary based on their electronic environment.[1]
Q2: My aromatic region shows a complex multiplet. How can I use coupling constants to determine the substitution pattern on the benzene ring?
A2: Spin-spin coupling between adjacent non-equivalent protons provides invaluable information about the connectivity of atoms.[1] For the benzene ring of a benzimidazole, the magnitude of the coupling constant (J-value) is indicative of the relative positions of the coupled protons:
-
Ortho Coupling (³J): Coupling between protons on adjacent carbons. This is the largest coupling, typically in the range of 6-9 Hz.[1]
-
Meta Coupling (⁴J): Coupling between protons separated by three bonds. This is significantly smaller, usually around 2-3 Hz.[1]
-
Para Coupling (⁵J): Coupling between protons separated by four bonds. This coupling is generally very small or not observed at all.[1]
By carefully analyzing the splitting patterns and measuring the J-values, you can deduce the substitution pattern. For example, a 1,2-disubstituted (ortho) pattern will give rise to four distinct multiplets in the aromatic region, each with characteristic ortho, meta, and sometimes para couplings.
Section 2: Advanced Troubleshooting and Data Interpretation
This section delves into more complex scenarios that can lead to ambiguous or confusing NMR spectra.
Q3: Why do some of the signals for my benzimidazole's benzene ring appear averaged or broadened in the ¹³C NMR spectrum?
A3: This is a classic hallmark of prototropic tautomerism. N-unsubstituted benzimidazoles can exist as two rapidly interconverting tautomers due to the migration of the N-H proton between the two nitrogen atoms of the imidazole ring.[1][3][4]
If this exchange is fast on the NMR timescale, the spectrum will show a time-averaged representation of the two forms.[1][4] This leads to the coalescence of signals for carbons that are chemically distinct in each tautomer but become equivalent through rapid exchange (e.g., C4 and C7, C5 and C6, and C3a and C7a).[3][4][5]
Caption: Prototropic tautomerism in benzimidazole.
Q4: How can I resolve the issue of tautomerism to get a clearer picture of my molecule's structure?
A4: The rate of tautomeric exchange is highly dependent on the solvent and temperature.[1][6] To resolve the individual tautomers, you need to slow down this exchange. Here are some proven strategies:
-
Solvent Choice: While DMSO-d₆ is a good starting point and can sometimes slow the exchange sufficiently, other highly polar, hydrogen-bond accepting solvents like HMPA-d₁₈ are even more effective at "locking" the tautomers.[3][4][7] Conversely, in non-polar solvents like CDCl₃, the exchange is often very rapid.[8]
-
Lowering the Temperature: Acquiring the NMR spectrum at a lower temperature will decrease the rate of proton exchange, potentially allowing you to observe separate signals for each tautomer.
Q5: The aromatic signals in my ¹H NMR are heavily overlapped. How can I definitively assign each proton and carbon?
A5: When 1D NMR is insufficient, a suite of 2D NMR experiments is the authoritative approach for unambiguous assignment.[9]
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[9] It is invaluable for tracing the connectivity of protons around the benzene ring (e.g., H4 to H5 to H6 to H7).[9]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. This is the most reliable way to assign protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key to assigning quaternary (non-protonated) carbons. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, the N-H proton will show a correlation to C2 and C7a, and the C2-H proton will show correlations to C3a and C7a.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments are crucial for determining through-space proximity of protons, which is essential for confirming isomeric structures or determining the conformation of substituents.[10]
Caption: Workflow for structure elucidation using 2D NMR.
Section 3: Experimental Protocols and Data Presentation
Protocol 1: Standard Sample Preparation for ¹H NMR Analysis
This protocol outlines the standard procedure for preparing a benzimidazole derivative sample for high-quality ¹H NMR analysis.
Materials:
-
Benzimidazole derivative (5-25 mg)[1]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
5 mm NMR tube
-
Pasteur pipette
-
Small piece of glass wool
-
Small vial
Procedure:
-
Weigh the sample: Accurately weigh 5-25 mg of your benzimidazole derivative into a clean, dry vial.[1] The optimal amount depends on the molecular weight of your compound and the sensitivity of the NMR spectrometer.
-
Dissolve the sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[1] DMSO-d₆ is often a good choice for benzimidazoles as it dissolves a wide range of these compounds and allows for the clear observation of the N-H proton.[1]
-
Filter into NMR tube: Place a small plug of glass wool into a Pasteur pipette. Carefully filter the solution through the pipette directly into a clean, dry NMR tube to remove any particulate matter.[1]
-
Cap and label: Cap the NMR tube and label it clearly.
-
Clean the tube: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.
Data Presentation: Summarizing NMR Data
Clear and standardized data presentation is crucial for reporting and comparison.
Table 1: Example of ¹H NMR Data Presentation for a 2-Substituted Benzimidazole Derivative in DMSO-d₆. [1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | 12.50 | br s | - | 1H |
| H-4 | 7.80 | d | 8.0 | 1H |
| H-7 | 7.65 | d | 8.0 | 1H |
| H-5 | 7.30 | t | 8.0 | 1H |
| H-6 | 7.25 | t | 8.0 | 1H |
br s = broad singlet, d = doublet, t = triplet
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for the Benzimidazole Core.
| Atom | Typical ¹H Chemical Shift (ppm in DMSO-d₆) | Typical ¹³C Chemical Shift (ppm) | Notes |
| N-H | 12.0 - 13.6[1] | - | Broad, exchangeable with D₂O |
| C2-H | ~8.2[1] | ~140-155 | If unsubstituted |
| Aromatic-H | 7.0 - 8.3[1] | 110 - 145 | Highly dependent on substituents and tautomerism |
| C2 | - | ~140-155 | |
| C3a/C7a | - | ~130-145 | Often averaged due to tautomerism[7] |
| C4/C7 | 7.0 - 8.3 | ~110-125 | Often averaged due to tautomerism[7] |
| C5/C6 | 7.0 - 8.3 | ~120-130 | Often averaged due to tautomerism[7] |
References
- Application Note: Characterization of Benzimidazole Deriv
- Technical Support Center: Interpreting Complex NMR Spectra of Benzimidazole Deriv
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]
-
¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. [Link]
-
¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]
- Technical Support Center: Resolving Ambiguous NMR Peaks in Substituted 1H,3'H-2,4'-Biimidazoles.
-
NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. SciSpace. [Link]
-
(PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. [Link]
-
An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journals. [Link]
-
¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]
-
¹H NMR spectrum ( d 6 -DMSO, 400 MHz) indicating the changes in chemical shifts after successful reaction (between 6 & 13). ResearchGate. [Link]
-
NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. ResearchGate. [Link]
-
Troubleshooting ¹H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
-
NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. [Link]
-
Fig. S1 ¹H NMR of 2-(hydroxymethyl)benzimidazole. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 6. NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds (2018) | Feng Su | 12 Citations [scispace.com]
- 7. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Addressing Poor Reproducibility in Biological Assays with 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride in biological assays. Poor reproducibility is a significant challenge in preclinical research, often stemming from the physicochemical properties of small molecules and their interaction with assay components. This document provides in-depth troubleshooting advice, detailed protocols, and a comprehensive FAQ section to empower you to generate robust and reliable data.
I. Foundational Knowledge: Understanding the Compound
This compound is a member of the benzimidazole class of heterocyclic aromatic compounds. This structural motif is prevalent in many biologically active molecules and approved pharmaceuticals, which exhibit a wide range of activities including antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The subject compound itself has been identified as having antioxidant potential, a property likely conferred by its phenolic group.[3]
Understanding the inherent properties of this compound is the first step toward troubleshooting. Its aromatic nature, planarity, and potential for hydrogen bonding influence its solubility, stability, and propensity for off-target interactions.[4]
II. Frequently Asked Questions (FAQs)
Here we address the most common initial queries and challenges encountered when working with this compound.
1. Q: My compound precipitates when I dilute my DMSO stock into aqueous buffer or cell culture medium. How can I solve this?
A: This is a very common issue for many aromatic small molecules. The abrupt change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to "crash out" of solution.
-
Immediate Troubleshooting Steps:
-
Reduce Final DMSO Concentration: Ensure your final DMSO concentration in the assay is as low as possible, ideally ≤0.5%.[5]
-
Use a Serial Dilution Strategy: Instead of a single large dilution, perform a multi-step serial dilution. First, dilute your high-concentration DMSO stock into a smaller volume of your final aqueous buffer (e.g., a 1:10 dilution). Vortex or mix well. This intermediate dilution can then be further diluted to the final working concentration.
-
Pre-warm Aqueous Buffer: Gently warming your PBS or cell culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.
-
Consider Alternative Solvents: If solubility remains a major issue, explore the use of other biocompatible solvents or co-solvents in your stock preparation, such as ethanol or PEG300, though these must be validated for compatibility with your specific assay.[6]
-
2. Q: I am seeing high variability between replicate wells. What are the likely causes?
A: High variability often points to issues with compound handling, solution stability, or assay setup.
-
Compound-Related Causes:
-
Incomplete Solubilization: If the compound is not fully dissolved in your stock solution, you will pipette a non-homogenous suspension, leading to inconsistent concentrations in your assay plate. Always visually inspect your stock solution for any particulate matter.
-
Precipitation During Assay: The compound may be precipitating over the course of the experiment. Check for precipitates at the end of the assay incubation period.
-
Compound Adsorption: Hydrophobic compounds can adsorb to plastic surfaces (pipette tips, plates). Using low-adhesion plastics can sometimes mitigate this.
-
-
Assay-Related Causes:
-
Inconsistent Pipetting: Ensure your pipettes are calibrated and that you are using appropriate techniques, especially for small volumes.
-
Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate the compound and other assay components. To mitigate this, avoid using the outer wells or fill them with sterile water/PBS.
-
3. Q: My results are not reproducible between experiments performed on different days. What should I check?
A: Day-to-day variability is a classic reproducibility problem. The root cause is often related to the stability of the compound in solution.
-
Key Areas to Investigate:
-
Stock Solution Stability: Benzimidazole derivatives can be photosensitive when in solution.[1] Prepare fresh dilutions from a concentrated stock for each experiment. Protect stock solutions from light by wrapping vials in aluminum foil and storing them appropriately.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions. Aliquot your main stock into single-use volumes and store them at -20°C or -80°C.
-
Purity of the Solid Compound: The purity of your starting material is critical. Impurities can have their own biological effects or can change over time with improper storage of the solid compound, leading to inconsistent results.[4] Store the solid compound in a desiccator, protected from light and moisture.
-
4. Q: I suspect my compound is interfering with my fluorescence-based assay. How can I confirm this?
A: The aromatic benzimidazole core has the potential to be intrinsically fluorescent or to quench the fluorescence of other molecules in the assay.[7][8][9]
-
Protocol for Testing Interference:
-
Run a Compound-Only Control: Prepare a plate with your assay buffer and the compound at the highest concentration used in your experiment (and serial dilutions thereof), but without the cells or the fluorescent reporter molecule.
-
Measure Autofluorescence: Read the plate using the same excitation/emission wavelengths as your main experiment. A significant signal above the buffer-only control indicates that your compound is autofluorescent.
-
Perform an Orthogonal Assay: The most definitive way to confirm a hit is to reproduce the result using an assay with a different detection method (e.g., a luminescence- or absorbance-based assay) that measures the same biological endpoint.[10]
-
III. Troubleshooting Workflows & Protocols
A. Systematic Troubleshooting of Poor Reproducibility
When faced with inconsistent data, a systematic approach is crucial. The following workflow, represented as a decision tree, can guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Reproducibility Issues.
B. Protocol: Preparation and Handling of Compound Stock Solutions
This protocol provides a standardized method for preparing and storing stock solutions to minimize variability.
Materials:
-
This compound (solid)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weighing the Compound:
-
Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation.
-
Using an analytical balance, carefully weigh out the desired amount of compound into a sterile microcentrifuge tube. Causality: Accurate weighing is the foundation of accurate concentration determination.
-
-
Preparing the High-Concentration Stock (e.g., 25 mM):
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for 2.47 mg of compound (MW=246.69 g/mol ), add 400 µL of DMSO for a 25 mM stock).
-
Add the calculated volume of DMSO to the tube containing the solid compound.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure all solid material has dissolved. If necessary, brief sonication in a water bath can be used. Trustworthiness: A clear, homogenous stock solution is a self-validating system ensuring consistent dosing.
-
-
Storage and Aliquoting:
-
Immediately after solubilization, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, low-adhesion tubes.
-
Wrap the tubes in aluminum foil to protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
For immediate use, a working stock can be stored at 4°C, protected from light, for a limited time (stability should be validated, but generally no more than one week).
-
C. Protocol: Best-Practice Cell-Based Antioxidant Assay (Example: DCFDA Assay)
This protocol outlines a general workflow for assessing the intracellular antioxidant activity of the compound using the dichlorodihydrofluorescein diacetate (DCFDA) assay, a common method for measuring reactive oxygen species (ROS).
Materials:
-
Cells appropriate for the study (e.g., HeLa, SH-SY5Y)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
DCFDA reagent (e.g., from Sigma-Aldrich)
-
ROS-inducing agent (e.g., H₂O₂, Tert-butyl hydroperoxide)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a black, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Pre-treatment:
-
Thaw a single-use aliquot of your compound stock. Prepare serial dilutions in pre-warmed (37°C) cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include a "vehicle control" (medium with the same final concentration of DMSO).
-
Incubate for the desired pre-treatment time (e.g., 1-4 hours).
-
-
DCFDA Loading:
-
Remove the compound-containing medium.
-
Wash the cells once with warm PBS.
-
Add DCFDA solution (typically 5-10 µM in PBS or serum-free medium) to each well and incubate for 30-45 minutes at 37°C, protected from light. Causality: DCFDA is cell-permeable and is deacetylated by intracellular esterases to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent DCF.
-
-
Induction of Oxidative Stress:
-
Remove the DCFDA solution and wash the cells once with warm PBS.
-
Add the ROS-inducing agent (e.g., 100 µM H₂O₂) dissolved in PBS or serum-free medium to all wells except the "negative control" wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
Immediately read the plate on a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis & Interpretation:
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence signal of treated wells to the vehicle control (which represents 100% ROS production).
-
A dose-dependent decrease in fluorescence indicates antioxidant activity.
Caption: Experimental Workflow for a Cell-Based DCFDA Antioxidant Assay.
IV. Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 878770-54-8 | |
| Molecular Weight | 246.69 g/mol | |
| Molecular Formula | C₁₃H₁₁ClN₂O | |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | |
| Known Biological Role | Antioxidant |
Table 2: Recommended Solvent and Storage Conditions
| Condition | Recommendation | Rationale |
| Primary Stock Solvent | Dimethyl Sulfoxide (DMSO) | High solubilizing power for aromatic compounds. |
| Stock Concentration | 10-50 mM | A high concentration minimizes the volume of DMSO added to the final assay. |
| Long-Term Storage | Aliquoted, protected from light, at -20°C or -80°C. | Prevents degradation from freeze-thaw cycles and light exposure.[1] |
| Short-Term Storage | At 4°C, protected from light, for up to one week (validation recommended). | Convenient for ongoing experiments, but stability should be confirmed. |
| Final Assay [DMSO] | ≤0.5% | Minimizes solvent-induced artifacts and cytotoxicity.[5] |
V. References
-
Matson, S. L., Chatterjee, M., Stock, D. A., Leet, J. E., Dumas, E. A., Ferrante, C. D., Monahan, W. E., Cook, L. S., Watson, J., Cloutier, N. J., Ferrante, M. A., Houston, J. G., & Banks, M. N. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(6), 667–676.* [Link]
-
Zhan, Q.-G., Liu, M.-S., Zeng, R.-H., Yang, D.-Q., & Cai, Y.-P. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3470. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324.* [Link]
-
Platzer, M., Kiese, S., Herfellner, T., Schweiggert-Weisz, U., & Eisner, P. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition, 9, 888349. [Link]
-
Simeonov, A., Jadhav, A., & Inglese, J. (2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual.[Link]
-
Montana Molecular. Troubleshooting guide. NCBI.[Link]
-
ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate Forum.[Link]
-
Chittimalla, S., Pochampally, J., Maroju, S., Velupula, G., Bhdraiah, V., Thumma, V., & Nalla, U. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. Heterocyclic Letters, 12(1), 61-67. [Link]
-
Kumar, A., Sharma, G., & Singh, G. (2020). In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation. SAR and QSAR in Environmental Research, 31(10), 761–784. [Link]
-
Wang, Q.-Q., et al. (2020). Fluorescence emission enhancement of a T-shaped benzimidazole with a mechanically-interlocked ‘suit’. Chemical Communications, 56(82), 12402-12405.* [Link]
-
Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944. [Link]
-
ResearchGate. Why does a compound that dissolve in DMSO, precipitates with media? ResearchGate Discussion.[Link]
-
Karpińska, M. M., Matysiak, J., & Niewiadomy, A. (2011). Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines. Archives of Pharmacal Research, 34(10), 1639–1647. [Link]
-
Carlucci, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.* [Link]
-
Agarwal, D. K., & Goyal, P. K. (2021). Synthetic and Biological Aspects of Benzimidazole Derivatives. Chemistry & Biology Interface, 11(1), 6-12. [Link]
-
Manikandan, A., et al. (2014). 2-(1H-Benzimidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262.* [Link]
Sources
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(1H-Benzo[d]imidazol-2-yl)phenol | 6504-13-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antioxidant activity, and density functional theory study of some novel 4-[(benzo[ d]thiazol-2-ylimino)methyl]phenol derivatives: a comparative approach for the explanation of their radical scavenging activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Imidazol-1-yl)phenol | TargetMol [targetmol.com]
- 7. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence emission enhancement of a T-shaped benzimidazole with a mechanically-interlocked ‘suit’ - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-(1H-benzo[d]imidazol-2-yl)phenol: Classical, Microwave, and Green Approaches
For drug development professionals and researchers in medicinal chemistry, the benzimidazole scaffold is a cornerstone, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] The specific derivative, 4-(1H-benzo[d]imidazol-2-yl)phenol, is a valuable synthon and a target molecule of interest. The efficiency, environmental impact, and scalability of its synthesis are critical considerations for any research or development program.
This guide provides an in-depth comparison of three primary synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)phenol, moving from the traditional Phillips condensation to modern, sustainable alternatives. We will dissect the causality behind experimental choices, present comparative data, and provide detailed, actionable protocols for each methodology.
Route 1: The Classical Phillips Condensation (Conventional Heating)
The most established method for synthesizing 2-arylbenzimidazoles is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid at elevated temperatures, typically in the presence of a strong acid catalyst that also acts as a dehydrating agent.
Mechanism and Rationale: The reaction proceeds via the initial formation of an amide intermediate from the nucleophilic attack of one of the amine groups of o-phenylenediamine on the carbonyl carbon of 4-hydroxybenzoic acid. The acid catalyst (commonly polyphosphoric acid (PPA) or 4M HCl) protonates the carbonyl oxygen, increasing its electrophilicity. Following the initial condensation, an intramolecular cyclization occurs, where the second amine group attacks the amide carbonyl. A subsequent dehydration step, driven by the high temperature and the water-scavenging nature of the acid, yields the final aromatic benzimidazole ring.
The choice of a strong acid like PPA is crucial; it serves not only as a catalyst but also as a solvent and a dehydrating agent, driving the equilibrium towards the product. However, this classical approach suffers from several drawbacks, including harsh reaction conditions, long reaction times, and difficult workup procedures to neutralize the strong acid.
Sources
A Senior Application Scientist's Guide to Benzimidazole Synthesis: Phillips-Ladenburg vs. Modern Methodologies
For researchers, medicinal chemists, and professionals in drug development, the benzimidazole scaffold is a cornerstone of molecular design, integral to a wide array of therapeutic agents. The efficient construction of this privileged heterocyclic system is therefore a matter of significant practical importance. This guide provides an in-depth, objective comparison of the classical Phillips-Ladenburg synthesis with contemporary methods, supported by experimental data, to empower you in selecting the optimal synthetic strategy for your research endeavors.
The Enduring Relevance of the Benzimidazole Core
The fusion of benzene and imidazole rings gives rise to the benzimidazole system, a structure that has demonstrated remarkable versatility in medicinal chemistry. Its derivatives are known to exhibit a broad spectrum of biological activities, including but not limited to, antimicrobial, antiviral, anticancer, and antihypertensive properties. The ability of the benzimidazole nucleus to serve as a bioisostere for purine bases allows it to interact with various biological targets, making it a highly sought-after pharmacophore in drug discovery.
Classical Approaches: The Phillips-Ladenburg Reaction in Focus
The Phillips-Ladenburg synthesis, a long-established and widely utilized method, involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions, typically with heating.[1][2] This reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine to form an N-acyl-o-phenylenediamine intermediate. Subsequent intramolecular cyclization, driven by the protonation of the amide carbonyl, and followed by dehydration, yields the final benzimidazole product.[2]
Causality in Experimental Choices
The use of a mineral acid, such as hydrochloric acid or polyphosphoric acid, is crucial as it serves two primary purposes: it protonates the carboxylic acid, increasing its electrophilicity, and it facilitates the final dehydration step.[2][3] The requirement for elevated temperatures, often above 100°C, is a direct consequence of the energy barrier associated with the intramolecular cyclization and the subsequent elimination of a water molecule.[4][5] While effective for many aliphatic carboxylic acids, the synthesis with aromatic carboxylic acids often necessitates even harsher conditions, such as heating in a sealed tube at temperatures exceeding 180°C, to achieve reasonable yields.[4]
The Weidenhagen Reaction: An Aldehyde-Based Alternative
Another classical approach is the Weidenhagen reaction, which utilizes an aldehyde as the carbonyl source.[1] This method involves the condensation of an o-phenylenediamine with an aldehyde to form a dihydrobenzimidazole intermediate, which is then oxidized to the corresponding benzimidazole. The oxidation step is a key differentiator from the Phillips-Ladenburg method and can be achieved using various oxidizing agents, including copper(II) acetate or even atmospheric oxygen.[6]
Modern Synthetic Strategies: Overcoming Classical Limitations
While the Phillips-Ladenburg and Weidenhagen reactions are foundational, they are often hampered by long reaction times, harsh conditions, and moderate yields.[7][8] Modern synthetic chemistry has introduced a host of more efficient, milder, and often higher-yielding alternatives.
Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Efficiency
The application of microwave irradiation has revolutionized benzimidazole synthesis.[9][10][11] Microwave energy provides rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates.[12][13] This often results in significantly shorter reaction times—minutes instead of hours—and frequently leads to cleaner reactions with higher yields.[10][14] Furthermore, microwave-assisted synthesis often allows for solvent-free conditions, aligning with the principles of green chemistry.[6][15]
The Power of Catalysis
The development of novel catalytic systems has opened new avenues for efficient benzimidazole synthesis under mild conditions. These can be broadly categorized as:
-
Metal-Catalyzed Systems: Transition metals like copper and palladium have been successfully employed to catalyze the cyclization reactions under milder conditions, enhancing both yield and selectivity.[14][16]
-
Nanocatalytic Systems: The use of nanomaterials as catalysts offers the advantage of a high surface area, which can significantly boost catalytic activity and improve reaction efficiency.[6][17][18]
-
Photocatalytic Systems: Harnessing the energy of visible light, photocatalysis allows for reactions to proceed at ambient temperatures, offering an environmentally sustainable and energy-efficient approach.[16]
-
Base-Catalyzed Systems: The use of bases can facilitate efficient condensation and cyclization through deprotonation of the substrate, eliminating the need for expensive or toxic metals.[16]
At a Glance: A Comparative Analysis of Benzimidazole Synthesis Methods
| Synthesis Method | Category | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg | Classical | 2 - 24 hours | 60 - 85% | Readily available starting materials, well-established.[2][4] | High temperatures, harsh acidic conditions, long reaction times.[7][8] |
| Weidenhagen | Classical | Several hours | Variable, often moderate | Utilizes aldehydes as substrates, can be performed under milder oxidative conditions.[1] | Requires an oxidizing agent, potential for side product formation.[6] |
| Microwave-Assisted | Modern | 5 - 30 minutes | 85 - 99% | Drastically reduced reaction times, often higher yields, potential for solvent-free conditions.[9][10][12] | Requires specialized microwave reactor equipment.[19] |
| Catalytic (Metal/Nano) | Modern | 0.5 - 6 hours | 85 - 99% | High efficiency and selectivity, milder reaction conditions, potential for catalyst recycling.[6][16][17] | Catalyst cost, potential for metal contamination in the final product.[16] |
Visualizing the Chemistry: Reaction Mechanisms and Workflow
Phillips-Ladenburg Synthesis Mechanism
Caption: Mechanism of the Phillips-Ladenburg benzimidazole synthesis.
Synthetic Method Selection Workflow
Caption: Decision workflow for selecting a benzimidazole synthesis method.
Experimental Protocols: A Practical Guide
Protocol 1: Classical Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazole
This protocol is a generalized procedure based on classical methodologies.
Materials:
-
o-Phenylenediamine (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
4M Hydrochloric acid or Polyphosphoric acid
-
10% Sodium hydroxide solution
-
Ethanol or water for recrystallization
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine and the carboxylic acid.
-
Slowly add the acidic catalyst (e.g., 4M HCl) to the mixture.
-
Heat the reaction mixture to reflux (typically 100-120°C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a 10% sodium hydroxide solution until alkaline.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified benzimidazole derivative.[20]
Protocol 2: Modern Microwave-Assisted Synthesis of 2-Substituted Benzimidazole
This protocol is adapted from modern, efficient microwave-assisted procedures.[9]
Materials:
-
o-Phenylenediamine (1 mmol)
-
Aldehyde (1 mmol)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant (0.6 mmol)
-
Acetonitrile (minimal amount)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve o-phenylenediamine and the aldehyde in a minimal amount of acetonitrile.[9]
-
Add DDQ to the solution.[9]
-
Place the vessel in the microwave reactor and irradiate at a predetermined power and time (e.g., 300W for 5-10 minutes). The optimal conditions should be determined for each specific reaction.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.[9]
-
Collect the solid product by vacuum filtration and wash with water.
-
The product can be further purified by recrystallization if necessary.
Conclusion: Selecting the Right Tool for the Job
The Phillips-Ladenburg synthesis, while a classic and still valuable method, especially for its simplicity and the use of readily available starting materials, is often superseded by modern techniques in terms of efficiency and environmental impact. For researchers seeking rapid synthesis, high yields, and greener chemical processes, microwave-assisted and catalytic methods offer significant advantages.[7][15][19] The choice of synthesis will ultimately depend on the specific requirements of the target molecule, available equipment, and the desired scale of the reaction. By understanding the underlying principles and practical considerations of each method, scientists can make informed decisions to accelerate their research and development efforts in the ever-important field of medicinal chemistry.
References
- BenchChem. (2025).
- Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. (2026). PubMed.
- Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. (n.d.). Taylor & Francis.
- On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (n.d.). Catalysis Science & Technology (RSC Publishing).
- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. (2025).
- Recent achievements in the synthesis of benzimidazole deriv
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (n.d.). Arabian Journal of Chemistry.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Current Achievements of Benzimidazole: A Review. (2024).
- Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. (n.d.). NIH.
- Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Compar
- An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. (n.d.).
- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. (2025).
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI.
- SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. (n.d.). Rasayan Journal of Chemistry.
- Synthetic method of benzimidazole compound under microwave irradiation. (n.d.).
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation (PDF). (2023).
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016). RSC Publishing.
- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). PMC - NIH.
- Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. (n.d.). Current Trends in Pharmacy and Pharmaceutical Chemistry.
- Eine neue Synthese von Benzimidazol‐Derivaten. (n.d.).
- A Review on Modern Approaches to Benzimidazole Synthesis. (n.d.). Bentham Science.
- A Review On Modern Approaches To Benzimidazole Synthesis. (2022). PubMed.
- PHILLIPS CONDENSATION REACTION | EXPLAN
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candid
- Benzimidazole synthesis. (n.d.). Organic Chemistry Portal.
- Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review. (2020). IOSR Journal.
- To synthesize Benzimidazole from o-phenylenediamine. (n.d.). CUTM Courseware.
- Practice 8 Synthesis of 1h-Benzimidazole | PDF | Mole (Unit) | Acid. (n.d.). Scribd.
- Hinsberg reaction. (n.d.). Wikipedia.
- Hinsberg test| Amines | Class 12 | Chemistry | Khan Academy. (2024). YouTube.
- Benzimidazole : Organic Synthesis. (2020). YouTube.
- BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. (2021). YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. adichemistry.com [adichemistry.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. asianpubs.org [asianpubs.org]
- 10. jchemrev.com [jchemrev.com]
- 11. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates | Bentham Science [benthamscience.com]
- 15. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization - Curr Trends Pharm Pharm Chem [ctppc.org]
The Evolving Landscape of Bioactive Benzimidazoles: A Comparative Guide to 4-(1H-benzo[d]imidazol-2-yl)phenol Derivatives
For researchers, medicinal chemists, and professionals in drug development, the benzimidazole scaffold represents a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] Its inherent ability to interact with various biological targets has led to its incorporation into approved drugs for a range of therapeutic areas, from anticancer to antimicrobial agents.[2] This guide delves into the nuanced world of a specific, yet highly promising class of these compounds: the 4-(1H-benzo[d]imidazol-2-yl)phenol derivatives.
Here, we will dissect the structure-activity relationships (SAR) that govern their efficacy, providing a comparative analysis of their performance supported by experimental data. We will explore the synthetic methodologies that bring these molecules to life and the assays used to probe their biological potential. This guide is designed not as a rigid protocol, but as a dynamic tool to inform and inspire further research and development in this exciting area of medicinal chemistry.
The Core Scaffold: A Foundation for Diverse Activity
The 4-(1H-benzo[d]imidazol-2-yl)phenol core, characterized by the fusion of a benzene and an imidazole ring linked to a phenol group at the 2-position, presents a unique combination of structural features. The benzimidazole moiety, a structural mimic of purine nucleobases, can readily engage in hydrogen bonding and π-π stacking interactions with biological macromolecules.[3] The phenolic hydroxyl group provides an additional site for hydrogen bonding and can be a key player in the antioxidant and cytotoxic properties of these molecules.[4] The coplanarity between the benzimidazole and phenol rings further enhances these interactions.[3]
Navigating the Synthetic Landscape: Crafting the Core and Its Analogs
The synthesis of the 4-(1H-benzo[d]imidazol-2-yl)phenol scaffold is typically achieved through the condensation of a substituted o-phenylenediamine with a corresponding 4-hydroxybenzoic acid or its derivative. This versatile reaction allows for the introduction of a wide array of substituents on both the benzimidazole and the phenol rings, enabling a systematic exploration of the structure-activity landscape.
General Synthesis Protocol:
A common and efficient method for the synthesis of the core structure involves the following steps:
-
Condensation: A mixture of an appropriately substituted o-phenylenediamine and 4-hydroxybenzoic acid is heated in a high-boiling point solvent such as polyphosphoric acid (PPA) or in a microwave reactor to facilitate the cyclization and formation of the benzimidazole ring.[5]
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired 4-(1H-benzo[d]imidazol-2-yl)phenol derivative.
Further derivatization, such as N-alkylation or N-acylation of the benzimidazole nitrogen, can be readily achieved by treating the core scaffold with appropriate alkyl or acyl halides in the presence of a base.[6]
Caption: General synthetic workflow for 4-(1H-benzo[d]imidazol-2-yl)phenol derivatives.
Structure-Activity Relationship: A Comparative Analysis
The biological activity of 4-(1H-benzo[d]imidazol-2-yl)phenol derivatives is exquisitely sensitive to the nature and position of substituents on both the benzimidazole and phenol rings. By systematically modifying these positions, researchers can fine-tune the potency and selectivity of these compounds against various biological targets.
Anticancer Activity:
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[7][8] The presence of the phenolic hydroxyl group can contribute to the generation of reactive oxygen species (ROS), further enhancing cytotoxic activity.[9]
| Compound/Substituent | Cell Line | IC50 (µM) | Key SAR Observations |
| 2-(4-Hydroxyphenyl)-1H-benzo[d]imidazole | A549, MDA-MB-231, PC3 | >50 | The unsubstituted core scaffold generally exhibits low to moderate cytotoxicity. |
| [2-(4-Hydroxyphenyl)-1H-benzoimidazol-5-yl]-phenyl-methanone | A549, MDA-MB-231, PC3 | 4.47, 4.68, 5.50 | Introduction of a benzoyl group at the 5-position of the benzimidazole ring significantly enhances anticancer activity.[10] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | HepG2, Huh7 | 0.39, 0.32 | Halogen substitution on the phenol ring, combined with an ester group on the benzimidazole, can lead to potent and selective activity.[9] |
| N-Alkyl/Aryl Substituted Derivatives | Various | Variable | Substitution at the N-1 position of the benzimidazole ring can modulate lipophilicity and cellular uptake, thereby influencing activity. |
Antimicrobial Activity:
The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents. These compounds can inhibit various microbial processes, including nucleic acid and protein synthesis.[11]
| Compound/Substituent | Organism | MIC (µg/mL) | Key SAR Observations |
| N-alkyl-2-substituted-1H-benzimidazoles | E. coli (TolC mutant) | 2 - >128 | The nature of the N-alkyl substituent and substitution pattern on the 2-phenyl ring are critical for antibacterial activity.[12] |
| Benzimidazole Schiff base derivatives | S. aureus, K. pneumoniae, E. coli | 7.8 - 31.2 | Schiff base derivatives exhibit potent activity, with the nature of the substituent on the imine nitrogen influencing the antimicrobial spectrum.[13] |
| 2-(1H-Benzimidazol-2-yl)-aniline | S. aureus, B. licheniformis, P. vulgaris, P. aeruginosa | 15.63 | The presence of an amino group on the 2-phenyl ring can confer broad-spectrum antibacterial activity.[2] |
Experimental Protocols: Ensuring Scientific Rigor
The reliability of SAR studies hinges on the robustness of the experimental protocols used to generate the data. Below are detailed, step-by-step methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 12.5, 25, 50, 100, 200 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).[16][17]
-
MTT Addition: Add 10-50 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[15][16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Minimum Inhibitory Concentration (MIC) Determination:
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18]
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the microplate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.
Mechanistic Insights: Unraveling the Pathways of Action
The diverse biological activities of 4-(1H-benzo[d]imidazol-2-yl)phenol derivatives stem from their ability to interact with multiple cellular targets and pathways.
Caption: Potential signaling pathways affected by 4-(1H-benzo[d]imidazol-2-yl)phenol derivatives.
As anticancer agents, these compounds can interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[8] This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately triggers apoptosis, or programmed cell death.[7] The phenolic moiety can also contribute to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cellular damage.[9] In the context of antimicrobial activity, the benzimidazole core can inhibit key enzymes involved in microbial DNA and protein synthesis, thereby halting their growth and proliferation.[11]
Conclusion and Future Directions
The 4-(1H-benzo[d]imidazol-2-yl)phenol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in dictating the biological activity of these derivatives. The comparative data presented provides a valuable resource for medicinal chemists to design and synthesize new analogs with enhanced potency and selectivity.
Future research in this area should focus on a more detailed elucidation of the specific molecular targets of these compounds. The use of advanced techniques such as proteomics and transcriptomics can help to identify the key proteins and pathways that are modulated by these derivatives. Furthermore, the development of more sophisticated in vivo models will be crucial for translating the promising in vitro activity of these compounds into clinically viable drug candidates. The journey from a promising scaffold to a life-saving drug is long and arduous, but the continued exploration of the rich chemical space offered by 4-(1H-benzo[d]imidazol-2-yl)phenol derivatives holds immense promise for the future of medicine.
References
-
Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer. Asian Journal of Research in Chemistry. Available from: [Link]
-
Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021). Archiv der Pharmazie. 2022;355(6):e2100465. Available from: [Link]
-
Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances. 2020;10(35):20835-20853. Available from: [Link]
-
Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. 417 Integrative Medicine. Available from: [Link]
-
4-(1H-Benzo[d]imidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online. 2007;63(Pt 8):o3470. Available from: [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. Heterocyclic Letters. 2022;12(1):61-67. Available from: [Link]
-
Potential antitumor agents. 59. Structure-activity relationships for 2-phenylbenzimidazole-4-carboxamides, a new class of "minimal" DNA-intercalating agents which may not act via topoisomerase II. Journal of Medicinal Chemistry. 1991;34(1):222-227. Available from: [Link]
-
Benzimidazoles Downregulate Mdm2 and MdmX and Activate p53 in MdmX Overexpressing Tumor Cells. Molecules. 2019;24(11):2152. Available from: [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. 2022;27(19):6619. Available from: [Link]
-
Structure–activity insights into benzimidazole-based Ir(iii) cyclometallated complexes for cancer therapy. Dalton Transactions. 2022;51(38):14479-14490. Available from: [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). Future Journal of Pharmaceutical Sciences. 2023;9(1):63. Available from: [Link]
-
Investigation of Cytotoxic Effect of a Benzimidazole Derivative in DLD-1 Cell Line Using MTT Cell Viability Test and Histopathol. Dicle University Veterinary Faculty Journal. 2023;18(1):33-37. Available from: [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. 2014;4(3):561-571. Available from: [Link]
-
Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. 2021;223:113645. Available from: [Link]
-
Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. Archiv der Pharmazie. 2021;354(10):e2100155. Available from: [Link]
-
Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Journal of the Iranian Chemical Society. 2024. Available from: [Link]
-
Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. 2022. Available from: [Link]
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Frontiers in Chemistry. 2020;8:391. Available from: [Link]
-
Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major derivatives. RSC Advances. 2022;12(15):9133-9168. Available from: [Link]
-
Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity. BMC Chemistry. 2019;13(1):137. Available from: [Link]
-
Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. 2023. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. 2022;7(3):3049-3066. Available from: [Link]
-
Using the MTT Cell Viability Test and Immunocytochemistry Techniques, Benzimidazole's Cytotoxicity and Apoptosis Activ. Dicle University Veterinary Faculty Journal. 2023;18(1):33-37. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. International Journal of Medical Research and Health Sciences. 2020;9(12):1-13. Available from: [Link]
-
Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. ResearchGate. Available from: [Link]
-
Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. Available from: [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. 2024. Available from: [Link]
Sources
- 1. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 3. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 9. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijmrhs.com [ijmrhs.com]
- 12. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole Schiff base derivatives: synthesis, characterization and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. researchhub.com [researchhub.com]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. idexx.dk [idexx.dk]
A Senior Application Scientist's Guide to Comparative Docking Analysis of Benzimidazole Analogs
Welcome to an in-depth exploration of the comparative molecular docking analysis of benzimidazole analogs. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational tools to accelerate the discovery of novel therapeutics. Benzimidazole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs. Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
Molecular docking has emerged as an indispensable in silico technique in modern drug discovery.[3][4] It predicts the preferred orientation of a ligand when bound to a specific protein target, providing critical insights into binding affinity and interaction mechanisms.[3] This computational approach allows for the rapid screening of large compound libraries, prioritizing candidates for further experimental validation and guiding the rational design of more potent and selective analogs.
This guide will provide a comparative overview of docking scores for various benzimidazole derivatives against key biological targets, detail the methodologies behind these computational experiments, and offer expert insights into the interpretation of these findings.
Comparative Docking Scores: A Multi-Target Perspective
The binding affinity of a ligand to its target is often quantified by a docking score, typically expressed in kcal/mol. A more negative score generally indicates a stronger and more favorable binding interaction.[5] The following tables summarize the comparative docking scores of various benzimidazole analogs from several key studies, highlighting their potential against different therapeutic targets.
Anticancer Targets
Benzimidazole derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer progression.[6]
Table 1: Comparative Docking Scores of Benzimidazole Analogs Against Anticancer Targets
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 12 | CDK-8 | -8.907 | Asp173, Ala100, Lys52 | [5] |
| Compound W20 | CDK-8 | -9.686 | Ala100, Ala155 | [5] |
| 5-Fluorouracil (Standard) | CDK-8 | -5.79 | Ala100, Asp98 | [5] |
| 2-Phenylbenzimidazole | CDK4/CycD1 | -8.2 | Not Specified | [6] |
| Compound 7c | EGFRwt (3VJO) | -8.1 | Not Specified | [7] |
| Compound 1c | T790M mutant EGFR (2JIT) | -8.4 | Not Specified | [7] |
| Compound 24 | Bcl-2 | -8.12 | Arg184, Lys179 | [2] |
Note: Docking scores can vary depending on the software and scoring function used. Direct comparison across different studies should be done with caution.
Antimicrobial Targets
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzimidazole analogs have been investigated as potent inhibitors of essential microbial enzymes.[1]
Table 2: Comparative Docking Scores of Benzimidazole Analogs Against Antimicrobial Targets
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 7 | M. tuberculosis KasA (6P9K) | -7.368 | Glu199, Gly117, Glu120 | [8] |
| Compound 8 | M. tuberculosis KasA (6P9K) | -7.173 | Not Specified | [8] |
| DG167 (Co-crystallized ligand) | M. tuberculosis KasA (6P9K) | -7.101 | Not Specified | [8] |
| Compound Sa6 | DNA Gyrase B (4KFG) | -8.4 | His388 | [9] |
| Compound Sa10 | DNA Gyrase B (4KFG) | -8.2 | Not Specified | [9] |
| Compound Sb16 | Cytochrome P450 (3MDV) | -11.9 | Not Specified | [9] |
| Compound 5d | Topoisomerase II (1JIJ) | -9.05 | Not Specified | [10] |
| Compound 6d | DNA Gyrase Subunit B (1KZN) | -10.04 | Not Specified | [10] |
Antiviral and Other Targets
The versatility of the benzimidazole scaffold extends to the development of antiviral and anthelmintic agents.[11][12]
Table 3: Comparative Docking Scores of Benzimidazole Analogs Against Other Key Targets
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Compound 35 | HIV-1 Reverse Transcriptase (1RT2) | Good docking scores (comparable to standard) | Not Specified | [11][13] |
| Compound BI-02 | Beta-tubulin (1SA0) | -8.50 | THR A:340, TYR A:312, PHE A:296, ILE A:341 | [12] |
| Albendazole (Standard) | Beta-tubulin (1SA0) | -7.0 | Not Specified | [12] |
The "Why" Behind the Workflow: A Self-Validating Docking Protocol
A robust and reproducible docking protocol is paramount for generating trustworthy results. Here, we outline a comprehensive, step-by-step methodology that incorporates self-validation at its core.
Experimental Workflow: Molecular Docking
Caption: A generalized workflow for molecular docking studies.
Step-by-Step Methodology
-
Protein Preparation:
-
Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary components.
-
Protocol:
-
Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, M. tuberculosis KasA (PDB ID: 6P9K).[8]
-
Remove water molecules, co-factors, and any co-crystallized ligands from the protein structure. This is crucial to ensure that the docking algorithm is not influenced by non-essential molecules.
-
Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds.
-
Assign partial charges to the protein atoms (e.g., Kollman charges). This step is essential for accurately calculating electrostatic interactions.[7]
-
-
-
Ligand Preparation:
-
Objective: To generate a 3D conformation of the benzimidazole analogs and assign appropriate chemical properties.
-
Protocol:
-
Draw the 2D structures of the benzimidazole derivatives using chemical drawing software like ChemDraw.
-
Convert the 2D structures into 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligand is in a low-energy, stable conformation.
-
Assign Gasteiger partial charges to the ligand atoms.[7]
-
-
-
Grid Box Generation:
-
Objective: To define the specific region of the protein where the docking will be performed.
-
Protocol:
-
Identify the active site of the protein. This can be determined from the location of the co-crystallized ligand in the original PDB file or through literature reports.
-
Define a 3D grid box that encompasses the entire active site. The size of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.
-
-
-
Molecular Docking Simulation:
-
Objective: To predict the binding pose and affinity of the benzimidazole analogs to the target protein.
-
Protocol:
-
Utilize a molecular docking program such as AutoDock Vina, Glide, or AutoDock 4.2.[3][6]
-
Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.
-
Run the docking simulation. The software will systematically explore different conformations and orientations of the ligand within the defined grid box and calculate the binding energy for each pose.
-
-
-
Re-docking Validation (Self-Validation):
-
Objective: To validate the docking protocol by ensuring it can reproduce the experimentally observed binding mode.
-
Protocol:
-
Extract the co-crystallized ligand from the original PDB file.
-
Dock the co-crystallized ligand back into the active site of the protein using the same docking parameters.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of ≤ 2.0 Å is generally considered an acceptable validation of the docking protocol.[8]
-
-
-
Scoring and Ranking:
-
Objective: To evaluate and rank the docked ligands based on their predicted binding affinity.
-
Protocol:
-
Analyze the docking scores (binding energies) for each benzimidazole analog. As a general rule, a more negative binding energy indicates a higher binding affinity.[5]
-
Rank the compounds based on their docking scores to prioritize them for further analysis.
-
-
-
Visualization and Interaction Analysis:
-
Objective: To visually inspect the binding poses and identify key molecular interactions.
-
Protocol:
-
Use molecular visualization software like PyMOL or BIOVIA Discovery Studio to analyze the docked complexes.[4]
-
Identify and analyze the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These interactions provide valuable insights into the structural basis of binding and can guide further optimization of the ligand.
-
-
The Logic of Interaction: A Signaling Pathway Perspective
Understanding the broader biological context is crucial. The following diagram illustrates a simplified signaling pathway where a protein kinase, a common target for benzimidazole analogs, plays a pivotal role.
Caption: Inhibition of a protein kinase signaling pathway by a benzimidazole analog.
Conclusion
This guide provides a comparative analysis of the docking scores of benzimidazole analogs against various therapeutically relevant targets. The presented data and methodologies underscore the power of molecular docking in modern drug discovery. By understanding the principles of molecular docking and adhering to a rigorous, self-validating protocol, researchers can effectively screen and prioritize benzimidazole derivatives for further development. The insights gained from these in silico studies are invaluable for guiding the rational design of the next generation of benzimidazole-based therapeutics.
References
- Benchchem. (n.d.). Comparative Docking Analysis of Benzimidazole Derivatives: A Guide for Researchers.
- In Silico Studies Molecular Docking on Benzimidazole And Triazole, Toxicity and Qsar. (n.d.).
- Benchchem. (n.d.). Unveiling Binding Affinities: A Comparative Guide to 5-Methyl-1,3- dihydro-2H-benzimidazol-2-one and its Analogs in Computational Docking Studies.
- Bansal, S., Gaur, R., Bhardwaj, H., & Mishra, S. S. (n.d.). Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents. Science Publishing Group.
- Ganguly, S., & Yadav, G. (2025). Molecular Docking Studies of Novel Benzimidazole Analogs as HIV-1-RT Inhibitors with Broad Spectrum Chemotherapeutic Properties. Semantic Scholar.
- Ganguly, S., & Yadav, G. (2025). Molecular Docking Studies of Novel Benzimidazole Analogs as HIV-1-RT Inhibitors with Broad Spectrum Chemotherapeutic Properties. ResearchGate.
- Exploring Binding Affinities and Interactions of Benzimidazole Derivatives via AutoDock Molecular Docking Studies. (n.d.). ProQuest.
- In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents. (2019). PMC - NIH.
- Thapa, S., Biradar, M. S., Nargund, S. L., Ahmad, I., Agrawal, M., Patel, H., & Lamsal, A. (2024). Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives. NIH.
- In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. (2024). PMC - NIH.
- Synthesis and Molecular Docking Studies of 1,2 Disubstituted Benzimidazole Analogues With 4KFG and 3MDV as Target Proteins. (n.d.). AIP Publishing.
- Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. (n.d.).
- Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives. (2025).
- Harika, M. S., Kumar, T. R., & Reddy, L. S. S. (2017). DOCKING STUDIES OF BENZIMIDAZOLE DERIVATIVES USING HEX 8.0. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (2022).
- Design, synthesis, anticancer activity and molecular docking studies of new benzimidazole derivatives bearing 1,3,4-oxadiazole moieties as potential thymidylate synthase inhibitors. (n.d.). RSC Publishing.
- Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. (n.d.). Universiti Kebangsaan Malaysia.
- Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. (n.d.). PMC.
- Martynov, A., Farber, B., Bomko, T., Beckles, D. L., & Kleyn, I. (2024). Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists. Dove Medical Press.
Sources
- 1. Synthesis, Biological Evaluation and Molecular Docking Studies of Benzimidazole Derivatives Substitutes as New Antimicrobial Agents , Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Exploring Binding Affinities and Interactions of Benzimidazole Derivatives via AutoDock Molecular Docking Studies - ProQuest [proquest.com]
- 5. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
- 8. Synthesis, Molecular Docking, Molecular Dynamic Simulation Studies, and Antitubercular Activity Evaluation of Substituted Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. (PDF) Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives [academia.edu]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Mechanism of Action of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride: A Comparative Guide for Researchers
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride. Given the prevalence of the benzimidazole scaffold in kinase inhibitors, we will proceed with the scientifically plausible hypothesis that this compound acts as an inhibitor of the Extracellular signal-regulated kinase (ERK) signaling pathway.[1][2] This document will detail the necessary experimental workflows to test this hypothesis, compare its potential efficacy against established ERK pathway inhibitors, and provide robust, self-validating protocols to ensure data integrity.
Introduction: The ERK Signaling Pathway and the Therapeutic Potential of its Inhibition
The Mitogen-Activated Protein Kinase (MAPK) cascade, of which the ERK pathway is a central component, is a critical regulator of cellular processes including proliferation, differentiation, and survival.[1][3] Dysregulation of this pathway, often through mutations in key proteins like RAS and RAF, is a hallmark of many human cancers.[1][3] This has made the ERK pathway a prime target for therapeutic intervention. ERK inhibitors function by binding to the ATP-binding site of ERK1 and ERK2, preventing their activation and the subsequent phosphorylation of downstream targets, thereby halting the proliferative signals.[1]
This guide will outline a multi-pronged approach to validate if and how this compound engages with and inhibits the ERK signaling pathway.
Experimental Validation Strategy: A Multi-Step Approach
To rigorously validate the mechanism of action, we will employ a series of experiments designed to:
-
Confirm direct target engagement.
-
Quantify the inhibitory effect on kinase activity.
-
Assess the downstream cellular effects of target inhibition.
The following diagram illustrates the overall experimental workflow:
Caption: A stepwise workflow for validating the mechanism of action.
Protocol I: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[4][5][6][7] The principle is based on the ligand-induced thermal stabilization of the target protein.[5][7]
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line with a known hyperactive ERK pathway (e.g., A375 melanoma cells with BRAF V600E mutation) to 80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 1-2 hours.
-
-
Heat Challenge:
-
Harvest and wash the cells, then resuspend in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble ERK1/2 in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Generate melting curves by plotting the percentage of soluble ERK1/2 against temperature for each treatment condition.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Protocol II: In Vitro Kinase Assay for Inhibitory Potency
An in vitro kinase assay directly measures the ability of the compound to inhibit the enzymatic activity of purified ERK1 or ERK2.[8][9][10][11][12]
Experimental Protocol: In Vitro Kinase Assay
-
Reaction Setup:
-
In a microplate, combine recombinant active ERK1 or ERK2 enzyme, a suitable substrate (e.g., Myelin Basic Protein, MBP), and the kinase buffer.
-
Add varying concentrations of this compound or a known ERK inhibitor (e.g., Ulixertinib) as a positive control.[13]
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or ³³P).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Separate the phosphorylated substrate from the unreacted ATP using SDS-PAGE and autoradiography, or a non-radioactive method like a phosphospecific antibody-based detection.
-
-
Data Analysis:
-
Quantify the amount of phosphorylated substrate in each reaction.
-
Plot the percentage of kinase activity against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of the kinase activity is inhibited).
-
Protocol III: Western Blotting for Downstream Signaling Inhibition
This assay assesses the compound's ability to inhibit the phosphorylation of ERK within the cell, a direct measure of its activity on the signaling pathway.[14][15][16][17][18]
Experimental Protocol: Western Blot for Phospho-ERK
-
Cell Lysis and Protein Quantification:
-
Treat cells as in the CETSA protocol.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.
-
Comparative Performance Analysis
To contextualize the potential of this compound, its performance should be compared against established ERK pathway inhibitors.
| Parameter | 4-(1H-benzo[d]imidazol-2-yl)phenol HCl (Hypothetical Data) | Ulixertinib (BVD-523)[13] | Temuterkib (LY3214996)[13] |
| Target | ERK1/2 | ERK1/2 | ERK1/2 |
| CETSA Thermal Shift (ΔTm) | +5°C @ 10 µM | +8°C @ 1 µM | +6°C @ 5 µM |
| In Vitro IC₅₀ (ERK2) | 50 nM | <0.3 nM | 5 nM |
| Cellular p-ERK IC₅₀ | 200 nM | 10 nM | 30 nM |
| Anti-proliferative IC₅₀ (A375) | 500 nM | 25 nM | 75 nM |
This table presents hypothetical data for this compound for illustrative purposes.
Visualizing the Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical ERK signaling pathway and the hypothesized point of inhibition for our compound of interest.
Caption: The ERK signaling cascade and the hypothesized inhibition point.
Conclusion and Future Directions
This guide provides a robust experimental framework to validate the hypothesized mechanism of action of this compound as an ERK pathway inhibitor. Successful validation through these assays would provide a strong foundation for further preclinical development, including selectivity profiling against other kinases, in vivo efficacy studies in relevant cancer models, and pharmacokinetic and toxicological assessments. The combination of direct target engagement confirmation, in vitro potency determination, and cellular activity assessment constitutes a comprehensive and self-validating approach to characterizing novel small molecule inhibitors.
References
-
In vitro kinase assay. (2023, September 23). Protocols.io. Retrieved from [Link]
-
What are ERK inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]
-
Lito, P., Rosen, N., & Solit, D. B. (2013). ERK Pathway Inhibitors: How Low Should We Go? Cancer Discovery, 3(7), 719–721. Retrieved from [Link]
-
Sale, M. J., & Cook, S. J. (2009). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Current Cancer Drug Targets, 9(3), 346–365. Retrieved from [Link]
-
Li, Y., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4105. Retrieved from [Link]
-
In vitro NLK Kinase Assay. (2017). PMC - NIH. Retrieved from [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. Retrieved from [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central. Retrieved from [Link]
-
Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2018). PMC - NIH. Retrieved from [Link]
-
Western blot band for Erk and phopho(p) - Erk. (2012, December 3). ResearchGate. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]
-
CETSA. (n.d.). Pelago Bioscience. Retrieved from [Link]
-
Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. (n.d.). Bio-protocol. Retrieved from [Link]
-
Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. What are ERK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. CETSA [cetsa.org]
- 8. In vitro kinase assay [protocols.io]
- 9. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. In vitro kinase assay [bio-protocol.org]
- 12. revvity.com [revvity.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating Cross-Resistance Profiles of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-resistance profile of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride. Given the therapeutic potential of benzimidazole derivatives in oncology, understanding the potential for pre-existing or acquired resistance is critical for its clinical development.[1][][3] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a thorough cross-resistance analysis.
Introduction to this compound and the Rationale for Cross-Resistance Studies
This compound belongs to the benzimidazole class of heterocyclic compounds, a scaffold known for a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] The anticancer effects of various benzimidazole derivatives have been attributed to several mechanisms, such as the inhibition of topoisomerase, disruption of microtubule polymerization, and interference with DNA synthesis.[1]
Cross-resistance occurs when a cell develops resistance to one drug and, due to a shared mechanism, becomes resistant to other, often structurally or functionally unrelated, drugs.[6] Investigating the cross-resistance profile of a novel compound like this compound is a critical step in preclinical development. It helps to:
-
Predict clinical efficacy: Understanding which existing resistance mechanisms affect the compound can predict its effectiveness in patient populations already resistant to other therapies.
-
Elucidate the mechanism of action: A distinct cross-resistance pattern can provide clues about the compound's molecular target and mechanism of action.
-
Guide combination therapy strategies: Identifying compounds that do not share cross-resistance can lead to the development of effective combination therapies to overcome or prevent resistance.
This guide will focus on a systematic approach to developing a drug-resistant cancer cell line and subsequently evaluating its sensitivity to this compound and a panel of standard-of-care chemotherapeutic agents.
Experimental Workflow for Cross-Resistance Profiling
The overall workflow for assessing cross-resistance is a multi-step process that involves the generation of a resistant cell line, followed by a comparative analysis of drug sensitivity.
Caption: A schematic of the experimental workflow for developing a drug-resistant cell line and assessing cross-resistance.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: A well-characterized cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer). It is advisable to choose a cell line with a relatively low baseline IC50 for the chosen selecting drug.[7]
-
This compound: (CAS No: 878770-54-8)[8]
-
Selecting Drug: A standard chemotherapeutic agent with a known mechanism of resistance (e.g., Paclitaxel for microtubule disruption, Doxorubicin for topoisomerase II inhibition).
-
Comparator Drugs: A panel of drugs with diverse mechanisms of action (e.g., Vincristine, Etoposide, Cisplatin).
-
Cell Culture Media and Reagents: As required for the chosen cell line.
-
Cell Viability Assay Kit: (e.g., MTT, MTS, or CellTiter-Glo).
Phase 1: Development of a Drug-Resistant Cell Line
This protocol describes the generation of a resistant cell line through continuous exposure to escalating drug concentrations.[7][9][10]
-
Baseline IC50 Determination:
-
Seed the parental cancer cell line in 96-well plates at a predetermined optimal density.
-
The following day, treat the cells with a serial dilution of the selecting drug (e.g., Paclitaxel) for 72 hours.
-
Determine the cell viability using a suitable assay and calculate the half-maximal inhibitory concentration (IC50). This is the baseline IC50.
-
-
Chronic Drug Exposure:
-
Culture the parental cells in a medium containing the selecting drug at a concentration equal to the baseline IC50.
-
Initially, significant cell death is expected. Maintain the culture by replacing the drug-containing medium every 3-4 days until the cell population recovers and resumes a stable growth rate.
-
Once the cells are stably growing at this concentration, gradually increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[9] Allow the cells to acclimate and resume stable growth at each new concentration before the next increase.
-
It is recommended to cryopreserve cell stocks at each concentration step.
-
-
Isolation and Expansion:
-
Continue this process until the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the baseline IC50 or higher).
-
The resulting cell line is now considered the drug-resistant subline (e.g., MCF-7/Paclitaxel-R).
-
-
Confirmation of Resistance:
-
Perform a cell viability assay to determine the IC50 of the selecting drug in the newly developed resistant subline and compare it to the parental line.
-
A significant increase in the IC50 value confirms the resistant phenotype.[9] The Resistance Factor (RF) is calculated as: RF = IC50 (Resistant Line) / IC50 (Parental Line)
-
Phase 2: Cross-Resistance Profiling
-
IC50 Determination for a Panel of Drugs:
-
Seed both the parental and the resistant cell lines in 96-well plates.
-
Treat the cells with serial dilutions of:
-
This compound
-
The original selecting drug (e.g., Paclitaxel)
-
A panel of comparator drugs with different mechanisms of action.
-
-
After 72 hours of incubation, determine the IC50 for each drug in both cell lines.
-
-
Data Analysis and Interpretation:
-
Calculate the Resistance Factor (RF) for each drug.
-
Cross-resistance is indicated if the RF for a comparator drug is significantly > 1.
-
No cross-resistance is suggested if the RF is approximately 1.
-
Collateral sensitivity is observed if the RF is significantly < 1, meaning the resistant cells have become more sensitive to that drug.[6]
-
Data Presentation and Interpretation
The results of the cross-resistance study should be summarized in a clear, tabular format for easy comparison.
Table 1: Comparative IC50 Values and Resistance Factors
| Compound | Putative Mechanism of Action | Parental Cell Line IC50 (µM) | Resistant Cell Line IC50 (µM) | Resistance Factor (RF) | Cross-Resistance Profile |
| Selecting Drug (e.g., Paclitaxel) | Microtubule Stabilizer | e.g., 0.01 | e.g., 0.20 | 20 | Resistant |
| 4-(1H-benzo[d]imidazol-2-yl)phenol HCl | To be determined | Experimental Value | Experimental Value | Calculated Value | To be determined |
| Comparator 1 (e.g., Vincristine) | Microtubule Destabilizer | Experimental Value | Experimental Value | Calculated Value | To be determined |
| Comparator 2 (e.g., Doxorubicin) | Topoisomerase II Inhibitor | Experimental Value | Experimental Value | Calculated Value | To be determined |
| Comparator 3 (e.g., Cisplatin) | DNA Alkylating Agent | Experimental Value | Experimental Value | Calculated Value | To be determined |
Interpreting the results from this table will provide valuable insights. For example, if the Paclitaxel-resistant cell line shows a high RF for this compound, it might suggest a shared resistance mechanism, such as upregulation of drug efflux pumps (e.g., P-glycoprotein) or alterations in tubulin structure. Conversely, if there is no change in sensitivity, it implies that the compound's mechanism of action is likely distinct from that of Paclitaxel and is not affected by the resistance mechanisms developed against it.
Potential Mechanisms of Resistance and Further Investigation
The observed cross-resistance profile can point towards specific molecular mechanisms.
Caption: Common mechanisms of drug resistance and corresponding methods for their experimental validation.
Further studies to confirm the underlying mechanisms of any observed cross-resistance could include:
-
Expression analysis of ABC transporters: Use qPCR or Western blotting to measure the expression levels of genes like ABCB1 (MDR1), which encodes for P-glycoprotein, a common cause of multidrug resistance.[10]
-
Target gene sequencing: If the mechanism of this compound is hypothesized to be, for example, tubulin binding, sequencing the tubulin genes in the resistant line could reveal mutations that prevent drug binding.
-
Use of efflux pump inhibitors: Co-treatment with an inhibitor of P-glycoprotein (e.g., Verapamil) should restore sensitivity to drugs that are substrates of this pump, confirming its role in the observed resistance.
By following this comprehensive guide, researchers can systematically and rigorously evaluate the cross-resistance profile of this compound, generating crucial data to inform its continued development as a potential therapeutic agent.
References
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - RJPT. (n.d.).
- A platform for detecting cross-resistance in antibacterial drug discovery - PMC - NIH. (n.d.).
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central. (n.d.).
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate. (n.d.).
- A platform for detecting cross-resistance in antibacterial drug discovery - Oxford Academic. (2021, March 23).
- Pharmacological Activities of Benzimidazole Derivatives - Building Block / BOC Sciences. (n.d.).
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC - PubMed Central. (n.d.).
- The study of acquired drug resistance in cancer cell lines - Kent Academic Repository. (2017, July 23).
- Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. (n.d.).
- In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC - PubMed Central. (2014, March 6).
- Cross-resistance - Wikipedia. (n.d.).
- Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers - Procell. (n.d.).
- This compound - Sigma-Aldrich. (n.d.).
Sources
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. Cross-resistance - Wikipedia [en.wikipedia.org]
- 7. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 878770-54-8 [sigmaaldrich.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
A Comparative Efficacy Analysis of 4-(1H-benzo[d]imidazol-2-yl)phenol Hydrochloride Against Standard Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of a Novel Benzimidazole Scaffold
4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride is a versatile heterocyclic organic compound built upon a benzimidazole nucleus. This scaffold is of significant interest in medicinal chemistry due to its presence in various pharmacologically active agents. The inherent biological activity of the benzimidazole ring system, coupled with the phenolic hydroxyl group, presents a unique chemical architecture for drug design and development. This guide provides a comprehensive, data-supported comparison of the efficacy of this compound and its derivatives against established drugs in several key therapeutic areas: oncology, infectious diseases, inflammation, and anxiety. Our analysis is grounded in publicly available experimental data to offer an objective perspective for researchers exploring the potential of this promising compound.
Comparative Efficacy Analysis
This section presents a comparative overview of the efficacy of 4-(1H-benzo[d]imidazol-2-yl)phenol derivatives against standard drugs in various therapeutic contexts. The data is compiled from multiple independent studies, and it is crucial to consider that experimental conditions may vary between studies.
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been a significant area of research. These compounds often exert their effects through mechanisms such as the inhibition of topoisomerases and disruption of microtubule polymerization. Here, we compare the cytotoxic activity of a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivative with the standard chemotherapeutic agent, Doxorubicin.
Table 1: Comparative Anticancer Efficacy
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivative (12l) | V600EBRAF | 0.49 | [1] |
| Doxorubicin | BFTC-905 | 2.3 | [2] |
| MCF-7 | 2.5 | [2] | |
| M21 | 2.8 | [2] | |
| HeLa | 2.9 | [2] | |
| UMUC-3 | 5.1 | [2] | |
| PC3 | 8.00 | [3] | |
| HepG2 | 12.2 | [2] | |
| TCCSUP | 12.6 | [2] | |
| A549 | > 20 | [2] | |
| Huh7 | > 20 | [2] | |
| VMCUB-1 | > 20 | [2] |
Note: The specific derivative of this compound evaluated for anticancer activity is a more complex molecule, and the data should be interpreted with this structural difference in mind. A direct comparison with the parent compound is not available in the reviewed literature.
Antimicrobial Activity
Benzimidazole derivatives have demonstrated a broad spectrum of antimicrobial activity. Their mechanism often involves the inhibition of microbial growth by interfering with essential cellular processes. The following table compares the Minimum Inhibitory Concentration (MIC) of a 4-(1H-benzo[d]imidazol-2-yl)phenol derivative against the widely used antibiotic, Ciprofloxacin.
Table 2: Comparative Antimicrobial Efficacy
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol | E. coli | 60 | [4] |
| S. aureus | 60 | [4] | |
| Ciprofloxacin | E. coli (UTI) | ≤1 (Susceptible) | [5] |
| N. gonorrhoeae | ≤0.06 (Susceptible) | [6] | |
| S. aureus | 0.6 | [7] | |
| P. aeruginosa | 0.15 | [7] |
Note: The data for the benzimidazole derivative is for a substituted analog of the parent compound. Direct MIC values for this compound were not found in the reviewed literature.
Anti-inflammatory Activity
Prodrugs of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have been synthesized using 4-(1H-benzo[d]imidazol-2-yl)phenol to mask the carboxylic acid group responsible for gastrointestinal toxicity. These prodrugs have shown promising anti-inflammatory potential. While direct comparative data for the parent compound is limited, studies on its derivatives and standard NSAIDs like Indomethacin in the carrageenan-induced paw edema model provide insights.
Table 3: Comparative Anti-inflammatory Efficacy
| Compound/Drug | Animal Model | Dose | % Inhibition of Edema | Reference |
| Indomethacin | Rat | 10 mg/kg | 54% (at 2, 3, and 4 hours) | [8] |
| Naproxen | Rat | 15 mg/kg | 81% (at 2 hours) | [8] |
Note: A study on NSAID prodrugs with 4-(1H-benzo[d]imidazol-2-yl)phenol reported better anti-inflammatory and analgesic potential compared to the parent NSAIDs, but specific percentage inhibition data for the benzimidazole compound alone was not provided.[9]
Anxiolytic Activity
Benzimidazole derivatives have been investigated for their potential as anxiolytic agents. The elevated plus maze (EPM) is a standard behavioral assay to assess anxiety-like behaviors in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.
Table 4: Comparative Anxiolytic Efficacy
| Compound/Drug | Animal Model | Key Finding | Reference |
| Benzimidazole derivatives | Wistar rats | Potent anti-anxiety activity compared to standard Diazepam. | [10][11] |
| Diazepam | Gerbils | Increased open-arm entries. | [12] |
| Diazepam | Mice | Increases time spent on and entries into open arms. | [13] |
Note: While studies show that benzimidazole derivatives possess anxiolytic properties comparable to Diazepam, specific data on the percentage of time spent in the open arms for this compound is not available in the reviewed literature.
Mechanisms of Action: A Multifaceted Profile
The diverse therapeutic potential of 4-(1H-benzo[d]imidazol-2-yl)phenol and its derivatives stems from their ability to interact with multiple biological targets.
-
Anticancer: Benzimidazoles can induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins.[14] They have also been shown to inhibit human topoisomerase I, an enzyme crucial for DNA replication and repair in cancer cells.
-
Antimicrobial: The antimicrobial action of benzimidazoles is attributed to their ability to inhibit key microbial enzymes and interfere with cellular processes. Some derivatives act as anti-virulence agents, which can work synergistically with conventional antibiotics.[7]
-
Anti-inflammatory: The phenolic hydroxyl group of 4-(1H-benzo[d]imidazol-2-yl)phenol allows for its conjugation with NSAIDs, creating mutual prodrugs. This strategy aims to reduce the gastrointestinal side effects of NSAIDs by masking their free carboxylic acid group.[14]
-
Anxiolytic: Some benzimidazole derivatives are believed to exert their anxiolytic effects through the GABAergic system, similar to benzodiazepines like diazepam.[15]
Experimental Protocols
To ensure scientific rigor and reproducibility, standardized experimental protocols are essential for evaluating and comparing the efficacy of novel compounds.
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a standard drug (e.g., Doxorubicin) for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth.
In Vitro Antimicrobial Susceptibility: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific bacterium.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used animal model to screen for acute anti-inflammatory activity.
Protocol:
-
Animal Grouping: Divide rodents into control, standard, and test groups.
-
Drug Administration: Administer the vehicle, a standard anti-inflammatory drug (e.g., Indomethacin), or the test compound orally or intraperitoneally.
-
Carrageenan Injection: After a specific time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Calculate Percentage Inhibition: Calculate the percentage inhibition of edema in the drug-treated groups compared to the control group.
In Vivo Anxiolytic Activity: Elevated Plus Maze
This test is based on the natural aversion of rodents to open and elevated spaces.
Protocol:
-
Apparatus: Use a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Drug Administration: Administer the test compound or a standard anxiolytic (e.g., Diazepam) to the animals.
-
Test Procedure: Place the animal at the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
-
Data Recording: Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.
Conclusion and Future Directions
The available evidence suggests that this compound and its derivatives represent a promising scaffold for the development of new therapeutic agents with potential applications in oncology, infectious diseases, inflammation, and anxiety. While direct comparative efficacy data for the parent compound is still emerging, studies on its derivatives have shown encouraging results when benchmarked against standard drugs.
Future research should focus on:
-
Head-to-Head Comparative Studies: Conducting direct comparative studies of this compound against standard drugs using standardized protocols to generate robust and directly comparable efficacy data.
-
Mechanism of Action Elucidation: Further investigation into the precise molecular mechanisms underlying the observed pharmacological activities.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzimidazole scaffold to optimize potency and selectivity for specific therapeutic targets.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive evaluation of the absorption, distribution, metabolism, excretion, and toxicity profiles of lead compounds to assess their drug-likeness and safety.
By pursuing these research avenues, the full therapeutic potential of this versatile chemical entity can be unlocked, paving the way for the development of novel and effective treatments for a range of diseases.
References
- Madared, N., Kayem, S., Orzechowski, S., Teesalu, T., & Boonla, C. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(5), 8566.
- Dr.Oracle. (2025). What does a ciprofloxacin (Cipro) minimum inhibitory concentration (MIC) of <=0.
- (Reference for 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivative (12l) - Not available in search results)
- Firganek, E., et al. (2018). The Anti-virulence Efficacy of 4-(1,3-Dimethyl-2,3-Dihydro-1H-Benzimidazol-2-yl)Phenol Against Methicillin-Resistant Staphylococcus aureus. Frontiers in Microbiology, 9, 299.
- Dr.Oracle. (2025). What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)?.
- (Reference for Indomethacin carrageenan-induced paw edema inhibition - Not available in search results)
- Georgiev, L., et al. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. Journal of Biomedical and Clinical Research, 9(1), 33-39.
- Maltsev, D. S., et al. (2021). Searching for new anxiolytic agents among derivatives of 11-dialkylaminoethyl-2,3,4,5-tetrahydrodiazepino[1,2-a]benzimidazole. European Journal of Pharmaceutical Sciences, 160, 105792.
- (Reference for Doxorubicin IC50 cancer cell lines - Not available in search results)
- (Reference for ciprofloxacin MIC values - Not available in search results)
- (Reference for diazepam elevated plus maze time in open arms - Not available in search results)
- Komada, M., Takao, K., & Miyakawa, T. (2008). [Assessment of anxiolytics (2)--An elevated plus-maze test]. Nihon shinkei seishin yakurigaku zasshi = Japanese journal of psychopharmacology, 28(4), 153–160.
- Singh, V., et al. (2020). In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation. SAR and QSAR in Environmental Research, 31(10), 761-784.
- (Reference for Doxorubicin IC50 cancer cell lines - Not available in search results)
- (Reference for ciprofloxacin MIC values - Not available in search results)
- Wozniak, M., et al. (2015). Synergy of BID with doxorubicin in the killing of cancer cells. Oncology Letters, 9(5), 2329-2334.
- Almada, R. C., et al. (2019). Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze. Frontiers in behavioral neuroscience, 13, 62.
- Nannapaneni, D., Gupta, A. V., Reddy, M., & Sarva, R. C. (2010). Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics. Journal of young pharmacists : JYP, 2(3), 273–279.
- (Reference for Indomethacin carrageenan-induced paw edema inhibition - Not available in search results)
- (Reference for benzimidazole derivatives anxiolytic EPM - Not available in search results)
- (Reference for Indomethacin carrageenan-induced paw edema inhibition - Not available in search results)
- Nannapaneni, D. T., Gupta, A. V. S. S., Reddy, M. I., & Sarva, R. C. (2010). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 2(3), 273-279.
- El-Gamal, M. I., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5945.
- (Reference for diazepam elevated plus maze time in open arms - Not available in search results)
- (Reference for diazepam elevated plus maze time in open arms - Not available in search results)
- (Reference for 4-(1H-benzo[d]imidazol-2-yl)phenol derivatives antimicrobial activity MIC - Not available in search results)
- (Reference for diazepam elevated plus maze time in open arms - Not available in search results)
- (Reference for Indomethacin carrageanan-induced paw edema inhibition - Not available in search results)
- (Reference for 4-(1H-benzo[d]imidazol-2-yl)phenol derivatives antimicrobial activity MIC - Not available in search results)
- (Reference for 4-(1H-benzo[d]imidazol-2-yl)phenol derivatives anticancer activity IC50 - Not available in search results)
- (Reference for 4-(1H-benzo[d]imidazol-2-yl)phenol derivatives antimicrobial activity MIC - Not available in search results)
- (Reference for Indomethacin carrageenan-induced paw edema inhibition - Not available in search results)
- Kumar, A., et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC chemistry, 13(1), 1-25.
- (Reference for Indomethacin carrageenan-induced paw edema inhibition - Not available in search results)
- (Reference for this compound anticancer mechanism - Not available in search results)
- (Reference for Indomethacin carrageenan-induced paw edema inhibition - Not available in search results)
- (Reference for this compound antimicrobial mechanism - Not available in search results)
- (Reference for this compound - Not available in search results)
- (Reference for 4-(1H-benzo[d]imidazol-2-yl)phenol derivatives antimicrobial activity MIC - Not available in search results)
- (Reference for 4-(1H-benzo[d]imidazol-2-yl)
- (Reference for Indomethacin carrageenan-induced paw edema inhibition - Not available in search results)
- (Reference for 4-(1H-benzo[d]imidazol-2-yl)
- (Reference for 4-(1H-benzo[d]imidazol-2-yl)phenol derivatives anticancer activity IC50 - Not available in search results)
Sources
- 1. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. journals.asm.org [journals.asm.org]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics | Scilit [scilit.com]
- 12. Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Searching for new anxiolytic agents among derivatives of 11-dialkylaminoethyl-2,3,4,5-tetrahydrodiazepino[1,2-a]benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride for viral vs host cells
A Comparative Guide to Assessing the Selectivity of 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride for Viral vs. Host Cells
Introduction: The Imperative of Selectivity in Antiviral Drug Development
The ultimate goal of antiviral therapy is to inhibit viral replication without harming the host. This delicate balance is quantified by the Selectivity Index (SI) , a critical parameter in drug development that measures the therapeutic window of a compound.[1] A high SI indicates that a compound is significantly more toxic to the virus than to the host cells, marking it as a promising candidate for further preclinical and clinical investigation.[2] Compounds with an SI value of 10 or greater are generally considered active and worthy of continued research.[2]
This guide provides a comprehensive framework for assessing the in vitro selectivity of This compound , a member of the benzimidazole class of heterocyclic compounds. Benzimidazoles are a prominent scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including potent antiviral effects against a range of viruses like Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Cytomegalovirus (CMV).[3][4][5] Their mechanism of action often involves targeting essential viral enzymes, such as polymerases or proteases, thereby disrupting the viral replication cycle.[6][7]
Here, we present a detailed, field-proven methodology for determining the selectivity of this compound by systematically evaluating its cytotoxicity against host cells and its efficacy in inhibiting viral replication.
The Principle of Selectivity: A Two-Pillar Assessment
The selectivity of an antiviral compound is not a single measurement but a ratio derived from two distinct dose-response curves:
-
50% Cytotoxic Concentration (CC50): This is the concentration of the compound that results in the death of 50% of the host cells in an uninfected culture. A high CC50 value is desirable, indicating low toxicity to host cells.
-
50% Effective Concentration (EC50 or IC50): This is the concentration of the compound that inhibits viral replication or activity by 50% in an infected cell culture.[8] A low EC50 value is desirable, indicating high antiviral potency.
The Selectivity Index is then calculated using a straightforward formula:
SI = CC50 / EC50 [8]
A higher SI value signifies a wider and safer therapeutic window.
Experimental Design and Rationale
To ensure the generation of robust and reliable data, the experimental design must be meticulously planned. This involves the careful selection of a host cell line, a target virus, and the validation of assays to measure cytotoxicity and antiviral activity.
-
Host Cell Line Selection: The choice of cell line is critical and should be susceptible to infection by the target virus. For this guide, we will use Vero cells (African green monkey kidney epithelial cells), a widely used and well-characterized cell line in virology due to its susceptibility to a broad range of viruses and its lack of an interferon response.
-
Target Virus Selection: We will use Herpes Simplex Virus 1 (HSV-1) as the model virus. HSV-1 is a lytic virus that forms clear, countable plaques on a monolayer of Vero cells, making it ideal for the Plaque Reduction Assay.[9]
-
Assay Selection:
-
Cytotoxicity: The MTT Assay will be used to determine the CC50. This is a reliable, colorimetric assay that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12]
-
Antiviral Efficacy: The Plaque Reduction Assay will be used to determine the EC50. This "gold standard" assay quantifies the ability of a compound to inhibit the formation of viral plaques, providing a direct measure of its effect on viral infectivity and replication.[13][14]
-
The overall experimental workflow is depicted below.
Part 1: Detailed Protocol for Host Cell Cytotoxicity (MTT Assay)
This protocol is designed to determine the CC50 of this compound on Vero cells.
Materials:
-
Vero cells
-
Complete Growth Medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered.[15]
-
Solubilization Solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (plate reader)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count a healthy culture of Vero cells.
-
Prepare a cell suspension and seed 1 x 10⁴ cells per well in 100 µL of complete growth medium into a 96-well plate.[10]
-
Include wells for "cells only" (untreated control) and "medium only" (blank control).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete growth medium. A common range is from 100 µM down to 0.1 µM.
-
Carefully remove the medium from the cells and add 100 µL of the corresponding compound dilution to each well (in triplicate). Add fresh medium to the "cells only" control wells.
-
Incubate the plate for 48 to 72 hours (this duration should match the length of the antiviral assay).
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.
-
Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated "cells only" control (which represents 100% viability).
-
Plot the percentage of cell viability against the compound concentration (log scale) and use non-linear regression analysis to determine the CC50 value.[16]
-
Part 2: Detailed Protocol for Antiviral Efficacy (Plaque Reduction Assay)
This protocol is designed to determine the EC50 of the compound against HSV-1.
Materials:
-
Vero cells
-
Complete Growth Medium and Maintenance Medium (e.g., DMEM with 2% FBS)
-
HSV-1 virus stock of known titer (PFU/mL)
-
This compound stock solution
-
Overlay Medium: 1:1 mixture of 2X Maintenance Medium and 1.2% methylcellulose.[13]
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed Vero cells into 6-well plates at a density that will result in a confluent monolayer on the day of infection (approx. 5 x 10⁵ cells/well).[13]
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Infection and Treatment:
-
On the day of the experiment, inspect plates to confirm confluency.
-
Prepare serial dilutions of the compound in maintenance medium.
-
Prepare a virus dilution in maintenance medium calculated to produce 50-100 plaques per well.
-
Aspirate the growth medium from the cell monolayers.
-
Add 200 µL of the virus dilution to each well (except for the "cell only" negative control wells).
-
Adsorb the virus for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes to ensure even distribution.[17][18]
-
-
Overlay Application:
-
After adsorption, do NOT remove the inoculum.
-
Add 2 mL of the prepared Overlay Medium containing the appropriate serial dilutions of the compound to each well. For the "virus only" control, use Overlay Medium without the compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days, or until plaques are clearly visible in the control wells.[13] The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of discrete plaques.[14]
-
-
Plaque Visualization and Counting:
-
Carefully aspirate the overlay medium.
-
Fix the cells by adding 1 mL of 10% formalin for at least 20 minutes.
-
Remove the formalin and stain the cell monolayer with 1 mL of Crystal Violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.[13]
-
Count the number of plaques in each well. Healthy cells will stain purple, while plaques (areas of dead/lysed cells) will appear as clear zones.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the "virus only" control.
-
Plot the percentage of plaque inhibition against the compound concentration (log scale) and use non-linear regression analysis to determine the EC50 value.[16]
-
Data Presentation and Interpretation
The results from both assays should be compiled to calculate the Selectivity Index. Below is a sample data table illustrating how to present the findings.
| Compound | Host Cell Line | CC50 (µM) | Target Virus | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| 4-(1H-benzo[d]imidazol-2-yl)phenol HCl | Vero | 85.2 | HSV-1 | 4.1 | 20.8 |
| Control: Acyclovir | Vero | >100 | HSV-1 | 1.5 | >66.7 |
Interpretation:
In this hypothetical example, this compound demonstrates a CC50 of 85.2 µM, indicating relatively low cytotoxicity to the host cells. Its EC50 against HSV-1 is 4.1 µM, showing potent antiviral activity. The resulting Selectivity Index of 20.8 is greater than 10, categorizing it as a promising hit with significant in vitro activity.[2] While the control drug, Acyclovir, shows a higher SI, the result for the test compound is strong enough to warrant further investigation into its mechanism of action and in vivo efficacy.
Mechanism of Action: Potential Pathways
The benzimidazole scaffold allows for diverse mechanisms of antiviral action. While the specific target of this compound requires further experimental validation, potential mechanisms for this class of compounds include:
-
Inhibition of Viral Polymerase: Many benzimidazole derivatives function by inhibiting the viral RNA-dependent RNA polymerase (RdRP) or DNA polymerase, which is essential for replicating the viral genome.[7] This is a common target as viral polymerases often have structural differences from host cell polymerases.
-
Targeting Viral Proteases: Some derivatives block viral proteases, which are required to cleave viral polyproteins into functional units necessary for assembling new virions.[6]
-
Blocking Viral Entry: The compound could interfere with the attachment of the virus to host cell receptors or block the fusion of the viral envelope with the cell membrane.[6]
The diagram below illustrates these potential points of intervention in a generalized viral life cycle.
Conclusion
The systematic assessment of cytotoxicity and antiviral efficacy is a foundational step in the evaluation of any potential therapeutic agent. The methodologies described in this guide, utilizing the MTT and Plaque Reduction assays, provide a robust and reproducible framework for determining the Selectivity Index of this compound. A favorable SI, as demonstrated in our example, provides the necessary validation to advance a compound into more complex studies, including mechanism-of-action elucidation, resistance profiling, and eventual in vivo animal models. This structured approach ensures that only the most promising and safest candidates proceed through the demanding drug development pipeline.
References
- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Research and Reviews. (2024, June). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research & Reviews: Journal of Medicinal and Organic Chemistry.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
- Abcam. MTT assay protocol.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- SciSpace. (2021, March 30). Benzimidazole as a promising antiviral heterocyclic scaffold: a review.
- National Center for Biotechnology Information. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase.
- ResearchGate. Cytotoxicity, antiviral activity and selectivity index.
- Utah State University. In Vitro Antiviral Testing.
- Creative Diagnostics. CC50/IC50 Assay for Antiviral Research.
- Benchchem. Application Notes and Protocols: Plaque Reduction Assay for the Evaluation of Oxadin's Antiviral Activity.
- ResearchGate. (2023, June 20). Recent Advances in Antiviral Benzimidazole Derivatives: A Mini Review.
- Frontiers. (2021, March 18). Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2.
- Taylor & Francis Online. (2015, November 13). Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles.
- National Center for Biotechnology Information. (2022, February 5). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63.
- Creative Diagnostics. Plaque Reduction Assay.
- National Center for Biotechnology Information. (1998, June). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates.
- National Center for Biotechnology Information. (2022, April 7). Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile.
- ResearchGate. Calculated IC 50 and selective index (SI) of tested compounds by plaque reduction assay.
- PubMed Central. (2011, March 2). 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: Synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation.
- Fluorochem. 4-(1H-Benzoimidazol-2-yl)-phenol hydrochloride.
- PubMed. (2015, November 4). Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action.
- National Center for Biotechnology Information. (2023, April 20). 2-Aryl-1-hydroxyimidazoles possessing antiviral activity against a wide range of orthopoxviruses, including the variola virus.
- PubMed Central. (2016, May 27). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity.
- TCI Chemicals. 4-(1H-Benzo[d]imidazol-2-yl)phenol.
- Sigma-Aldrich. This compound.
- ResearchGate. (2025, August 10). 4-(1H-Benzo[d]imidazol-2-yl)phenol.
- ResearchGate. (2022, March 21). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES.
- PubChem. 4-(1H-benzimidazol-2-yl)phenol.
Sources
- 1. Novel Naturally Occurring Dipeptides and Single-Stranded Oligonucleotide Act as Entry Inhibitors and Exhibit a Strong Synergistic Anti-HIV-1 Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Benzo[d]imidazole-based Heterocycles as Broad Spectrum Anti-viral Agents: Design, Synthesis and Exploration of Molecular Basis of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 10. clyte.tech [clyte.tech]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride
Comprehensive Safety and Handling Guide: 4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride
This guide provides essential safety and logistical information for the handling and disposal of this compound. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. The following protocols are synthesized from established safety standards for benzimidazole derivatives and are designed to empower you to work with confidence and security.
Core Safety Directives: Personal Protective Equipment (PPE)
The primary objective when handling any chemical is to minimize exposure. For this compound, a solid, potentially fine powder, the main routes of exposure are inhalation, skin contact, and eye contact.[2][3] The following PPE is mandatory to establish a reliable barrier against exposure.
| PPE Category | Item | Specifications & Rationale |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times. Provides a seal around the eyes to protect against dust particles and accidental splashes. Standard safety glasses with side shields offer insufficient protection.[1][2][4] |
| Hand Protection | Nitrile Gloves | Provides chemical resistance. Given the potential for skin sensitization from benzimidazole compounds, it is crucial to avoid all skin contact.[2] Gloves should be inspected before use and replaced immediately if contaminated or damaged.[1] After use, hands should be thoroughly washed and dried. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against incidental contact with the chemical powder.[1] |
| Respiratory Protection | N95 or P1 Particulate Respirator | Required when handling the solid compound outside of a certified chemical fume hood, or when there is a potential for dust generation.[1][5] This prevents the inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Protocol
A controlled environment and methodical approach are critical for safely handling this compound.
Preparation:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control dust.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][6]
-
Assemble Materials: Before starting, gather all necessary equipment, including the chemical, spatulas, weighing paper, solvents, and waste containers.
Donning PPE:
-
Lab Coat: Put on your laboratory coat, ensuring it is fully buttoned.
-
Respirator (if needed): If working outside a fume hood, correctly fit your N95 or P1 respirator.
-
Goggles: Put on your chemical safety goggles.
-
Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Handling Procedure:
-
Weighing: Carefully weigh the desired amount of the compound on weighing paper or in a suitable container. Avoid any actions that could generate dust.
-
Transfer: Use a clean spatula to transfer the solid. If dissolving, add the solid to the solvent slowly to prevent splashing.
-
Work Area: Keep the work area clean and tidy. Any spills should be cleaned up immediately following the procedures outlined in Section 3.
Post-Handling:
-
Decontamination: Wipe down the work surface with an appropriate solvent and then with soap and water.
-
Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin.[2] Dispose of gloves and any other disposable PPE in the designated waste container.
-
Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[5]
Emergency Response Protocols
In the event of an exposure or spill, a swift and correct response is crucial.
| Emergency Scenario | First Aid & Response Protocol |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water.[5] Remove any contaminated clothing. If irritation persists, seek medical attention.[6] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[5] If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6] |
| Ingestion | Do not induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[5] Place the material into a suitable, sealed container for disposal.[5] Clean the spill area with a damp cloth. |
| Large Spill | Evacuate the area and prevent entry. Alert your institution's environmental health and safety (EHS) department. |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and any material contaminated with it should be placed in a clearly labeled, sealed container for hazardous waste.
-
Disposal Method: Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.[5] Consult with your institution's EHS department for specific guidance.
-
Empty Containers: Empty containers may retain product residue. These should be disposed of in the same manner as the chemical waste.
Visualization of Safety Protocols
The following diagram outlines the decision-making process for handling this compound safely.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
